molecular formula C30H34N2O6S B1139303 Ivacaftor benzenesulfonate

Ivacaftor benzenesulfonate

カタログ番号: B1139303
分子量: 550.7 g/mol
InChIキー: YLVYFBOFAFDIBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ivacaftor benzenesulfonate (also known as VX-770) is an orally bioavailable potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, used extensively in research related to cystic fibrosis (CF) . This compound specifically increases the channel open probability (Po) of CFTR, rescuing the function of mutant proteins including the gating mutation G551D-CFTR (EC50 = 100 nM) and the processing mutation F508del-CFTR (EC50 = 25 nM) . In vitro studies demonstrate that Ivacaftor can increase chloride secretion in cultured human CF bronchial epithelia (HBE) carrying the G551D mutation by approximately 10-fold, restoring function to nearly 50% of that observed in non-CF cells . Its research utility has also been explored for other CFTR mutations, such as W1282X, where it significantly increased CFTR activity . Beyond its application in CF research, studies indicate that Ivacaftor can correct the functional defect of specific ABCB4 mutants, enhancing phosphatidylcholine secretion activity, which suggests potential research applications in liver diseases . In vivo pharmacokinetic studies in rats show that Ivacaftor exhibits good oral bioavailability . The compound is supplied as a solid with solubility in DMSO and ethanol, and should be stored desiccated at -20°C . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

benzenesulfonic acid;N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.C6H6O3S/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;7-10(8,9)6-4-2-1-3-5-6/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVYFBOFAFDIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ivacaftor Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor (B1684365), a potent potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, represents a significant advancement in the treatment of cystic fibrosis (CF) for patients with specific CFTR gene mutations.[1][2] This technical guide provides a comprehensive overview of the chemical properties and structural aspects of its benzenesulfonate (B1194179) salt form, which is frequently utilized in research and development. The information herein is intended to serve as a detailed resource for scientists and professionals engaged in drug development and CF-related research.

Chemical Structure and Properties

Ivacaftor is chemically known as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide.[3] The benzenesulfonate salt is formed by the reaction of ivacaftor with benzenesulfonic acid.

Structure of Ivacaftor:

Structure of Benzenesulfonic Acid:

The key physicochemical properties of ivacaftor and its benzenesulfonate salt are summarized in the tables below.

Table 1: General Chemical Properties of Ivacaftor
PropertyValueReference
Molecular Formula C₂₄H₂₈N₂O₃[3]
Molecular Weight 392.49 g/mol [3]
Appearance White to off-white powder[3]
Melting Point 212-215 °C[3]
LogP 3.13[3]
pKa 9.4 (phenol), 11.6 (quinoline NH)[4]
Table 2: General Chemical Properties of Ivacaftor Benzenesulfonate
PropertyValueReference
Molecular Formula C₃₀H₃₄N₂O₆S[5][6]
Molecular Weight 550.67 g/mol [5][6]
Appearance Solid[6]
CAS Number 1134822-09-5[5][6]
Table 3: Solubility Data
CompoundSolventSolubilityReference
IvacaftorWater<0.05 µg/mL[3]
DMSO~25 mg/mL
Ethanol~0.1 mg/mL
This compoundWaterInsoluble[6]
DMSO≥55.1 mg/mL[6]
Ethanol≥13.86 mg/mL (with gentle warming)[6]

Spectroscopic and Crystallographic Data

Spectroscopic Characterization
  • Mass Spectrometry (MS): The fragmentation of ivacaftor has been studied to support pharmacokinetic and metabolism studies. Multiple reaction monitoring (MRM) is a common technique for its quantification in biological matrices.[7][8] A representative ion transition for ivacaftor is 393.1 → 337.0 m/z.[7][8]

  • Infrared (IR) Spectroscopy: A patent for a new crystal form of ivacaftor reports characteristic absorbance peaks at 3332 cm⁻¹, 3113 cm⁻¹, 2954 cm⁻¹, 1649 cm⁻¹, 1526 cm⁻¹, 1475 cm⁻¹, 1400 cm⁻¹, 1286 cm⁻¹, 1191 cm⁻¹, and 766 cm⁻¹.[3]

Crystal Structure and Polymorphism

Ivacaftor is known to exist in multiple crystalline forms, including solvates and polymorphs.[4][11] The solid-state properties of the active pharmaceutical ingredient can significantly impact its dissolution rate and bioavailability. Several patents describe the preparation and characterization of different polymorphic forms of ivacaftor. For instance, one patent details a new crystal form, designated as form D, with characteristic peaks in its powder X-ray diffraction (PXRD) pattern.[3] Another patent application discusses novel polymorphs, Form-L2 and Form-L3, and provides their PXRD, DSC, and TGA data.[11] The benzenesulfonate salt of ivacaftor has also been described in various polymorphic forms.[4] Researchers working with solid forms of ivacaftor should be aware of the potential for polymorphism and its implications.

Experimental Protocols

Synthesis of Ivacaftor

Several synthetic routes to ivacaftor have been reported in the scientific and patent literature. A common approach involves the coupling of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 5-amino-2,4-di-tert-butylphenol (B1521839).[4]

General Synthetic Scheme:

Synthesis cluster_reactants Starting Materials cluster_reaction Reaction A 4-oxo-1,4-dihydroquinoline- 3-carboxylic acid F Ivacaftor A->F B 5-amino-2,4-di-tert-butylphenol B->F C Coupling Agent (e.g., HATU, HBTU) C->F D Base (e.g., DIEA, TEA) D->F E Solvent (e.g., DMF) E->F

General synthesis of Ivacaftor.

Methodology:

A general procedure involves the following steps:

  • Activation of the Carboxylic Acid: The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is activated using a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[12]

  • Amide Bond Formation: The activated carboxylic acid is then reacted with 5-amino-2,4-di-tert-butylphenol in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), in an appropriate solvent like dimethylformamide (DMF).[12]

  • Purification: The crude product is typically purified by column chromatography or recrystallization to yield pure ivacaftor.

Preparation of this compound

The benzenesulfonate salt can be prepared by reacting ivacaftor with benzenesulfonic acid in a suitable solvent.

Methodology:

  • Dissolution: Dissolve ivacaftor in a suitable organic solvent (e.g., a mixture of toluene (B28343) and methanol).

  • Acid Addition: Add a stoichiometric amount of benzenesulfonic acid to the solution.

  • Crystallization: Allow the salt to crystallize, which may be facilitated by cooling or the addition of an anti-solvent.

  • Isolation and Drying: Collect the crystalline product by filtration and dry it under vacuum.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a key in vitro technique to measure ion transport across epithelial tissues. It is widely used to assess the function of CFTR and the effect of modulators like ivacaftor.[13][14][15][16][17]

Experimental Workflow:

UssingChamber A Culture primary human bronchial epithelial cells on permeable supports B Mount cell monolayer in Ussing chamber A->B C Equilibrate and measure baseline short-circuit current (Isc) B->C D Add Amiloride (apical) to block ENaC C->D E Add Forskolin (basolateral) to activate CFTR D->E F Add Ivacaftor (apical) to potentiate CFTR E->F G Add CFTR inhibitor (e.g., CFTRinh-172) to confirm CFTR-specific current F->G H Data Analysis: Measure changes in Isc G->H CFTR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CFTR CFTR Channel (G551D mutation) Cl_out Chloride Efflux CFTR->Cl_out facilitates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces GPCR G-Protein Coupled Receptor G_Protein G-Protein GPCR->G_Protein activates Ligand Ligand (e.g., β-agonist) Ligand->GPCR G_Protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->CFTR phosphorylates (activates gating) ATP ATP ATP->CFTR provides energy for gating Ivacaftor Ivacaftor Ivacaftor->CFTR binds and potentiates opening

References

In Vitro Characterization of Ivacaftor Benzenesulfonate Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro characterization of Ivacaftor (B1684365) benzenesulfonate, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The following sections detail the experimental protocols for key assays, present quantitative data on Ivacaftor's activity, and visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action

Ivacaftor is a CFTR potentiator that enhances the channel open probability (gating) of the CFTR protein at the cell surface.[1] It directly binds to the CFTR protein, stabilizing its open state and thereby increasing the flow of chloride ions across the cell membrane.[2] This activity is particularly effective for CF-causing mutations that result in defective channel gating, such as the G551D mutation. While Ivacaftor can potentiate wild-type and F508del-CFTR, its efficacy is most pronounced in gating mutations.[3][4] Chronic exposure to Ivacaftor, however, has been shown to have a destabilizing effect on corrected F508del-CFTR, leading to increased turnover and a reduction in the mature form of the protein.[5][6]

Quantitative Data on Ivacaftor Activity

The in vitro efficacy of Ivacaftor has been quantified across various cell-based assays. The following tables summarize key data points for different CFTR mutations.

CFTR Mutation Assay Type Cell Line EC50 Maximal Potentiation (% of WT) Reference
G551DPatch ClampCHO cells~1.5 nM11-12 fold increase[7][8]
F508delPatch Clamp-~1.5 nM11-12 fold increase[7][8]
F508del (rescued)Ussing ChamberHBE cells-Up to 16% of normal activity[9]
Wild-Type (WT)Patch Clamp---[7][8]

Table 1: Potentiation of CFTR Channel Activity by Ivacaftor. HBE: Human Bronchial Epithelial; CHO: Chinese Hamster Ovary.

CFTR Mutation Treatment Assay Observation Reference
F508delChronic IvacaftorWestern BlotDecreased C-band to B-band ratio[5]
F508delChronic Ivacaftor + VX-809Western BlotIncreased turnover of mature CFTR[5]
Wild-Type (WT)Chronic IvacaftorWestern BlotReduced mature CFTR levels[5]
G551DChronic IvacaftorWestern BlotNo significant reduction in mature CFTR[5]

Table 2: Effect of Chronic Ivacaftor Treatment on CFTR Protein Maturation and Stability.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize Ivacaftor's activity are provided below.

Ussing Chamber Assay

This assay measures ion transport across epithelial cell monolayers.

Objective: To measure the effect of Ivacaftor on CFTR-mediated chloride secretion in polarized epithelial cells (e.g., CFBE41o- cells expressing F508del-CFTR).[1]

Materials:

  • CFBE41o- cells overexpressing F508del-CFTR[1]

  • Permeable supports (e.g., Snapwell inserts)

  • Ussing chamber system (e.g., Physiologic Instruments)

  • Voltage-clamp amplifier

  • Krebs-Bicarbonate Ringer (KBR) solution

  • Amiloride (B1667095) (ENaC inhibitor)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • Ivacaftor benzenesulfonate

  • CFTRinh-172 (CFTR inhibitor)

Protocol:

  • Cell Culture: Culture CFBE41o- F508del-CFTR cells on permeable supports at an air-liquid interface to allow for differentiation and polarization.[1][10]

  • Chamber Setup: Mount the cell culture inserts into the Ussing chambers, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and gassed KBR solution.[11]

  • Equilibration: Allow the system to equilibrate to a stable baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical side to block the epithelial sodium channel (ENaC).[12]

  • CFTR Activation: Add forskolin (e.g., 20 µM) to the basolateral side to increase intracellular cAMP and activate CFTR.[12]

  • Ivacaftor Application: Once a stable forskolin-stimulated Isc is achieved, add Ivacaftor to the apical chamber in a cumulative concentration-response manner.

  • CFTR Inhibition: At the end of the experiment, add CFTRinh-172 (e.g., 50 µM) to the apical side to confirm that the measured current is CFTR-specific.[12]

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of single-channel currents.

Objective: To determine the effect of Ivacaftor on the open probability (Po) of single CFTR channels (e.g., G551D-CFTR in CHO cells).[13]

Materials:

  • CHO cells stably expressing G551D-CFTR[13]

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass pipettes

  • Pipette puller

  • Intracellular and extracellular recording solutions

  • Forskolin and Genistein (B1671435) (for channel activation)[13]

  • This compound

  • Glibenclamide (CFTR inhibitor)[13]

Protocol:

  • Cell Preparation: Plate G551D-CFTR expressing CHO cells onto coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with the appropriate intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Recording: Clamp the cell membrane potential at a holding potential (e.g., -40 mV).[14]

  • CFTR Activation: Perfuse the cell with a solution containing forskolin (e.g., 10 µM) and genistein (e.g., 30 µM) to activate CFTR channels.[13]

  • Ivacaftor Application: Apply Ivacaftor at various concentrations to the extracellular solution and record the changes in whole-cell current.

  • Data Analysis: Analyze the recordings to determine the current-voltage relationship and changes in channel activity.

F508del-CFTR Processing and Trafficking Assays

These assays assess the effect of compounds on the maturation and cellular localization of the F508del-CFTR protein.

Objective: To determine the ratio of mature (complex-glycosylated, Band C) to immature (core-glycosylated, Band B) F508del-CFTR.[15]

Materials:

  • CFBE41o- cells expressing F508del-CFTR[16]

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary anti-CFTR antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Lysis: Treat cells with Ivacaftor (and/or correctors like VX-809) for the desired time, then lyse the cells and determine the protein concentration.[5]

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.[17]

  • Transfer: Transfer the separated proteins to a membrane.[17]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa) to determine the C:B ratio, which indicates the extent of protein maturation.[5][18]

Objective: To visualize the subcellular localization of F508del-CFTR.

Materials:

  • Cells expressing F508del-CFTR grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary anti-CFTR antibody

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Protocol:

  • Cell Treatment and Fixation: Treat cells with compounds as required, then fix with PFA.

  • Permeabilization and Blocking: Permeabilize the cells and block non-specific binding sites.

  • Antibody Staining: Incubate with primary and then fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Mount the coverslips and acquire images using a confocal microscope to observe the localization of CFTR (e.g., plasma membrane vs. intracellular).[19][20]

Visualizations

The following diagrams illustrate key pathways and workflows related to the in vitro characterization of Ivacaftor.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CFTR CFTR Channel_Opening Channel Opening PKA_inactive PKA (inactive) ATP_cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active R_domain R-Domain (unphosphorylated) PKA_active->R_domain Phosphorylates R_domain_P R-Domain (phosphorylated) R_domain->R_domain_P R_domain_P->Channel_Opening Promotes Ivacaftor Ivacaftor Ivacaftor->CFTR Binds & Potentiates Cl_ion Channel_Opening->Cl_ion Efflux Ussing_Chamber_Workflow Start Start Culture_Cells Culture epithelial cells on permeable supports Start->Culture_Cells Mount_Inserts Mount inserts in Ussing chambers Culture_Cells->Mount_Inserts Equilibrate Equilibrate and establish baseline Isc Mount_Inserts->Equilibrate Add_Amiloride Add Amiloride (apical) to block ENaC Equilibrate->Add_Amiloride Add_Forskolin Add Forskolin (basolateral) to activate CFTR Add_Amiloride->Add_Forskolin Add_Ivacaftor Add Ivacaftor (apical) to potentiate CFTR Add_Forskolin->Add_Ivacaftor Add_Inhibitor Add CFTRinh-172 (apical) to confirm specificity Add_Ivacaftor->Add_Inhibitor End End Add_Inhibitor->End Patch_Clamp_Workflow Start Start Prepare_Cells Plate CFTR-expressing cells on coverslips Start->Prepare_Cells Pull_Pipette Pull glass micropipette Prepare_Cells->Pull_Pipette Form_Seal Form Giga-seal on cell Pull_Pipette->Form_Seal Whole_Cell Establish whole-cell configuration Form_Seal->Whole_Cell Activate_CFTR Activate CFTR with Forskolin/Genistein Whole_Cell->Activate_CFTR Apply_Ivacaftor Apply Ivacaftor Activate_CFTR->Apply_Ivacaftor Record_Current Record whole-cell currents Apply_Ivacaftor->Record_Current Analyze_Data Analyze channel activity Record_Current->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with Ivacaftor/Correctors Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary anti-CFTR antibody Block->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary Ab Primary_Ab->Secondary_Ab Detect Detect with chemiluminescence Secondary_Ab->Detect Analyze Quantify Band C and Band B Detect->Analyze End End Analyze->End

References

The Pharmacological Profile of Ivacaftor Benzenesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor (B1684365), available as ivacaftor benzenesulfonate (B1194179), is a groundbreaking therapeutic agent for the treatment of cystic fibrosis (CF), a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1] As the first approved therapy that targets the underlying cause of CF in patients with specific mutations, ivacaftor has revolutionized the management of this disease.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of ivacaftor benzenesulfonate, intended to support researchers, scientists, and drug development professionals in their ongoing efforts to understand and build upon this important therapeutic advance.

Mechanism of Action: A CFTR Potentiator

Ivacaftor is a CFTR potentiator.[4][5][6] In individuals with certain CF-causing mutations, the CFTR protein is present at the cell surface but functions improperly as a chloride channel.[1] These are often referred to as "gating" mutations, where the channel does not open sufficiently to allow for adequate chloride ion transport.[1] The most well-studied of these is the G551D mutation.[1][5]

Ivacaftor directly binds to the defective CFTR protein and increases the probability that the channel will be open.[1][5] This potentiation of channel gating restores the flow of chloride ions across the cell membrane, which in turn helps to hydrate (B1144303) the mucus layer in the airways and other affected organs, alleviating many of the hallmark symptoms of CF.[1][7] It is important to distinguish ivacaftor from CFTR "correctors," such as lumacaftor, which aim to improve the processing and trafficking of misfolded CFTR protein to the cell surface.[4]

cluster_0 Cell Membrane Mutant CFTR Mutant CFTR Open CFTR Open CFTR Mutant CFTR->Open CFTR Ivacaftor Binding (Potentiation) Chloride Ions (Out) Open CFTR->Chloride Ions (Out) Increased Cl- Efflux Ivacaftor Ivacaftor Chloride Ions (In) Chloride Ions (In)->Open CFTR

Ivacaftor directly binds to and potentiates mutant CFTR channels.

Pharmacological Properties

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of ivacaftor.

Table 1: Pharmacokinetic Profile of Ivacaftor
ParameterValueReference
Absorption
Tmax (with fat-containing food)~4 hours[4]
Effect of FoodAbsorption increased 2.5- to 4-fold with fat-containing foods[4]
Distribution
Protein Binding~99% (primarily to alpha 1-acid glycoprotein (B1211001) and albumin)[4][5]
Metabolism
Primary Metabolizing EnzymeCYP3A[4][5]
Active MetaboliteM1 (approximately one-sixth the potency of ivacaftor)[4][5]
Inactive MetaboliteM6 (less than one-fiftieth the potency of ivacaftor)[4][5]
Elimination
Route of EliminationPrimarily fecal (87.8%) after metabolic conversion[5]
Apparent Terminal Half-life~12 hours (single dose, fed state)[5]
Apparent Clearance (CL/F)17.3 L/h (healthy subjects, steady state)[5]
Table 2: Pharmacodynamic Profile of Ivacaftor
ParameterEffectReference
Mechanism CFTR Potentiator (increases channel open probability)[4][5]
Cellular Effect Increased transepithelial chloride transport[4]
Clinical Efficacy (G551D mutation)
Lung Function (ppFEV1)Significant and sustained improvement[8][9]
Sweat ChlorideSignificant reduction[8][9]
Weight/BMIIncreased[2][8]
Pulmonary ExacerbationsReduced rate[8]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of ivacaftor.

Ussing Chamber Assay for CFTR Potentiation

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues.[10] This protocol is adapted from methodologies described in the literature for assessing CFTR modulator activity.[11][12][13]

Objective: To measure the effect of ivacaftor on CFTR-mediated chloride current in primary human airway epithelial cells or other suitable cell lines.

Materials:

  • Ussing chamber system with electrodes

  • Voltage-clamp amplifier

  • Data acquisition system

  • Cultured epithelial cell monolayers on permeable supports

  • Ringer's solution (e.g., 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM K₂HPO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 0.4 mM KH₂PO₄, 10 mM glucose)

  • Amiloride (B1667095) (ENaC inhibitor)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • Ivacaftor

  • CFTRinh-172 (CFTR inhibitor)

Procedure:

  • Equilibrate the Ussing chamber system to 37°C and continuously bubble the Ringer's solution with 95% O₂ / 5% CO₂.

  • Mount the epithelial cell monolayer on the permeable support between the two halves of the Ussing chamber.

  • Add Ringer's solution to both the apical and basolateral chambers.

  • Allow the system to stabilize and record the baseline short-circuit current (Isc).

  • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

  • Add forskolin to both chambers to activate CFTR through cAMP stimulation.

  • Once a stable forskolin-stimulated Isc is achieved, add ivacaftor to the apical chamber in a dose-dependent manner.

  • Record the change in Isc, which represents the potentiation of CFTR activity by ivacaftor.

  • At the end of the experiment, add CFTRinh-172 to the apical chamber to confirm that the observed current is CFTR-dependent.

Mount Cells Mount Cells Stabilize Stabilize Mount Cells->Stabilize Add Amiloride Add Amiloride Stabilize->Add Amiloride Add Forskolin Add Forskolin Add Amiloride->Add Forskolin Add Ivacaftor Add Ivacaftor Add Forskolin->Add Ivacaftor Add CFTRinh-172 Add CFTRinh-172 Add Ivacaftor->Add CFTRinh-172 Record Isc Record Isc Add CFTRinh-172->Record Isc

Workflow for a typical Ussing chamber experiment to assess Ivacaftor efficacy.
Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp analysis allows for the direct measurement of the activity of individual ion channels, providing detailed insights into channel gating properties.[7][14] This protocol is a generalized procedure based on established methods for studying CFTR.[15][16][17]

Objective: To determine the effect of ivacaftor on the open probability (Po) of single CFTR channels.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Glass micropipettes

  • Cell line expressing the CFTR mutation of interest

  • Pipette (extracellular) solution (e.g., 140 mM NMDG-Cl, 2 mM MgCl₂, 5 mM CaCl₂, 10 mM HEPES)

  • Bath (intracellular) solution (e.g., 150 mM NMDG-Cl, 2 mM MgCl₂, 1 mM EGTA, 8 mM Tris)

  • ATP and Protein Kinase A (PKA)

  • Ivacaftor

Procedure:

  • Prepare cells on a coverslip for recording.

  • Fabricate and fire-polish glass micropipettes to a resistance of 3-5 MΩ.

  • Fill the micropipette with the extracellular solution.

  • Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Excise a small patch of the membrane to create an inside-out patch, exposing the intracellular face of the CFTR channel to the bath solution.

  • Perfuse the patch with the intracellular solution containing ATP and PKA to activate the CFTR channels.

  • Record single-channel currents at a constant holding potential.

  • Apply ivacaftor to the bath solution at various concentrations.

  • Record the changes in channel activity and analyze the data to determine the channel open probability (Po), open time, and closed time.

Cell Prep Cell Prep Giga-seal Formation Giga-seal Formation Cell Prep->Giga-seal Formation Pipette Prep Pipette Prep Pipette Prep->Giga-seal Formation Inside-out Patch Inside-out Patch Giga-seal Formation->Inside-out Patch Channel Activation Channel Activation Inside-out Patch->Channel Activation Record Baseline Record Baseline Channel Activation->Record Baseline Apply Ivacaftor Apply Ivacaftor Record Baseline->Apply Ivacaftor Record Response Record Response Apply Ivacaftor->Record Response Data Analysis Data Analysis Record Response->Data Analysis

Workflow for patch-clamp analysis of Ivacaftor's effect on CFTR.
YFP-Based Halide Influx Assay

This is a cell-based, high-throughput screening assay to measure CFTR-mediated halide transport.[9] It utilizes a halide-sensitive yellow fluorescent protein (YFP) that is quenched by iodide influx.[1][2][3]

Objective: To quantify the potentiation of CFTR-mediated iodide influx by ivacaftor in a high-throughput format.

Materials:

  • Cell line co-expressing the CFTR mutation of interest and a halide-sensitive YFP

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader

  • Phosphate-buffered saline (PBS)

  • Iodide-containing solution (e.g., PBS with NaCl replaced by NaI)

  • Forskolin

  • Ivacaftor

Procedure:

  • Seed the cells in the microplates and grow to confluence.

  • Wash the cells with PBS.

  • Add a solution containing forskolin and varying concentrations of ivacaftor to the wells and incubate.

  • Place the plate in the fluorescence plate reader and measure the baseline YFP fluorescence.

  • Inject the iodide-containing solution into the wells.

  • Immediately begin recording the decrease in YFP fluorescence over time as iodide enters the cells through activated CFTR channels and quenches the YFP signal.

  • The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx. Calculate the initial rate of quenching for each concentration of ivacaftor to generate a dose-response curve.

Clinical Efficacy and Safety

Clinical trials have demonstrated the significant and sustained efficacy of ivacaftor in patients with the G551D mutation and other responsive mutations.[8][9][18]

Table 3: Summary of Key Clinical Trial Results for Ivacaftor (G551D Mutation)
Outcome MeasureImprovement with IvacaftorReference
Percent Predicted FEV₁ (ppFEV₁) Absolute improvement of ~10-12 percentage points from baseline[8][9]
Sweat Chloride Mean decrease of ~48-55 mmol/L from baseline[8][19]
Weight Gain Significant increase compared to placebo[2]
Pulmonary Exacerbations 55% reduction in the rate of exacerbations[8]

Ivacaftor is generally well-tolerated. The most common adverse events reported in clinical trials include headache, upper respiratory tract infection, nasal congestion, nausea, and rash.[2] Liver function abnormalities have also been reported, and monitoring of liver function tests is recommended.[6]

Conclusion

This compound represents a paradigm shift in the treatment of cystic fibrosis, moving from symptom management to targeting the underlying molecular defect. Its well-defined mechanism of action as a CFTR potentiator, favorable pharmacokinetic profile, and demonstrated clinical efficacy have established it as a cornerstone of therapy for eligible patients. The experimental protocols outlined in this guide provide a framework for further research into the pharmacology of ivacaftor and the development of new CFTR modulators. A thorough understanding of its pharmacological profile is essential for the continued advancement of precision medicine in cystic fibrosis and other genetic diseases.

References

Ivacaftor benzenesulfonate's role in epithelial ion transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Ivacaftor (B1684365) Benzenesulfonate (B1194179) in Epithelial Ion Transport

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The CFTR protein is an anion channel that regulates chloride and bicarbonate transport across epithelial surfaces, a process critical for maintaining fluid and salt homeostasis.[2][3][4] Mutations in CFTR lead to dysfunctional protein, resulting in impaired ion transport, dehydration of epithelial surfaces, and the accumulation of thick, sticky mucus, particularly in the lungs and pancreas.[2][5][6] Ivacaftor (formerly VX-770) is the first small-molecule therapy that targets the underlying defect in the CFTR protein. As a "potentiator," ivacaftor is designed to increase the channel-open probability (gating) of specific mutant CFTR proteins located at the cell surface, thereby restoring a degree of normal ion and water transport.[5][7][8] This document provides a detailed technical overview of ivacaftor's mechanism of action, the experimental methodologies used to characterize its function, and the quantitative data supporting its role in restoring epithelial ion transport.

Molecular Mechanism of Action

The CFTR protein functions as an ATP-gated anion channel. Its gating cycle is tightly regulated by phosphorylation via Protein Kinase A (PKA) and subsequent cycles of ATP binding and hydrolysis at its Nucleotide-Binding Domains (NBDs).[8] In certain CF-causing mutations, known as "gating mutations" (e.g., G551D), the CFTR protein is correctly trafficked to the cell membrane but exhibits a severe defect in channel opening, meaning it fails to open in response to cellular cues.[2][9]

Ivacaftor directly binds to the dysfunctional CFTR protein and allosterically modifies its conformation.[7] This binding stabilizes the open state of the channel, significantly increasing the probability that the channel will be open to allow the passage of chloride and bicarbonate ions.[10] It enhances CFTR activity by increasing both ATP-dependent and ATP-independent gating and slowing the non-hydrolytic closing of the channel. This potentiation of channel activity helps to restore the hydration of epithelial surfaces, leading to a reduction in the clinical manifestations of CF.[7]

cluster_0 Normal CFTR Gating Cycle cluster_1 Ivacaftor's Mechanism on Gating Mutations (e.g., G551D) PKA PKA Phosphorylation ATP_Bind ATP Binding to NBDs PKA->ATP_Bind Enables Channel_Open Channel Open (Cl- Efflux) ATP_Bind->Channel_Open Induces ATP_Hydrolysis ATP Hydrolysis Channel_Open->ATP_Hydrolysis Allows Channel_Closed Channel Closed ATP_Hydrolysis->Channel_Closed Results in Channel_Closed->ATP_Bind Ready for next cycle Mutant_CFTR G551D-CFTR (Phosphorylated) ATP_Bind_Mutant ATP Binding (Inefficient) Mutant_CFTR->ATP_Bind_Mutant Channel_Open_Ivacaftor Channel Open (Stabilized State) Mutant_CFTR->Channel_Open_Ivacaftor Binds & Potentiates (Increases Open Probability) Channel_Closed_Mutant Channel Remains Predominantly Closed ATP_Bind_Mutant->Channel_Closed_Mutant Fails to induce opening Ivacaftor Ivacaftor Ivacaftor->Channel_Open_Ivacaftor Binds & Potentiates (Increases Open Probability)

Caption: CFTR channel gating and the potentiating effect of Ivacaftor.

Experimental Protocols and Methodologies

The efficacy of ivacaftor has been rigorously tested using a combination of in vitro, ex vivo, and in vivo models. Key experimental techniques include electrophysiological assays to directly measure ion transport, biochemical analyses to assess protein characteristics, and clinical biomarkers to evaluate patient response.

Electrophysiological Assays

Electrophysiology provides a direct, real-time measurement of CFTR channel function.[11] The two gold-standard techniques are the Ussing chamber and the patch-clamp technique.[11][12]

The Ussing chamber allows for the measurement of net ion transport across an intact epithelial monolayer.[7][11][13] It is invaluable for assessing the collective function of CFTR channels in polarized cells, such as primary human bronchial epithelial (HBE) cells.[7][12] The primary readout is the short-circuit current (Isc), which reflects the net flow of ions across the epithelium.

Detailed Protocol: Ussing Chamber Assay

  • Cell Culture: Culture primary HBE cells from CF patients on permeable supports (e.g., Transwell®) at an air-liquid interface until a differentiated, polarized monolayer is formed.

  • Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber. Each hemichamber is filled with identical Ringer's solution (e.g., Krebs-bicarbonate Ringer) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Basal Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc).

  • Pharmacological Stimulation:

    • Add a sodium channel (ENaC) inhibitor (e.g., 100 µM amiloride) to the apical side to block sodium absorption and isolate chloride currents.

    • Add a cAMP agonist (e.g., 10 µM forskolin) to the basolateral side to activate PKA and thus stimulate CFTR channels.

    • Add the CFTR potentiator, Ivacaftor (e.g., 1-10 µM), to the apical side to assess its effect on the forskolin-stimulated current.

    • Finally, add a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to the apical side to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc (ΔIsc) following the addition of each compound is calculated. The magnitude of the ivacaftor-induced increase in the forskolin-stimulated current represents the degree of CFTR potentiation.

start Start: Polarized Epithelial Monolayer on Permeable Support mount Mount Monolayer in Ussing Chamber start->mount equilibrate Equilibrate with Ringer's Solution (37°C, 95% O2/5% CO2) mount->equilibrate clamp Voltage Clamp to 0 mV Measure Basal Isc equilibrate->clamp amiloride Add Amiloride (Apical) (Inhibit ENaC) clamp->amiloride forskolin Add Forskolin (Basolateral) (Activate CFTR) amiloride->forskolin ivacaftor Add Ivacaftor (Apical) (Potentiate CFTR) forskolin->ivacaftor inhibitor Add CFTRinh-172 (Apical) (Inhibit CFTR) ivacaftor->inhibitor analyze Analyze Data (Calculate ΔIsc) inhibitor->analyze end End: Quantify CFTR Potentiation analyze->end

Caption: Generalized workflow for an Ussing chamber experiment.

The patch-clamp technique provides high-resolution recording of the opening and closing of individual ion channels, allowing for direct measurement of single-channel conductance and open probability (Po).[14][15] The excised inside-out configuration is particularly useful for studying CFTR, as it allows direct application of ATP and PKA to the intracellular side of the membrane patch.[14]

Detailed Protocol: Excised Inside-Out Patch-Clamp

  • Cell Preparation: Use a cell line (e.g., Fischer rat thyroid [FRT] or BHK) stably expressing the mutant CFTR of interest.

  • Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an extracellular solution (e.g., high chloride).

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Patch Excision: Retract the pipette from the cell to excise the patch of membrane, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

  • Channel Activation and Recording:

    • Perfuse the patch with an intracellular solution containing PKA and Mg-ATP to phosphorylate and activate the CFTR channels within the patch.

    • Hold the membrane potential at a constant voltage (e.g., -50 mV) and record the single-channel currents.

    • Apply Ivacaftor to the bath solution to observe its effect on channel gating.

  • Data Analysis: Analyze the recordings to determine the single-channel current amplitude (i) and the open probability (Po). The effect of ivacaftor is quantified as the fold-increase in Po.

Biochemical Assays

Biochemical assays are used to assess the expression, processing, and stability of the CFTR protein.

Detailed Protocol: Western Blot for CFTR Maturation

  • Cell Lysis: Treat cells expressing CFTR with or without a modulator (like ivacaftor, often in combination with a corrector). Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of total protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to CFTR.

    • Wash and then incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Identify and quantify the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) of CFTR. An increase in the Band C to Band B ratio indicates improved protein processing and trafficking to the cell surface.[11]

Quantitative Data on Ivacaftor's Efficacy

The therapeutic benefit of ivacaftor is supported by extensive quantitative data from in vitro assays and clinical trials.

In Vitro Potentiation of Mutant CFTR

In vitro studies using FRT cells expressing various gating mutations demonstrate ivacaftor's ability to significantly increase chloride transport.

Table 1: In Vitro Potentiation of CFTR Gating Mutations by Ivacaftor

CFTR Mutation Description Effect of Ivacaftor Reference
G551D Class III Gating Potentiates channel open probability and chloride transport. [8][16]
G178R Class III Gating Potentiates channel open probability and chloride transport. [8][16]
S549N/R Class III Gating Potentiates channel open probability and chloride transport. [8][16]
G551S Class III Gating Potentiates channel open probability and chloride transport. [8][16]
G1244E Class III Gating Potentiates channel open probability and chloride transport. [8][16]
S1251N Class III Gating Potentiates channel open probability and chloride transport. [8][16]
S1255P Class III Gating Potentiates channel open probability and chloride transport. [8][16]
G1349D Class III Gating Potentiates channel open probability and chloride transport. [8][16]

| R117H | Class IV Conductance/Gating | Improves chloride transport by increasing channel open probability. |[10][17] |

Clinical Efficacy: Biomarkers and Outcomes

Clinical trials have established robust and sustained improvements in key indicators of CF disease following ivacaftor treatment. The most direct measure of CFTR function in patients is the sweat chloride test.

Table 2: Effect of Ivacaftor on Sweat Chloride Concentration in Clinical Trials

Patient Population (Mutation) Baseline Sweat Chloride (mmol/L) Mean Change from Baseline (mmol/L) Study/Reference
G551D (≥ 6 years) ~100 -48 to -55 [18]
G551D (Phase 2, 150mg dose) Not specified -59.5 (median) [9]
R117H (≥ 6 years) Not specified -24.0 [10]
Non-G551D Gating (2-6 years) Not specified ~ -50 [19]

| Gating Mutation (4 to <12 months) | Not specified | Mean concentration at Week 24 was 41.3 |[1] |

Table 3: Effect of Ivacaftor on Lung Function (ppFEV₁) in Clinical Trials

Patient Population (Mutation) Mean Absolute Change in ppFEV₁ from Baseline Study/Reference
G551D (≥ 12 years) +10.6 percentage points [18]
G551D (6-11 years) +12.5 percentage points [18]
R117H (≥ 18 years) +5.0 percentage points [10]

| Non-G551D Gating (≥ 6 years) | +10.7 percentage points |[20] |

Conclusion

Ivacaftor benzenesulfonate represents a landmark achievement in the targeted therapy of Cystic Fibrosis. By acting as a potentiator of the CFTR channel, it directly addresses the molecular defect responsible for the disease in patients with specific gating and residual function mutations. Its mechanism of action—increasing the open probability of the CFTR channel to enhance epithelial chloride and bicarbonate transport—has been thoroughly elucidated through rigorous experimental methodologies, including Ussing chamber and patch-clamp electrophysiology. The substantial and sustained reductions in sweat chloride and improvements in pulmonary function observed in clinical trials provide definitive evidence of its ability to restore epithelial ion transport in vivo. This body of work not only validates the therapeutic strategy of CFTR modulation but also provides a powerful framework for the development of future precision medicines for genetic disorders.

References

An In-depth Technical Guide to the Early-Stage Research Applications of Ivacaftor Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor (B1684365) (formerly VX-770), available as Ivacaftor benzenesulfonate, is a pioneering therapeutic agent that has revolutionized the treatment of cystic fibrosis (CF) for individuals with specific mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. Beyond its clinical success, Ivacaftor serves as a powerful research tool, enabling detailed investigation into ion channel function, the pathophysiology of CF and other channelopathies, and the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the early-stage research applications of Ivacaftor, focusing on its mechanism of action, key experimental protocols, and its use as a pharmacological probe.

Core Mechanism of Action: A CFTR Potentiator

Ivacaftor is classified as a CFTR potentiator. Its primary mechanism of action is to increase the open probability (P_o_) of the CFTR channel, effectively "propping open" the channel gate to allow for increased transport of chloride and bicarbonate ions across the cell membrane.[1][2] This action is particularly effective for CFTR mutations that result in defective channel gating (Class III mutations), where the CFTR protein is present at the cell surface but does not open efficiently.[1][2] While its effect is most pronounced on phosphorylated CFTR channels activated by the cyclic AMP (cAMP) and Protein Kinase A (PKA) pathway, Ivacaftor's potentiation is largely independent of ATP hydrolysis, a key step in the normal gating cycle.[3] This unique mechanism allows it to restore a degree of normal function to otherwise dysfunctional channels.

Quantitative Data on Ivacaftor's Potentiation of CFTR

The following tables summarize key quantitative data from in vitro studies, illustrating the potency and efficacy of Ivacaftor on various CFTR mutations.

Table 1: In Vitro Efficacy of Ivacaftor on CFTR Function in Cell-Based Assays

Cell Type/ModelCFTR MutationAssayOutcome MeasureIvacaftor ConcentrationResultReference
Fischer Rat Thyroid (FRT) cellsG551DElectrophysiologyIncreased channel open probabilityNot specifiedPotentiated mutant CFTR[1]
Fischer Rat Thyroid (FRT) cellsG178R, S549N, S549R, G551S, G970R, G1244E, S1251N, S1255P, G1349DElectrophysiologyIncreased channel open probability and chloride transportNot specifiedPotentiated multiple gating mutations[1]
Human Bronchial Epithelial (HBE) cellsG551D/F508delUssing ChamberCFTR Potentiation255 nM (EC50)Not specified[4]
Human Nasal Epithelial (HNE) culturesVarious residual function mutationsUssing ChamberChange in chloride current1 µMIncreased chloride current in responding patients[5]

Table 2: Potency of Ivacaftor on Different CFTR Genotypes (Patch Clamp Data)

CFTR GenotypeApparent Affinity (K₀.₅)Maximal Current StimulationReference
Wild-Type (WT)~0.49 nM~4-fold[6]
G551D~1.5 nM~11-12-fold[6]
ΔF508~1.5 nM~11-12-fold[6]

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of Ivacaftor in a research setting. Below are protocols for key in vitro assays used to evaluate CFTR function and the effects of Ivacaftor.

Ussing Chamber Assay for Measuring CFTR-Mediated Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It allows for the precise measurement of short-circuit current (Isc), which is a direct measure of net ion transport.

Objective: To measure the effect of Ivacaftor on CFTR-mediated chloride secretion in polarized epithelial cells (e.g., primary human bronchial epithelial cells).

Materials:

  • Differentiated epithelial cells cultured on permeable supports (e.g., Transwell®)

  • Ussing chamber system

  • Krebs-Bicarbonate Ringer (KBR) solution

  • Amiloride (B1667095) (ENaC inhibitor)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • Ivacaftor

  • CFTRinh-172 (CFTR inhibitor)

  • Gas mixture (95% O₂ / 5% CO₂)

Procedure:

  • Preparation: Pre-warm KBR solution to 37°C and bubble with the gas mixture.

  • Mounting: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

  • Equilibration: Fill both chambers with the pre-warmed and gassed KBR solution and allow the system to equilibrate for 10-20 minutes.

  • ENaC Inhibition: To isolate CFTR-mediated currents, add amiloride (typically 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).[3]

  • CFTR Activation: Once the current stabilizes, add forskolin (typically 10-20 µM) to the basolateral chamber to increase intracellular cAMP and activate CFTR.[3] An increase in Isc will be observed.

  • Ivacaftor Potentiation: After the forskolin-stimulated current stabilizes, add Ivacaftor to the apical chamber. This can be done in a cumulative concentration-response manner (e.g., from 1 nM to 10 µM) to determine the EC₅₀.[3] A further increase in Isc indicates potentiation of CFTR activity.

  • CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor, such as CFTRinh-172 (typically 10 µM), to the apical chamber to confirm that the measured current is indeed CFTR-dependent.[3]

Forskolin-Induced Swelling (FIS) Assay in Organoids

The FIS assay is a higher-throughput method to assess CFTR function in 3D organoid cultures derived from intestinal or airway stem cells. Activation of CFTR leads to fluid secretion into the organoid lumen, causing them to swell.

Objective: To quantify the effect of Ivacaftor on CFTR-mediated fluid secretion in organoids.

Materials:

  • Mature intestinal or airway organoids cultured in Matrigel®

  • Basal culture medium

  • Forskolin

  • Ivacaftor

  • Live-cell imaging system (e.g., confocal microscope)

Procedure:

  • Plating: Plate mature organoids in a 96-well or 384-well plate.

  • Treatment: Treat the organoids with the desired concentrations of Ivacaftor or vehicle control for a specified pre-incubation period (e.g., 1-24 hours).

  • Baseline Imaging: Acquire baseline images (t=0) of the organoids.

  • CFTR Activation: Add forskolin (typically 5 µM) to all wells to stimulate CFTR-mediated fluid secretion.[3]

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30-60 minutes) for several hours.

  • Analysis: Use image analysis software to measure the change in the cross-sectional area of the organoids over time. The increase in organoid size is proportional to CFTR function.

Whole-Cell Patch Clamp Electrophysiology

Patch clamp allows for the direct measurement of ion channel currents from a single cell, providing high-resolution data on channel activity.

Objective: To measure the effect of Ivacaftor on whole-cell CFTR currents.

Materials:

  • Cells expressing the CFTR mutation of interest (e.g., transiently transfected HEK293 cells)

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular and intracellular recording solutions

  • Forskolin

  • Ivacaftor

  • CFTRinh-172

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

  • Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.

  • CFTR Activation: Perfuse the cell with an extracellular solution containing forskolin to activate CFTR channels.

  • Ivacaftor Application: Perfuse the cell with a solution containing both forskolin and Ivacaftor to measure the potentiation of the CFTR current.

  • Inhibition: Apply CFTRinh-172 to confirm the identity of the recorded currents.

  • Data Analysis: Analyze the current traces to determine the magnitude of the Ivacaftor-potentiated current.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to Ivacaftor research.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Hormone Hormone/ Neurotransmitter Hormone->GPCR Binds cAMP cAMP AC->cAMP Produces CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Gating Cl_out Cl- CFTR_Open->Cl_out Efflux Ivacaftor_Site Ivacaftor Ivacaftor_Site->CFTR_Open Potentiates (Increases P_o) PKA PKA cAMP->PKA Activates PKA->CFTR Phosphorylates (R-domain) ATP ATP ATP->CFTR Binds (NBDs) Cl_in Cl- Cl_in->CFTR_Open

CFTR activation pathway and Ivacaftor's mechanism.

Ussing_Chamber_Workflow A Mount Epithelial Monolayer in Ussing Chamber B Equilibrate with KBR Solution (37°C) A->B C Inhibit ENaC (Amiloride - Apical) B->C D Activate CFTR (Forskolin - Basolateral) C->D G Measure Isc (Short-circuit current) C->G E Potentiate CFTR (Ivacaftor - Apical) D->E D->G F Inhibit CFTR (CFTRinh-172 - Apical) E->F E->G F->G

Experimental workflow for the Ussing chamber assay.

HTS_Workflow A Plate CFBE41o-YFP cells in 384-well plates B Add Compound Library + Lumacaftor (Corrector) A->B C Incubate (e.g., 24h) B->C D Add Ivacaftor (Potentiator) C->D E Stimulate with Forskolin D->E F Measure YFP Quenching (Halide influx) E->F G Identify 'Hits' (Synergistic Compounds) F->G

References

Ivacaftor Benzenesulfonate: A Technical Guide for Studying CFTR Channel Gating Defects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein functions as a phosphorylation- and ATP-regulated anion channel on the apical membrane of epithelial cells, primarily responsible for the transport of chloride and bicarbonate ions.[1][2] Mutations in the CFTR gene can lead to defects in protein production, processing, stability, or function. A specific class of mutations, known as "gating" mutations (e.g., G551D), results in a CFTR protein that is correctly trafficked to the cell surface but has a severe defect in channel opening, or gating, thereby drastically reducing ion transport.[3][4]

Ivacaftor (B1684365) (also known as VX-770) is a CFTR potentiator, the first drug approved to directly target the underlying protein defect in CF.[5][6] It acts by binding directly to the CFTR protein and increasing its channel open probability (Po), effectively "propping open" the defective gate.[1][7][8] This direct and specific mechanism of action makes Ivacaftor benzenesulfonate (B1194179) an invaluable tool for researchers studying the molecular basis of CFTR gating, investigating the pathophysiology of gating mutations, and screening for novel therapeutic compounds. This guide provides an in-depth overview of its mechanism, experimental protocols for its use, and key quantitative data.

Mechanism of Action and Binding Site

Potentiation of Channel Gating

Ivacaftor directly potentiates the function of the CFTR channel. Its primary mechanism is to increase the open probability (Po) of the channel, meaning it stabilizes the open-channel conformation.[9] This potentiation requires the CFTR protein to be phosphorylated by Protein Kinase A (PKA), a prerequisite for normal channel activation. However, a key characteristic of Ivacaftor's action is that it is largely independent of ATP binding and hydrolysis.[9][10] Studies have shown that Ivacaftor can enhance the activity of purified mutant CFTR in the nominal absence of Mg-ATP, suggesting it facilitates channel opening through a non-conventional, ATP-independent mechanism.[11][10] This unique property allows researchers to decouple the gating cycle from the ATP hydrolysis cycle, providing a powerful method to probe the conformational changes associated with channel opening.[5][12]

Molecular Binding Site

Cryo-electron microscopy (cryo-EM) studies have revealed the primary binding site for Ivacaftor. It binds at the protein-lipid interface, docking into a cleft formed by transmembrane (TM) helices 4, 5, and 8.[9][12] This site is distinct from the ATP-binding sites located in the nucleotide-binding domains (NBDs).[7][12] Approximately 40% of Ivacaftor's molecular surface is buried against the CFTR protein, while the remaining 60% is exposed to the hydrophobic lipid bilayer.[9]

Further research using photoactivatable Ivacaftor probes has confirmed this binding region and also identified a potential secondary binding site. These studies showed that a probe covalently labeled CFTR in two main regions: one in transmembrane helix 8 (tm8), consistent with the cryo-EM findings, and another within the fourth cytosolic loop (ICL4), which links NBD1 to the second membrane-spanning domain.[13][14] This suggests that Ivacaftor may mediate its potentiation effect through interactions at multiple sites on the CFTR protein.[13][14]

Signaling Pathways and Logical Frameworks

The following diagrams illustrate the CFTR activation pathway and the experimental logic for using Ivacaftor as a research tool.

CFTR_Activation_Pathway cluster_membrane Cell Membrane CFTR_Closed CFTR (Closed) CFTR_Open CFTR (Open) CFTR_Closed->CFTR_Open Conformational Change CFTR_Open->CFTR_Closed ATP Hydrolysis & Dephosphorylation Ion_Flow Cl- / HCO3- Efflux CFTR_Open->Ion_Flow cAMP ↑ cAMP PKA PKA Activation cAMP->PKA Activates R_Domain R-Domain Phosphorylation PKA->R_Domain Catalyzes R_Domain->CFTR_Closed ATP ATP Binding to NBDs ATP->CFTR_Closed Ivacaftor Ivacaftor Ivacaftor->CFTR_Open Binds & Stabilizes

Caption: CFTR channel activation pathway and Ivacaftor's point of intervention.

Research_Logic Start Hypothesis: Test compound's effect on CFTR gating defect Model Select Cellular Model (e.g., FRT cells, organoids, primary HBE cells) expressing mutant CFTR Start->Model Assay Choose Functional Assay (Ussing, FIS, Patch Clamp) Model->Assay Controls Establish Controls: - Vehicle (DMSO) - Forskolin (Activator) - CFTRinh-172 (Inhibitor) Assay->Controls Ivacaftor Positive Control: Apply Ivacaftor to confirm model sensitivity and establish baseline potentiation Controls->Ivacaftor Compound Experimental Arm: Apply test compound Controls->Compound Measure Measure CFTR Function (e.g., Isc, Swelling, P_o) Ivacaftor->Measure Compound->Measure Analyze Analyze & Compare Data vs. Controls Measure->Analyze Conclusion Conclusion: Compound has potentiator activity (or not) Analyze->Conclusion

Caption: Logical workflow for using Ivacaftor as a positive control in drug screening.

Quantitative Data

The following tables summarize key quantitative data regarding Ivacaftor's binding and potentiation effects from preclinical and clinical studies.

Table 1: Binding Affinity of Ivacaftor

Parameter Value Method Source

| Equilibrium Dissociation Constant (Kd) | 6.6 ± 1.2 nM | Scintillation Proximity Assay (SPA) |[9] |

Table 2: In Vitro Potentiation of CFTR Channels by Ivacaftor

CFTR Variant Half-maximal Stimulation (K0.5) Maximal Stimulation (Fold-Increase) Method Source
Wild-Type (WT) ~1.5 nM ~4-fold Single-Channel Patch Clamp [15]
G551D ~1.5 nM ~11-12-fold Single-Channel Patch Clamp [15]

| F508del | ~1.5 nM | ~11-12-fold | Single-Channel Patch Clamp |[15] |

Note: The potency of Ivacaftor is significantly higher (>100-fold) than initially reported, with an aqueous solubility of approximately 60 nM.[15]

Table 3: Clinical Efficacy of Ivacaftor in Patients with Gating Mutations

Parameter Patient Population Baseline (Mean) Change with Ivacaftor (Mean) Source
Sweat Chloride (mEq/L) Non-G551D Gating Mutations 89.6 -48.6 at 6 months [16]
Sweat Chloride (mmol/L) R117H Mutation - -24.0 at 24 weeks [17]
ppFEV1 (%) Non-G551D Gating Mutations 68% +10.9 at 6 months [16]

| ppFEV1 (%) | R117H Mutation (Adults ≥18y) | - | +5.0 percentage points |[17] |

Experimental Protocols & Workflows

Ivacaftor's effects are quantified using a variety of robust cell-based and cell-free assays. Detailed protocols for the most common methods are provided below.

Ussing Chamber Assay

This assay measures electrophysiological properties of epithelial tissues by quantifying ion transport as short-circuit current (Isc). It is a gold-standard method for studying CFTR-mediated chloride secretion in polarized epithelial cell monolayers.

Methodology:

  • Cell Culture: Grow human bronchial epithelial (HBE) cells or other relevant epithelial cells (e.g., Fischer Rat Thyroid - FRT - cells expressing mutant CFTR) on permeable supports until a polarized, high-resistance monolayer is formed.

  • Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Bathe both sides with identical Ringer's solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

  • ENaC Inhibition: Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated currents. Wait for the Isc to stabilize at a new baseline.[1]

  • CFTR Activation: Add Forskolin (e.g., 10 µM) to the basolateral chamber to raise intracellular cAMP levels, activate PKA, and subsequently activate CFTR channels. This will cause an increase in Isc.[1]

  • Ivacaftor Application: Once the Forskolin-stimulated Isc has stabilized, add Ivacaftor to the apical chamber. This is often done in a cumulative, dose-response manner (e.g., from 1 nM to 10 µM) to determine the EC50. A potentiation of the current will be observed.[1]

  • CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor, such as CFTRinh-172 (e.g., 10 µM), to the apical chamber to confirm that the measured current is specific to CFTR.[1]

Ussing_Chamber_Workflow A 1. Mount polarized cell monolayer in Ussing Chamber B 2. Add Amiloride (apical) to inhibit ENaC A->B F Monitor Short-Circuit Current (Isc) throughout A->F C 3. Add Forskolin (basolateral) to activate CFTR B->C B->F D 4. Add Ivacaftor (apical) to potentiate CFTR C->D C->F E 5. Add CFTRinh-172 (apical) to confirm specificity D->E D->F E->F FIS_Assay_Workflow A 1. Plate intestinal organoids in Matrigel B 2. Add Ivacaftor or Test Compounds A->B C 3. Acquire Baseline Image (t=0) B->C D 4. Add Forskolin to stimulate swelling C->D E 5. Perform Time-Lapse Microscopy D->E F 6. Quantify Change in Organoid Area E->F

References

An In-depth Technical Guide to the Binding Sites of Ivacaftor on the CFTR Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding sites of Ivacaftor (B1684365) (VX-770) on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Understanding these interactions is crucial for the development of next-generation CFTR modulators for the treatment of cystic fibrosis. This document synthesizes findings from key structural and biochemical studies, presenting data in a structured format and illustrating experimental methodologies and molecular mechanisms.

Introduction to Ivacaftor and CFTR

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes an anion channel responsible for transporting chloride and bicarbonate ions across epithelial cell membranes.[1] Mutations can lead to misfolding and premature degradation of the CFTR protein or impair its channel gating function.[2][3] Ivacaftor is a CFTR potentiator, a class of drugs that enhances the channel open probability (Po) of CFTR proteins that are present at the cell surface but have defective gating.[4][5] It was the first modulator drug approved for the treatment of cystic fibrosis and acts by directly binding to the CFTR protein.[6][7] Elucidating the precise binding sites of Ivacaftor is fundamental to understanding its mechanism of action and for the structure-based design of more efficacious therapeutics.

Identified Binding Sites of Ivacaftor on CFTR

Two primary binding sites for Ivacaftor on the CFTR protein have been identified through a combination of cryo-electron microscopy (cryo-EM) and photoaffinity labeling studies.[2][6] These findings suggest a model where Ivacaftor may mediate its potentiation effect through interactions at multiple locations on the protein.[6][8]

The Transmembrane Domain (TMD) Binding Site

Cryo-EM structures of human CFTR in complex with Ivacaftor have revealed a distinct binding pocket located at the protein-lipid interface.[2]

  • Location: This site is a cleft formed by transmembrane (TM) helices 4, 5, and 8.[2][9][10]

  • Environment: Approximately 40% of the Ivacaftor molecule is buried within the protein, while the remaining 60% is exposed to the hydrophobic lipid bilayer.[2]

  • Significance: The binding site is situated in a "hinge" region of TM8, a feature unique to CFTR among ABC transporters.[2] It is hypothesized that Ivacaftor binding stabilizes the rotation of this hinge, which is involved in channel gating.[2]

The Intracellular Loop 4 (ICL4) Binding Site

Photoaffinity labeling studies, which allow for the identification of binding sites in a more native membrane environment, have confirmed the TMD site and identified a second, novel binding region.[6][11]

  • Location: This second site is located on the fourth intracellular loop (ICL4), which connects the first nucleotide-binding domain (NBD1) to the second transmembrane domain (MSD2).[6][11][12]

  • Corroboration: This finding is supported by earlier hydrogen/deuterium exchange mass spectrometry studies that showed protection in the ICL4 region upon Ivacaftor binding.[6]

  • Proposed Mechanism: It is proposed that Ivacaftor binds to both the TMD and ICL4 sites, and these interactions allosterically modulate the CFTR channel to enhance its open probability.[1][6][8]

Quantitative Analysis of Ivacaftor Binding

The following tables summarize key quantitative data from studies investigating the binding and functional effects of Ivacaftor on the CFTR protein.

Table 1: Ivacaftor Binding Affinity

CFTR VariantExperimental MethodDissociation Constant (Kd)Reference
Wild-TypeScintillation Proximity Assay~100 nM
Y304A MutantScintillation Proximity Assay>10 µM[6]
F312A MutantScintillation Proximity Assay>10 µM[6]

Table 2: Functional Potentiation of CFTR by Ivacaftor

CFTR VariantExperimental MethodEC50 / K0.5Fold Maximal StimulationReference
Wild-TypePatch-clamp~1.5 nM~11-12 fold[4]
G551DPatch-clamp~1.5 nM~11-12 fold[4]
ΔF508Patch-clamp~1.5 nM~11-12 fold[4]

Experimental Methodologies

The identification of Ivacaftor's binding sites has relied on cutting-edge structural and biochemical techniques.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing high-resolution structural data of the CFTR-Ivacaftor complex.[2]

Experimental Workflow for Cryo-EM Analysis

G cluster_protein Protein Preparation cluster_em Cryo-EM cluster_analysis Structural Analysis p1 CFTR Expression and Purification p2 Phosphorylation and ATP Binding p1->p2 p3 Incubation with Ivacaftor p2->p3 e1 Vitrification on EM Grids p3->e1 e2 Data Collection e1->e2 e3 Image Processing and 3D Reconstruction e2->e3 a1 Model Building and Refinement e3->a1 a2 Identification of Drug Density a1->a2 a3 Analysis of Drug-Protein Interactions a2->a3

Figure 1: A simplified workflow for determining the structure of the CFTR-Ivacaftor complex using cryo-EM.

Methodological Details:

  • Protein Expression and Purification: Human CFTR is expressed in cell lines (e.g., HEK293) and purified using affinity chromatography.

  • Sample Preparation: The purified CFTR is phosphorylated by protein kinase A (PKA) and incubated with ATP to stabilize it in an open-like conformation.[2] Ivacaftor is then added in excess.

  • Vitrification and Data Collection: The protein-drug complex is rapidly frozen in a thin layer of vitreous ice on an EM grid and imaged using a transmission electron microscope.

  • Image Processing and Structure Determination: Thousands of particle images are processed and averaged to generate a high-resolution 3D reconstruction of the CFTR-Ivacaftor complex.[2]

Photoaffinity Labeling

This chemical biology technique is used to covalently link a drug to its binding site, allowing for precise identification of the interacting residues.[6][13][14]

Experimental Workflow for Photoaffinity Labeling

G cluster_probe Probe Synthesis and Labeling cluster_digestion Protein Processing cluster_ms Mass Spectrometry Analysis s1 Synthesis of Photoactivatable Ivacaftor Analog s2 Incubation with CFTR-expressing Membranes s1->s2 s3 UV Photoactivation s2->s3 d1 SDS-PAGE and In-gel Digestion (e.g., Trypsin) s3->d1 m1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) d1->m1 m2 Database Searching to Identify Labeled Peptides m1->m2

Figure 2: A generalized workflow for identifying Ivacaftor binding sites using photoaffinity labeling.

Methodological Details:

  • Probe Synthesis: A photoactivatable analog of Ivacaftor is synthesized, typically containing a diazirine moiety.[6][14] This group becomes highly reactive upon UV light exposure, forming a covalent bond with nearby amino acid residues.

  • Labeling: The probe is incubated with biological membranes containing the CFTR protein.[6]

  • Photoactivation: The mixture is exposed to UV light to induce covalent cross-linking of the probe to its binding site(s).

  • Protein Digestion and Mass Spectrometry: The labeled CFTR protein is isolated, digested into smaller peptides, and analyzed by tandem mass spectrometry.[6] The modified peptides are then identified, pinpointing the location of the binding site.[6][11]

Molecular Mechanism of Action and Signaling

Ivacaftor functions as an allosteric modulator, meaning it binds to a site on the protein distinct from the channel pore or the ATP-binding sites to influence its function.[8][15] The binding of Ivacaftor is thought to stabilize the open conformation of the CFTR channel, thereby increasing the flow of ions.

Proposed Allosteric Modulation by Ivacaftor

G cluster_binding Ivacaftor Binding cluster_conformation Conformational Change cluster_function Functional Outcome Iva Ivacaftor TMD_site TMD Site (TM4, 5, 8) Iva->TMD_site ICL4_site ICL4 Site Iva->ICL4_site Stabilization Stabilization of Open Channel Conformation TMD_site->Stabilization ICL4_site->Stabilization Increased_Po Increased Channel Open Probability (Po) Stabilization->Increased_Po Ion_Flow Enhanced Cl- / HCO3- Transport Increased_Po->Ion_Flow

Figure 3: A logical diagram illustrating the proposed mechanism of Ivacaftor's allosteric modulation of CFTR.

The current model suggests that Ivacaftor's binding to both the transmembrane and intracellular loop sites contributes to the stabilization of the open state of the CFTR channel.[1][6][8] This dual-site interaction may be crucial for its high potentiation efficacy. Further research is needed to fully dissect the individual and synergistic contributions of each binding site to the overall potentiation of CFTR function.

Conclusion

The identification of two distinct binding sites for Ivacaftor on the CFTR protein, one within the transmembrane domains and another in an intracellular loop, has significantly advanced our understanding of its mechanism of action. This knowledge, derived from sophisticated techniques like cryo-EM and photoaffinity labeling, provides a structural and biochemical foundation for the rational design of new and improved CFTR modulators. Future studies will likely focus on further characterizing the dynamics of these interactions and leveraging this information for the development of combination therapies that can address a wider range of CF-causing mutations.

References

Methodological & Application

Application Notes: Laboratory Scale Synthesis of Ivacaftor Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Ivacaftor benzenesulfonate (B1194179). The synthesis is presented in three main stages: the preparation of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core via the Gould-Jacobs reaction, the synthesis of the key 5-amino-2,4-di-tert-butylphenol (B1521839) intermediate, and the final amide coupling to yield Ivacaftor, followed by its conversion to the benzenesulfonate salt. This guide includes comprehensive experimental procedures, quantitative data summaries, and graphical representations of the synthetic workflow and mechanism of action to aid researchers in the replication of this process.

Mechanism of Action: CFTR Potentiation

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In patients with certain CFTR mutations (e.g., G551D), the CFTR channel is present on the cell surface but has a defective gating mechanism, meaning it does not open frequently enough to allow for adequate chloride ion transport. Ivacaftor binds directly to the CFTR protein and acts as an allosteric modulator, inducing a conformational change that increases the probability of the channel being in an open state. This enhanced channel gating facilitates increased chloride ion transport across the cell membrane, helping to restore hydration of the airway surface liquid.

Figure 1. Ivacaftor's Mechanism of Action cluster_membrane Cell Membrane cluster_extra cluster_intra CFTR_closed CFTR Channel (Closed) Low Cl⁻ Flow CFTR_open CFTR Channel (Open) High Cl⁻ Flow CFTR_closed->CFTR_open Gating CFTR_open->CFTR_closed ATP Hydrolysis Cl_in Cl⁻ CFTR_open->Cl_in Cl_out Cl⁻ Cl_out->CFTR_open Transport ATP ATP ATP->CFTR_closed Ivacaftor Ivacaftor Ivacaftor->CFTR_open Potentiates & Stabilizes Open State

Figure 1. Simplified diagram of Ivacaftor's potentiation of the CFTR channel.

Synthetic Workflow Overview

The synthesis of Ivacaftor benzenesulfonate is a multi-step process. It begins with the parallel synthesis of two key fragments. The first fragment, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is prepared using the Gould-Jacobs reaction. The second fragment, 5-amino-2,4-di-tert-butylphenol, is synthesized from its corresponding nitrophenol precursor. These two intermediates are then joined via an amide coupling reaction, commonly facilitated by a reagent such as HATU. The resulting Ivacaftor free base is subsequently treated with benzenesulfonic acid to yield the final benzenesulfonate salt.

Figure 2. Synthetic Workflow for this compound Aniline Aniline QuinolineEster Ethyl 4-oxo-1,4-dihydroquinoline -3-carboxylate Aniline->QuinolineEster Gould-Jacobs Reaction DEEMM Diethyl ethoxymethylenemalonate DEEMM->QuinolineEster QuinolineAcid 4-Oxo-1,4-dihydroquinoline -3-carboxylic acid QuinolineEster->QuinolineAcid Saponification Ivacaftor Ivacaftor (Free Base) QuinolineAcid->Ivacaftor Amide Coupling (HATU, Base) Nitrophenol 2,4-Di-tert-butyl -5-nitrophenol Aminophenol 5-Amino-2,4-di-tert -butylphenol Nitrophenol->Aminophenol Reduction Aminophenol->Ivacaftor FinalProduct This compound Ivacaftor->FinalProduct Salt Formation BenzenesulfonicAcid Benzenesulfonic Acid BenzenesulfonicAcid->FinalProduct

Application Notes and Protocols for Ivacaftor Benzenesulfonate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes provide a comprehensive protocol for the dissolution and use of Ivacaftor benzenesulfonate (B1194179) in cell culture experiments. The information is intended to guide researchers in preparing this compound for in vitro studies reliably and reproducibly.

Quantitative Data Summary

The following table summarizes the key quantitative data for Ivacaftor benzenesulfonate relevant to its use in cell culture.

ParameterValueSource(s)
Molecular Weight 550.67 g/mol [1][2]
Solubility in DMSO ≥55.1 mg/mL (equivalent to approximately 100 mM)[1]
Solubility in Ethanol ≥13.86 mg/mL (with gentle warming)[1]
Solubility in Water Insoluble[1]
Storage of Powder -20°C for up to 3 years[2]
Storage of Stock Solution -80°C for up to 1 year. It is recommended to use the solution soon after preparation.[2]
EC₅₀ in Cell-Based Assays ~25 nM (in F508del-FRT cells) to 100 nM (in G551D-expressing cells)[2][3]
Typical Working Concentration 100 nM - 10 µM[2]

Experimental Protocol: Dissolving this compound

This protocol outlines the step-by-step procedure for preparing a stock solution of this compound and its subsequent dilution for use in cell culture.

Materials:
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Sterile, pyrogen-free cell culture medium

  • Vortex mixer

  • Pipettes and sterile filter tips

Workflow Diagram:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation start Weigh this compound Powder add_dmso Add appropriate volume of DMSO to achieve desired stock concentration (e.g., 10 mM) start->add_dmso vortex Vortex thoroughly until completely dissolved add_dmso->vortex aliquot Aliquot into sterile, single-use tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw a single aliquot of stock solution dilute Serially dilute the stock solution in pre-warmed cell culture medium to the final desired concentration thaw->dilute add_to_cells Add the final working solution to the cell culture dilute->add_to_cells

Figure 1: Experimental workflow for preparing this compound solutions.
Procedure:

Part A: Preparation of a 10 mM Stock Solution

  • Calculate the required mass: Based on the molecular weight of this compound (550.67 g/mol ), calculate the mass needed for your desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.51 mg of the compound.

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the corresponding volume of cell culture grade DMSO.

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use sterile aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term stability.

Part B: Preparation of Working Solution

  • Thawing: When ready to use, thaw a single aliquot of the stock solution at room temperature.

  • Dilution:

    • Perform serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentration for your experiment.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.5% v/v) to prevent solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Application: Add the final working solution to your cell cultures as required by your experimental design.

Signaling Pathway of Ivacaftor

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It acts directly on the CFTR channel to increase its open probability, thereby enhancing the transport of chloride ions across the cell membrane. This action is particularly effective for CFTR mutations that result in a properly localized but functionally impaired channel (gating mutations like G551D). The potentiation by Ivacaftor is dependent on the prior phosphorylation of the CFTR's Regulatory (R) domain by Protein Kinase A (PKA) but is independent of ATP hydrolysis.[4][5][6]

G cluster_0 Normal CFTR Activation cluster_1 Action of Ivacaftor PKA PKA CFTR_closed CFTR Channel (Closed) PKA->CFTR_closed Phosphorylation of R-domain ATP ATP ATP->CFTR_closed Binding to NBDs CFTR_open CFTR Channel (Open) CFTR_closed->CFTR_open Channel Gating Cl_out Chloride Ion Efflux CFTR_open->Cl_out Ivacaftor Ivacaftor Mutant_CFTR Mutant CFTR (Gating Defect) Ivacaftor->Mutant_CFTR Direct Binding Potentiated_CFTR Potentiated CFTR (Increased Open Probability) Mutant_CFTR->Potentiated_CFTR Increased_Cl_out Increased Chloride Ion Efflux Potentiated_CFTR->Increased_Cl_out

Figure 2: Signaling pathway of Ivacaftor's action on the CFTR channel.

References

In Vivo Efficacy of Ivacaftor Benzenesulfonate: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo studies of Ivacaftor (B1684365) benzenesulfonate (B1194179) in animal models of cystic fibrosis (CF). The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this CFTR potentiator.

Overview of Ivacaftor's In Vivo Mechanism of Action

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In individuals with specific CF-causing mutations, such as the G551D gating mutation, the CFTR protein is present on the cell surface but does not open sufficiently to allow for proper chloride ion transport. Ivacaftor acts by binding directly to the CFTR protein and increasing the probability that the channel is open, thereby restoring chloride flow across the cell membrane. This restoration of CFTR function leads to improved hydration of airway surfaces, normalization of mucus properties, and a reduction in the inflammatory cascade associated with CF lung disease.

Animal Models

The most relevant animal model for studying the in vivo effects of ivacaftor is the humanized G551D-CFTR rat.[1][2][3][4] This model expresses the human G551D-CFTR mutation and recapitulates key features of CF lung disease, including airway mucus defects and inflammation, and is responsive to ivacaftor treatment.[1][4][5]

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative data from key in vivo studies of ivacaftor in the humanized G551D-CFTR rat model.

Table 1: Pharmacokinetic Parameters of Ivacaftor in Rats

ParameterOral Administration (Aqueous Suspension)Intravenous Administration
Dose 4 mg0.25 mg
Bioavailability (%) 18.4 ± 3.2-
Tmax (h) 5-
Cmax (ng/mL) Data not available-
AUC (ng·h/mL) Data not available-
Clearance (L/h/kg) -0.2
Half-life (h) -12
Data from Pozniak et al. (2024).[6]

Table 2: Efficacy of Ivacaftor on Nasal Potential Difference in G551D Rats

Treatment GroupAmiloride (B1667095) Response (mV)Low Cl- + Amiloride Response (mV)Forskolin (B1673556) Response (mV)
Vehicle -13.5 ± 1.2-1.5 ± 0.5-0.8 ± 0.3
Ivacaftor (30 mg/kg/day) -14.2 ± 1.1-7.9 ± 1.1-6.5 ± 1.0
Data from Birket et al. (2020).[3]

Table 3: Efficacy of Ivacaftor on Airway Mucus Properties in G551D Rats

Treatment GroupMucus Transport Rate (µm/s)Mucus Viscosity (Pa·s)
Vehicle 18.2 ± 2.51.9 ± 0.3
Ivacaftor (30 mg/kg/day) 38.7 ± 4.10.7 ± 0.1
Data from Birket et al. (2020).[3]

Table 4: Effect of Ivacaftor on Inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF) of G551D Rats

CytokineVehicleIvacaftor (30 mg/kg/day)
TNF-α (pg/mL) ~150~75
IL-1α (pg/mL) ~40~20
IL-6 (pg/mL) ~300~150
Data are estimations based on graphical representations from Birket et al. (2021).[5][7]

Experimental Protocols

Protocol 1: Oral Administration of Ivacaftor in Rats

Objective: To administer a consistent daily dose of ivacaftor to rats for efficacy studies.

Materials:

  • Ivacaftor benzenesulfonate powder

  • Vehicle solution (e.g., 1% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles (straight, 18-20 gauge)

  • Syringes (1-3 mL)

  • Balance

  • Mortar and pestle or homogenizer

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of ivacaftor based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.

    • Weigh the ivacaftor powder accurately.

    • Prepare the vehicle solution.

    • Levigate the ivacaftor powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing continuously to achieve a homogenous suspension. A concentration of 6 mg/mL is suitable for a 30 mg/kg dose at an administration volume of 5 mL/kg.

  • Animal Handling and Dosing:

    • Weigh each rat immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion length for the gavage needle.

    • Fill a syringe with the calculated volume of the ivacaftor suspension.

    • Insert the gavage needle into the esophagus and gently administer the suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Frequency: Administer once daily for the duration of the study (e.g., 14 days).[3]

Protocol 2: Measurement of Nasal Potential Difference (NPD) in Rats

Objective: To assess CFTR function in vivo by measuring ion transport across the nasal epithelium.

Materials:

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • High-impedance voltmeter

  • Ag/AgCl electrodes

  • Perfusion pump

  • Double-lumen catheter

  • Reference electrode (subcutaneous needle)

  • Perfusion solutions:

    • Ringer's solution

    • Ringer's solution with amiloride (100 µM)

    • Chloride-free Ringer's solution with amiloride (100 µM)

    • Chloride-free Ringer's solution with amiloride (100 µM) and forskolin (10 µM)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Place the rat on a heating pad to maintain body temperature.

    • Insert the reference electrode subcutaneously in the flank.

  • Catheter Placement:

    • Carefully insert the double-lumen catheter into one nostril, with the tip resting on the nasal mucosa of the inferior turbinate.

  • Measurement:

    • Begin perfusion with Ringer's solution at a slow, constant rate (e.g., 5-10 µL/min).

    • Record the baseline potential difference until a stable reading is obtained.

    • Sequentially perfuse the different solutions, allowing the potential difference to stabilize with each solution before proceeding to the next.

    • Record the changes in potential difference in response to each solution.

Protocol 3: Ex Vivo Mucus Transport Rate (MTR) Measurement

Objective: To quantify the rate of mucus movement on the tracheal surface.

Materials:

  • Dissecting microscope with a camera

  • Image analysis software

  • Krebs-Ringer bicarbonate buffer

  • Microspheres (e.g., fluorescent polystyrene beads)

Procedure:

  • Trachea Dissection:

    • Euthanize the rat and immediately excise the trachea.

    • Carefully open the trachea longitudinally along the ventral midline.

  • Mounting and Incubation:

    • Mount the trachea, mucosal side up, in a chamber filled with Krebs-Ringer bicarbonate buffer maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • MTR Measurement:

    • Gently place a small number of microspheres onto the mucosal surface.

    • Record video footage of the microsphere movement for a defined period.

    • Use image analysis software to track the movement of the microspheres and calculate the transport rate in µm/s.

Protocol 4: Mucus Viscosity Measurement

Objective: To determine the viscoelastic properties of airway mucus.

Materials:

  • Rheometer (cone-and-plate or parallel-plate)

  • Micropipette

Procedure:

  • Mucus Collection:

    • Collect mucus from the tracheal surface using a micropipette.

  • Rheometry:

    • Carefully place the mucus sample onto the rheometer plate.

    • Perform oscillatory rheometry over a range of frequencies to determine the elastic (G') and viscous (G'') moduli.

    • Calculate the complex viscosity (η*) from these values.

Visualizations

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CFTR_Channel_Closed CFTR Channel (Closed) CFTR_Protein CFTR Protein Channel_Opening Channel Opening CFTR_Protein->Channel_Opening Conformational Change ATP ATP ATP_Binding ATP Binding to NBDs ATP->ATP_Binding PKA PKA Phosphorylation Phosphorylation of R-domain PKA->Phosphorylation Activates Ivacaftor Ivacaftor Ivacaftor->CFTR_Protein Binds and Potentiates Phosphorylation->CFTR_Protein ATP_Binding->CFTR_Protein Channel_Opening->CFTR_Channel_Closed Allows Cl- transport

Caption: Ivacaftor's potentiation of the CFTR channel.

InVivo_Study_Workflow Start Start Animal_Acclimation Animal Acclimation (G551D Rats) Start->Animal_Acclimation Baseline_Measurements Baseline Measurements (NPD, MTR, etc.) Animal_Acclimation->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Group Treatment Group (Ivacaftor) Randomization->Treatment_Group Vehicle_Group Vehicle Group (Control) Randomization->Vehicle_Group Daily_Dosing Daily Dosing (e.g., 14 days) Treatment_Group->Daily_Dosing Vehicle_Group->Daily_Dosing Endpoint_Measurements Endpoint Measurements (NPD, MTR, Cytokines) Daily_Dosing->Endpoint_Measurements Data_Analysis Data Analysis Endpoint_Measurements->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vivo ivacaftor efficacy study.

Safety and Toxicology Considerations

Preclinical safety studies in juvenile rats have identified cataracts as a potential adverse effect of ivacaftor.[8] Additionally, hepatotoxicity has been observed in some studies in rats and mice.[9] Therefore, it is crucial to monitor for these potential toxicities in long-term in vivo studies. This can include regular ophthalmic examinations and monitoring of liver function markers in blood samples.

Conclusion

The in vivo study of this compound in appropriate animal models, particularly the humanized G551D-CFTR rat, is essential for understanding its therapeutic potential and mechanism of action. The protocols and data presented in this document provide a comprehensive guide for researchers to design and conduct robust preclinical studies to further evaluate this and other CFTR modulators. Adherence to detailed and standardized protocols is critical for generating reproducible and reliable data that can be translated to the clinical setting.

References

Application of Ivacaftor Benzenesulfonate in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor benzenesulfonate (B1194179) is a potent potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It functions by increasing the channel-open probability (gating) of the CFTR protein present at the cell surface, thereby enhancing chloride ion transport. In the context of Cystic Fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene, Ivacaftor is a key component of modulator therapies aimed at restoring the function of defective CFTR proteins.[1][2]

Patient-derived organoids, particularly intestinal organoids, have emerged as a robust preclinical model to study CFTR function and predict patient-specific responses to CFTR modulators like Ivacaftor.[3][4][5] These three-dimensional in vitro culture systems recapitulate the in vivo physiology of the intestinal epithelium and allow for the functional assessment of CFTR activity through assays such as the Forskolin-Induced Swelling (FIS) assay.[3][5][6] In this assay, forskolin (B1673556) is used to raise intracellular cyclic AMP (cAMP) levels, which in turn activates the CFTR channel, leading to fluid secretion into the organoid lumen and subsequent swelling.[4][6] The degree of swelling serves as a direct measure of CFTR function.

These application notes provide a comprehensive overview of the use of Ivacaftor benzenesulfonate in organoid culture systems, including detailed experimental protocols, data presentation, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

The efficacy of Ivacaftor, often in combination with CFTR correctors, in restoring CFTR function in patient-derived organoids is quantified by the FIS assay. The data is typically presented as the area under the curve (AUC) of organoid swelling over time or as the percentage increase in organoid area. The following tables summarize representative quantitative data from studies utilizing Ivacaftor in organoid models.

Table 1: Forskolin-Induced Swelling (FIS) in Response to CFTR Modulators in Patient-Derived Intestinal Organoids (PDIOs)

CFTR GenotypeTreatment ConditionMean FIS (Area Under the Curve, AUC)Reference
F508del/F508delVehicle (DMSO)Baseline[7][8]
F508del/F508delIvacaftorMinimal increase over baseline[9]
F508del/F508delLumacaftor/IvacaftorSignificant increase over baseline[8]
F508del/F508delTezacaftor/IvacaftorSignificant increase over baseline[10]
F508del/F508delElexacaftor/Tezacaftor/Ivacaftor (ETI)Substantial and significant increase over baseline and dual therapies[7][10]
F508del/Class I MutationVehicle (DMSO)Baseline[7]
F508del/Class I MutationElexacaftor/Tezacaftor/Ivacaftor (ETI)Significant increase over baseline[7]
Rare CFTR VariantsVehicle (DMSO)Baseline[7][11]
Rare CFTR VariantsElexacaftor/Tezacaftor/Ivacaftor (ETI)Variable, but often significant, increase depending on the specific mutation[7][11][12]

Table 2: Correlation of Organoid Swelling with Clinical Biomarkers of CFTR Function

In Vitro AssayClinical BiomarkerCorrelationReference
Forskolin-Induced Swelling (FIS) in rectal organoidsSweat Chloride Concentration (SCC)Correlates[3]
Forskolin-Induced Swelling (FIS) in rectal organoidsIntestinal Current Measurement (ICM)Correlates[3]
Forskolin-Induced Swelling (FIS) in rectal organoidsPercent Predicted Forced Expiratory Volume in 1 second (ppFEV1) improvementCorrelates[7][11]

Experimental Protocols

The primary assay for assessing the effect of Ivacaftor in organoid systems is the Forskolin-Induced Swelling (FIS) assay.

Protocol: Forskolin-Induced Swelling (FIS) Assay in Human Intestinal Organoids

1. Organoid Culture and Maintenance:

  • Human intestinal organoids are established from rectal biopsies or intestinal tissue from CF patients and healthy controls.[3]

  • Organoids are cultured in a basement membrane extract (e.g., Matrigel) and maintained in a specialized organoid growth medium.[13]

  • The medium is typically changed every 2-3 days, and organoids are passaged every 7-10 days.

2. Plating for FIS Assay:

  • Prior to the assay, organoids are mechanically sheared into smaller fragments and plated in a 96-well or 384-well plate pre-coated with basement membrane extract.[5][14]

  • Allow the basement membrane extract to solidify at 37°C for 10-15 minutes.

  • Add organoid growth medium to each well.

3. CFTR Corrector Pre-incubation (if applicable):

  • For CFTR mutations that affect protein folding and trafficking (e.g., F508del), organoids are pre-incubated with CFTR correctors (e.g., Lumacaftor, Tezacaftor, Elexacaftor) for 24-48 hours.[7][15] This allows for the rescue and trafficking of the mutant CFTR protein to the cell surface.

4. Forskolin-Induced Swelling Assay:

  • After the corrector pre-incubation period, the growth medium is replaced with a medium containing forskolin (typically 5-10 µM) and Ivacaftor (typically 3-5 µM).[7][15]

  • For gating mutations that are responsive to Ivacaftor alone, no corrector pre-incubation is necessary.

  • Immediately after the addition of forskolin and Ivacaftor, the plate is transferred to a live-cell imaging system equipped with an environmental chamber to maintain 37°C and 5% CO2.

  • Brightfield images of the organoids are captured at regular intervals (e.g., every 15-30 minutes) for a total duration of 60-120 minutes.[3]

5. Data Analysis:

  • The cross-sectional area of individual organoids is measured at each time point using image analysis software (e.g., ImageJ).

  • The swelling is quantified as the percentage increase in organoid area relative to the area at time zero (t=0).

  • The area under the curve (AUC) is calculated from the swelling kinetics to provide a single quantitative measure of CFTR function.

Mandatory Visualizations

Signaling Pathway

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_lumen Organoid Lumen Forskolin Forskolin Adenylate_Cyclase Adenylate Cyclase Forskolin->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts CFTR_Channel CFTR Channel (Closed) Gating Domain CFTR_Channel_Open CFTR Channel (Open) Gating Domain CFTR_Channel:f0->CFTR_Channel_Open:f0 Opens ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR_Channel:f1 Ivacaftor Ivacaftor Ivacaftor->CFTR_Channel_Open:f1 Potentiates (Increases Open Probability) CFTR_Channel_Open:f0->Cl_ions Cl- Efflux Cl_ions->Water Osmotic Gradient Organoid_Swelling Organoid_Swelling Water->Organoid_Swelling Leads to

Caption: cAMP-mediated activation of the CFTR channel and the potentiating effect of Ivacaftor.

Experimental Workflow

FIS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_Organoids 1. Culture Patient-Derived Intestinal Organoids Plate_Organoids 2. Plate Organoid Fragments in 96-well Plate Culture_Organoids->Plate_Organoids Corrector_Incubation 3. Pre-incubate with CFTR Correctors (e.g., Elexacaftor/Tezacaftor) for 24-48h (if applicable) Plate_Organoids->Corrector_Incubation Add_Reagents 4. Add Forskolin and Ivacaftor Corrector_Incubation->Add_Reagents Live_Imaging 5. Live-Cell Imaging (t=0 to 60-120 min) Add_Reagents->Live_Imaging Measure_Area 6. Measure Organoid Area at each Time Point Live_Imaging->Measure_Area Calculate_Swelling 7. Calculate % Swelling and Area Under the Curve (AUC) Measure_Area->Calculate_Swelling

Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay.

Logical Relationship

Correlation_Diagram cluster_outcomes Clinical Outcomes Ivacaftor_Treatment Ivacaftor (+ Correctors) Treatment of Organoids CFTR_Function_Restoration Restoration of CFTR Channel Function Ivacaftor_Treatment->CFTR_Function_Restoration FIS Increased Forskolin-Induced Swelling (FIS) CFTR_Function_Restoration->FIS Clinical_Benefit Predicted Clinical Benefit in Patients FIS->Clinical_Benefit Correlates with ppFEV1 Improved ppFEV1 Clinical_Benefit->ppFEV1 SCC Reduced Sweat Chloride Concentration Clinical_Benefit->SCC

Caption: Correlation between in vitro organoid swelling and clinical outcomes.

References

Application Note: Quantification of Ivacaftor Benzenesulfonate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ivacaftor in human plasma. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development activities related to Ivacaftor, a key therapeutic agent for cystic fibrosis. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a rapid chromatographic separation coupled with tandem mass spectrometry for detection, ensuring high selectivity and sensitivity.

Introduction

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, designed to treat the underlying cause of cystic fibrosis (CF) in patients with specific CFTR gene mutations.[1] It enhances the transport of chloride ions through the CFTR protein channel, thereby addressing the ion and water imbalance characteristic of the disease.[1][2] Understanding the pharmacokinetic profile of Ivacaftor is essential for optimizing dosing regimens and ensuring therapeutic efficacy.

Ivacaftor is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) enzyme system, into two major metabolites: hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6).[1][2] M1 is pharmacologically active, with about one-sixth the potency of the parent drug, while M6 is considered inactive.[2] This analytical method provides the means to accurately measure concentrations of the parent drug, which is critical for assessing drug exposure and metabolism.

This LC-MS/MS method offers a reliable tool for researchers, scientists, and drug development professionals engaged in the study of Ivacaftor. The methodology presented herein is based on established and validated approaches for the quantification of Ivacaftor in biological matrices.[3][4]

Experimental Protocol

Materials and Reagents
  • Ivacaftor reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled Ivacaftor or a structurally similar compound)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Autosampler vials

Instrumentation
  • A liquid chromatography system capable of gradient elution.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation
  • Thaw Samples : Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.

  • Aliquoting : Pipette 100 µL of each plasma sample, standard, or QC into a microcentrifuge tube.

  • Internal Standard Addition : Add the internal standard solution to each tube.

  • Protein Precipitation : Add 400 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.[5]

  • Vortexing : Vortex mix the samples for 30 seconds.

  • Centrifugation : Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterSetting
Column C8 or C18, e.g., 2.6 µm, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 100% Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Gradient A gradient elution is recommended for optimal separation. An example gradient is as follows: 0-1 min: 40% B; 1-2 min: 40-70% B; 2-2.7 min: 70% B; 2.7-2.8 min: 70-90% B; 2.8-4.0 min: 90% B (wash); 4.0-4.1 min: 90-40% B; 4.1-6.0 min: 40% B (re-equilibration).[3][6]
Mass Spectrometry Conditions
ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 4.5 kV
Desolvation Temperature 250 °C
Heat Block Temperature 400 °C
Nebulizing Gas Nitrogen at 3 L/min
Drying Gas Flow 20 L/min
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following precursor-to-product ion transitions should be monitored.[3][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ivacaftor393.2189.1
Hydroxymethyl-Ivacaftor (M1)409.2205.1
Ivacaftor-Carboxylate (M6)423.2205.1
Internal StandardTo be determined based on the selected ISTo be determined based on the selected IS

Data Presentation

Calibration Curve and Linearity

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The method should demonstrate linearity over a clinically relevant concentration range.

AnalyteCalibration Range (µg/mL)
Ivacaftor0.01 - 10> 0.99[4]
Ivacaftor0.1 - 20> 0.99[7][8]
Ivacaftor0.020 - 12> 0.99[9][10]
Accuracy and Precision

The accuracy and precision of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations. The intra- and inter-day accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (as coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).[7][8]

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQe.g., 0.1< 2080-120< 2080-120
Lowe.g., 0.3< 1585-115< 1585-115
Mediume.g., 8.0< 1585-115< 1585-115
Highe.g., 18.0< 1585-115< 1585-115
LLOQ: Lower Limit of Quantification

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard plasma->is_addition precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) is_addition->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation Chromatographic Separation (C8/C18 Column) lc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms_detection Tandem MS Detection (MRM) ionization->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification calibration Calibration Curve (Linear Regression) quantification->calibration results Concentration Results calibration->results

Caption: Experimental workflow for Ivacaftor quantification.

ivacaftor_metabolism ivacaftor Ivacaftor cyp3a45 CYP3A4 / CYP3A5 (Liver Metabolism) ivacaftor->cyp3a45 m1 Hydroxymethyl-Ivacaftor (M1) (Active Metabolite) cyp3a45->m1 m6 Ivacaftor-Carboxylate (M6) (Inactive Metabolite) cyp3a45->m6 elimination Elimination (Primarily Feces) m1->elimination m6->elimination

Caption: Metabolic pathway of Ivacaftor.

References

Application Notes and Protocols for the Use of Ivacaftor Benzenesulfonate in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Ivacaftor (B1684365) benzenesulfonate (B1194179), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, in electrophysiological studies. The protocols outlined below are intended to assist researchers in accurately characterizing the effects of Ivacaftor on CFTR channel function, particularly in cells expressing gating mutations.

Introduction

Ivacaftor benzenesulfonate is a small molecule that enhances the open probability (P_o) of the CFTR channel, an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] Mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder. Ivacaftor is particularly effective in treating CF patients with specific "gating" mutations, which impair the ability of the CFTR channel to open and close properly.[1][3] Electrophysiological techniques, such as patch-clamp recording, are essential tools for studying the molecular mechanism of Ivacaftor and quantifying its efficacy in restoring the function of mutant CFTR channels.[1][4]

Mechanism of Action

Ivacaftor acts as a CFTR potentiator by directly binding to the CFTR protein and stabilizing its open conformation. This leads to a significant increase in the channel's open probability, thereby augmenting anion transport.[2] This potentiation is largely independent of the normal activation pathway, which involves phosphorylation by Protein Kinase A (PKA) and ATP binding to the Nucleotide-Binding Domains (NBDs).

dot

Fig 1. CFTR channel activation and Ivacaftor's mechanism.

Quantitative Data: Ivacaftor Potentiation of CFTR Gating Mutations

Ivacaftor has been shown to potentiate a variety of CFTR gating mutations. The following table summarizes the quantitative effects of Ivacaftor on different CFTR mutants as determined by electrophysiological studies.

CFTR MutationCell LineTechniqueIvacaftor ConcentrationEffectReference
G551D FRTUssing Chamber, Patch Clamp10 µMSignificant increase in chloride transport and open probability[1]
CHOPatch Clamp~1.5 nM (K₀.₅)11-12 fold current stimulation[5]
G178R FRTUssing Chamber, Patch Clamp10 µMPotentiation of channel activity[1][4]
S549N FRTUssing Chamber, Patch Clamp10 µMPotentiation of channel activity[1][4]
S549R FRTUssing Chamber, Patch Clamp10 µMEnhanced channel open probability and chloride transport[1][4][6]
G551S FRTUssing Chamber, Patch Clamp10 µMPotentiation of channel activity[1][4]
G970R FRTUssing Chamber, Patch Clamp10 µMPotentiation of channel activity[1][4]
G1244E FRTUssing Chamber, Patch Clamp10 µMPotentiation of channel activity[1][4]
S1251N FRTUssing Chamber, Patch Clamp10 µMPotentiation of channel activity[1][4]
S1255P FRTUssing Chamber, Patch Clamp10 µMPotentiation of channel activity[1][4]
G1349D FRTUssing Chamber, Patch Clamp10 µMPotentiation of channel activity[1][4]
ΔF508 CHOPatch Clamp~1.5 nM (K₀.₅)11-12 fold current stimulation[5]

Experimental Protocols

The following are detailed protocols for whole-cell and inside-out patch-clamp recordings to assess the effect of Ivacaftor on CFTR channel activity.

Cell Culture and Transfection
  • Cell Lines: Chinese Hamster Ovary (CHO) or Fischer Rat Thyroid (FRT) cells are commonly used as they lack endogenous CFTR expression.

  • Transfection: Transiently transfect cells with a plasmid encoding the human CFTR variant of interest using a suitable transfection reagent. Co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells for recording.

  • Incubation: Culture cells for 24-48 hours post-transfection to allow for sufficient protein expression before conducting electrophysiological experiments.

Patch-Clamp Electrophysiology

dot

Electrophysiology Workflow Cell_Culture Cell Culture & Transfection Obtain_Seal Obtain Giga-ohm Seal Cell_Culture->Obtain_Seal Prepare_Solutions Prepare Solutions & Pipettes Prepare_Solutions->Obtain_Seal Setup_Rig Setup Electrophysiology Rig Setup_Rig->Obtain_Seal Establish_Configuration Establish Recording Configuration (Whole-cell or Inside-out) Obtain_Seal->Establish_Configuration Record_Baseline Record Baseline CFTR Activity (with PKA & ATP) Establish_Configuration->Record_Baseline Apply_Ivacaftor Apply Ivacaftor Record_Baseline->Apply_Ivacaftor Record_Potentiation Record Potentiated CFTR Activity Apply_Ivacaftor->Record_Potentiation Data_Analysis Data Analysis (Open Probability, Current Amplitude) Record_Potentiation->Data_Analysis

Fig 2. General workflow for electrophysiological recording of Ivacaftor's effect.

The composition of the intracellular (pipette) and extracellular (bath) solutions is critical for isolating CFTR currents.

Solution TypeComponentConcentration (mM)
Whole-Cell Pipette (Intracellular) CsCl135
KCl10
MgCl₂2
EGTA0.1
Glucose5.5
HEPES10
MgATP3-5
PKA catalytic subunit75-200 nM
pH adjusted to 7.2 with CsOH
Whole-Cell Bath (Extracellular) CsCl145
MgCl₂2
CaCl₂2
Glucose5.5
HEPES10
pH adjusted to 7.4 with NaOH
Inside-Out Pipette (Extracellular) NMDG-Cl140
MgCl₂2
CaCl₂5
HEPES10
pH adjusted to 7.4 with NMDG-OH
Inside-Out Bath (Intracellular) NMDG-Cl150
MgCl₂2
EGTA10
Tris8
MgATP1-5
PKA catalytic subunit75-200 nM
pH adjusted to 7.4 with NMDG-OH

Note: To isolate CFTR currents, it is common to replace Na⁺ and K⁺ with the impermeant cation N-methyl-D-glucamine (NMDG) in the pipette solution for inside-out recordings.

  • Prepare transfected cells on coverslips in a recording chamber on the microscope stage.

  • Fill a patch pipette (3-5 MΩ resistance) with the whole-cell intracellular solution.

  • Approach a transfected cell and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -40 mV.

  • Record baseline CFTR currents. CFTR can be activated by including forskolin (B1673556) (10-20 µM) in the bath solution to stimulate cAMP production.

  • Perfuse the bath with a solution containing the desired concentration of this compound.

  • Record the potentiated CFTR currents and quantify the increase in current amplitude.

  • Follow steps 1-3 of the whole-cell recording protocol using the inside-out patch solutions.

  • After forming a giga-ohm seal, gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution.

  • Perfuse the patch with the intracellular bath solution containing PKA and ATP to activate the CFTR channels.

  • Record single-channel currents at a desired holding potential (e.g., -80 mV).

  • Perfuse the patch with the intracellular bath solution also containing the desired concentration of this compound.

  • Record the potentiated single-channel currents.

Data Analysis
  • Whole-Cell Recordings: Measure the steady-state current amplitude before and after the application of Ivacaftor. The potentiation can be expressed as a fold-increase over the baseline current.

  • Single-Channel Recordings: Determine the channel open probability (P_o) by analyzing the duration of open and closed events. The P_o is calculated as the total open time divided by the total recording time. The effect of Ivacaftor is quantified by the increase in P_o.

Troubleshooting and Considerations

  • Low Seal Resistance: Ensure clean solutions and pipettes. Fire-polishing the pipette tip can improve seal formation.

  • No CFTR Activity: Confirm successful transfection and ensure the presence of PKA and ATP in the intracellular solution for channel activation.

  • Contaminating Currents: Use the recommended solution compositions with ion substitutions to minimize currents from other channels.

  • Ivacaftor Solubility: Ivacaftor has low aqueous solubility. Prepare stock solutions in DMSO and dilute to the final concentration in the recording solution immediately before use. Be mindful of the final DMSO concentration, keeping it below 0.1% to avoid off-target effects.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the function of wild-type and mutant CFTR channels, contributing to a deeper understanding of CFTR pharmacology and the development of novel therapeutics for cystic fibrosis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ivacaftor Benzenesulfonate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Ivacaftor (B1684365) benzenesulfonate (B1194179) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Ivacaftor benzenesulfonate and why is its aqueous solubility a concern?

A1: Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), used in the treatment of cystic fibrosis. It is classified as a Biopharmaceutics Classification System (BCS) class II or IV drug, meaning it has low aqueous solubility and variable permeability.[1] The benzenesulfonate salt form is used in some formulations. Its inherently low solubility in water ("practically insoluble") can lead to challenges in preparing aqueous stock solutions and can result in poor bioavailability in oral dosage forms.[2][3]

Q2: I've prepared a stock solution of this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental buffer. What is happening?

A2: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent in the stock solution is miscible with the aqueous buffer, but it can no longer keep the this compound dissolved at the desired final concentration.

Q3: What are the recommended organic solvents for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for Ivacaftor and its salts. It is crucial to prepare a high-concentration stock solution in these solvents, which can then be diluted into the aqueous medium. Ensure the final concentration of the organic solvent in your experiment is low, typically below 1%, to avoid solvent-induced artifacts.

Q4: How can I enhance the aqueous solubility of this compound for my experiments?

A4: Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These include:

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.

  • Use of co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility.

  • Formulation as a solid dispersion: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.

  • Preparation of solid lipid nanoparticles (SLNs): Encapsulating the drug in lipid nanoparticles can improve its solubility and bioavailability.

  • Use of surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Cloudy or precipitated solution after diluting organic stock into aqueous buffer. The concentration of this compound exceeds its solubility in the final aqueous medium.1. Reduce the final concentration: Lower the target concentration of this compound in your experiment.2. Increase the organic co-solvent concentration: If your experimental system allows, slightly increase the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO). Always include a vehicle control with the same solvent concentration.3. Use a different dilution method: Add the stock solution dropwise into the vortexing aqueous buffer to promote rapid mixing and avoid localized high concentrations.
Difficulty dissolving this compound powder directly in aqueous buffer. This compound is practically insoluble in water.Direct dissolution in aqueous buffers is not recommended. Always prepare a concentrated stock solution in a suitable organic solvent first.
Inconsistent results between experiments. - Incomplete dissolution of the stock solution.- Precipitation of the compound during the experiment.- Degradation of the compound.1. Ensure complete dissolution of the stock: Use vortexing or sonication to ensure the stock solution is clear and homogenous.2. Visually inspect for precipitation: Before and during your experiment, check for any signs of cloudiness or precipitate.3. Prepare fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment to minimize degradation.
Low bioavailability or poor dissolution in in vitro dissolution assays. The crystalline form of Ivacaftor has very low dissolution rates.Consider using solubility enhancement techniques such as preparing a solid dispersion or formulating it into solid lipid nanoparticles.

Data Presentation

Table 1: Solubility of Ivacaftor and its Benzenesulfonate Salt in Various Solvents

CompoundSolventSolubilityReference
IvacaftorWater~0.05 µg/mL[4]
IvacaftorDMSO~25 mg/mL[5]
IvacaftorEthanol~0.1 mg/mL[5]
This compound Water Insoluble
This compound DMSO ≥55.1 mg/mL
This compound Ethanol ≥13.86 mg/mL (with gentle warming)

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol is a general guideline and can be adapted for this compound.

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) at a constant ionic strength.

  • Addition of Compound: Add an excess amount of this compound powder to a known volume of each buffer in separate sealed vials. The excess solid should be visible.

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours). Periodically check to ensure excess solid remains.

  • Sample Collection and Preparation:

    • Stop the shaking and allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent (e.g., methanol (B129727) or a mobile phase for HPLC).

    • Analyze the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The concentration of the dissolved compound represents its equilibrium solubility at that specific pH.

Protocol 2: Preparation of Ivacaftor Solid Dispersion by Solvent Evaporation
  • Solution Preparation: Dissolve Ivacaftor and a carrier polymer (e.g., Crospovidone) in a suitable organic solvent like methanol. Common drug-to-carrier ratios to test are 1:1, 1:2, and 1:3.

  • Solvent Evaporation: Remove the solvent by evaporation under reduced pressure using a rotary evaporator.

  • Pulverization: Pulverize the resulting solid mass.

  • Sieving: Pass the pulverized powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for properties like drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 3: Preparation of Ivacaftor-Loaded Solid Lipid Nanoparticles (SLNs)
  • Lipid Phase Preparation: Heat a solid lipid (e.g., glyceryl monostearate) above its melting point. Dissolve Ivacaftor in the molten lipid.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug release profile.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis dissolve Dissolve Ivacaftor & Polymer in Methanol evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate Form solid mass pulverize Pulverize Solid Mass evaporate->pulverize sieve Sieve Powder (#60 mesh) pulverize->sieve characterize Characterize Solid Dispersion (Drug Content, Dissolution, etc.) sieve->characterize

Caption: Experimental workflow for preparing Ivacaftor solid dispersion.

troubleshooting_decision_tree cluster_yes cluster_no start Precipitation observed upon diluting stock solution? reduce_conc Reduce final concentration start->reduce_conc Yes proceed Proceed with experiment start->proceed No increase_cosolvent Increase co-solvent % (with vehicle control) reduce_conc->increase_cosolvent Still precipitates change_dilution Change dilution method (vortexing) increase_cosolvent->change_dilution Still precipitates formulation Consider solubility-enhancing formulation (Solid Dispersion, SLNs) change_dilution->formulation Still precipitates

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Ivacaftor-Induced Destabilization of Corrected F508del-CFTR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Ivacaftor (B1684365) on corrected F508del-CFTR.

Troubleshooting Guides

Problem: Reduced F508del-CFTR function after chronic Ivacaftor treatment in corrector-treated cells.

Possible Cause: Chronic exposure to the potentiator Ivacaftor (VX-770) can lead to the destabilization and increased turnover of corrector-rescued F508del-CFTR protein at the cell surface.[1][2][3] This effect is often dose-dependent.[1]

Suggested Solutions:

  • Optimize Ivacaftor Concentration and Treatment Duration:

    • Perform a dose-response curve to determine the minimal effective concentration of Ivacaftor that potentiates channel function without significantly destabilizing the corrected protein.

    • Compare the effects of acute versus chronic Ivacaftor administration. Short-term treatment may be sufficient to assess potentiation without inducing significant protein degradation.[2]

  • Assess Protein Stability:

    • Perform a cycloheximide (B1669411) (CHX) chase assay followed by Western blotting to measure the half-life of corrected F508del-CFTR in the presence and absence of Ivacaftor. A faster degradation rate in the presence of Ivacaftor would confirm destabilization.[1]

    • Utilize cell surface labeling techniques, such as cell surface ELISA, to quantify the density of F508del-CFTR at the plasma membrane over time.[4]

  • Evaluate CFTR Maturation:

    • Use Western blotting to assess the ratio of the mature, complex-glycosylated form (Band C) to the immature, core-glycosylated form (Band B) of F508del-CFTR.[1][5] A decrease in the Band C/Band B ratio after chronic Ivacaftor treatment suggests impaired maturation or enhanced degradation of the mature form.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from key experiments investigating the effect of Ivacaftor on corrected F508del-CFTR.

Experimental Assay Condition Expected Outcome Interpretation
Ussing Chamber/Patch Clamp Corrector alone (e.g., VX-809)Increased forskolin-stimulated short-circuit current (Isc)Successful correction of F508del-CFTR trafficking and function.[5][6]
Corrector + Acute IvacaftorFurther increase in Isc upon Ivacaftor additionPotentiation of the corrected F508del-CFTR channel.[2]
Corrector + Chronic IvacaftorDose-dependent reduction in Isc compared to acute treatmentDestabilization and loss of functional F508del-CFTR from the cell surface.[1][3]
Western Blot (Band C/B Ratio) Untreated F508del cellsLow to undetectable Band CF508del-CFTR is retained in the ER and degraded.[5]
Corrector-treated cellsIncreased Band C/Band B ratioCorrector facilitates maturation and trafficking of F508del-CFTR.
Corrector + Chronic IvacaftorDecreased Band C/Band B ratio compared to corrector aloneIvacaftor promotes the degradation of the mature, functional form of F508del-CFTR.[1]
Cycloheximide Chase Assay (Protein Half-life) Corrector-treated cellsIncreased half-life of Band C compared to untreatedCorrected F508del-CFTR is more stable.
Corrector + Chronic IvacaftorDecreased half-life of Band C compared to corrector aloneIvacaftor accelerates the turnover of corrected F508del-CFTR.[1]
Cell Surface ELISA Corrector-treated cellsIncreased cell surface expression of F508del-CFTRCorrector improves trafficking to the plasma membrane.[4]
Corrector + Chronic IvacaftorDecreased cell surface expression compared to corrector aloneIvacaftor leads to a reduction in the amount of F508del-CFTR at the cell surface.

Frequently Asked Questions (FAQs)

Q1: Why does Ivacaftor, a potentiator, cause the destabilization of corrected F508del-CFTR?

A1: While the exact mechanism is still under investigation, it is hypothesized that the conformational changes induced by Ivacaftor to potentiate channel gating may render the corrected F508del-CFTR protein more susceptible to cellular quality control mechanisms, leading to its ubiquitination and subsequent degradation.[1] The F508del mutation itself imparts a conformational instability to the protein, and while correctors can partially overcome this, the additional conformational shift by Ivacaftor may expose degradation signals.[7]

Q2: Does this destabilization effect occur with all CFTR correctors when combined with Ivacaftor?

A2: The destabilizing effect of Ivacaftor has been observed with first-generation correctors like Lumacaftor (VX-809).[1][3] Studies with next-generation corrector combinations, such as Tezacaftor/Elexacaftor, also suggest that Ivacaftor can limit the maximal rescue of F508del-CFTR.[8][9] The extent of destabilization may vary depending on the specific corrector and its mechanism of action.

Q3: What are the key experimental controls to include when investigating this phenomenon?

A3: It is crucial to include the following controls:

  • Untreated F508del-CFTR expressing cells.

  • Cells treated with the corrector alone.

  • Cells treated with Ivacaftor alone.

  • Cells treated with the corrector and acute Ivacaftor.

  • Cells treated with the corrector and chronic Ivacaftor.

  • Wild-type CFTR expressing cells as a positive control for normal CFTR stability and function.

Q4: Are there alternative potentiators that do not cause destabilization of corrected F508del-CFTR?

A4: Research is ongoing to identify or develop potentiators that do not negatively impact the stability of corrected F508del-CFTR. Some studies have explored other compounds that may have a different mechanism of potentiation with less impact on protein stability.[10]

Experimental Protocols

Protocol 1: Western Blotting for CFTR Maturation

Objective: To assess the relative amounts of immature (Band B) and mature (Band C) F508del-CFTR.

Methodology:

  • Cell Culture and Treatment: Plate F508del-CFTR expressing cells and treat with vehicle, corrector, and/or Ivacaftor for the desired duration (e.g., 24-48 hours for chronic treatment).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for CFTR.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for Band B and Band C using densitometry software. Calculate the Band C/Band B ratio.

Protocol 2: Cycloheximide (CHX) Chase Assay for Protein Stability

Objective: To determine the half-life of corrected F508del-CFTR.

Methodology:

  • Cell Culture and Treatment: Treat cells with the corrector for 24 hours to allow for the accumulation of mature F508del-CFTR.

  • Initiate Chase: Add cycloheximide (a protein synthesis inhibitor, e.g., 100 µg/mL) to the culture medium. If testing the effect of Ivacaftor, add it along with the CHX.

  • Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blotting: Perform Western blotting for CFTR as described in Protocol 1.

  • Data Analysis: Quantify the intensity of Band C at each time point, normalized to a loading control (e.g., actin). Plot the percentage of remaining Band C over time and calculate the half-life.

Protocol 3: Ussing Chamber Assay for CFTR Function

Objective: To measure the ion channel activity of F508del-CFTR.

Methodology:

  • Cell Culture: Grow a polarized monolayer of F508del-CFTR expressing epithelial cells on permeable supports.

  • Treatment: Treat the cells with vehicle, corrector, and/or Ivacaftor as required.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system.

  • Measurement of Short-Circuit Current (Isc):

    • Bathe the cells in symmetrical Ringer's solution.

    • Add a sodium channel inhibitor (e.g., amiloride) to the apical side to inhibit sodium transport.

    • Sequentially add a CFTR activator (e.g., forskolin) to stimulate CFTR activity, followed by the potentiator (e.g., Ivacaftor), and finally a CFTR inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-specific.

  • Data Analysis: Measure the change in Isc in response to each compound.

Visualizations

F508del_CFTR_Processing_and_Degradation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Synthesis Synthesis Folding Folding Synthesis->Folding QC Quality Control Folding->QC ERAD ERAD Pathway QC->ERAD Misfolding (F508del) Maturation Complex Glycosylation (Band C) QC->Maturation Correct Folding PM_CFTR Functional CFTR Channel Maturation->PM_CFTR Degradation Endocytosis & Degradation PM_CFTR->Degradation Corrector Corrector (e.g., VX-809) Corrector->Folding Aids folding Ivacaftor Ivacaftor (VX-770) Ivacaftor->PM_CFTR Potentiates Gating Ivacaftor->Degradation Increases Turnover

Caption: Signaling pathway of F508del-CFTR processing, correction, and Ivacaftor-induced degradation.

Experimental_Workflow cluster_assays Parallel Assays start Start: F508del-CFTR Expressing Cells treatment Treat with Corrector ± Chronic Ivacaftor start->treatment western Western Blot (CFTR Maturation - Band C/B) treatment->western chx Cycloheximide Chase (Protein Stability) treatment->chx func FunctionalAssay (Ussing Chamber/Patch Clamp) treatment->func analysis Data Analysis and Comparison western->analysis chx->analysis func->analysis conclusion Conclusion on Ivacaftor's Effect on Stability and Function analysis->conclusion

Caption: Experimental workflow to assess Ivacaftor's impact on corrected F508del-CFTR.

Troubleshooting_Logic start Issue: Decreased CFTR function with chronic Ivacaftor check_stability Is protein stability reduced? (CHX Chase Assay) start->check_stability yes1 Yes check_stability->yes1 no No check_stability->no check_maturation Is Band C/B ratio decreased? (Western Blot) yes2 Yes check_maturation->yes2 check_maturation->no check_surface Is surface expression lower? (Cell Surface ELISA) yes3 Yes check_surface->yes3 check_surface->no yes1->check_maturation yes2->check_surface conclusion Conclusion: Ivacaftor is destabilizing corrected F508del-CFTR yes3->conclusion re_evaluate Re-evaluate other factors: - Assay variability - Cell health - Compound stability no->re_evaluate

Caption: Logic diagram for troubleshooting decreased CFTR function with chronic Ivacaftor.

References

Technical Support Center: Optimizing Ivacaftor Dosage in In Vitro CF Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ivacaftor (B1684365) in in vitro Cystic Fibrosis (CF) models.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Ivacaftor to use in my in vitro model?

A1: The optimal concentration of Ivacaftor (VX-770) can vary significantly depending on the cell model, the specific CFTR mutation being studied, and the assay being performed. While early studies reported efficacy in the nanomolar to micromolar range, more recent research suggests that Ivacaftor can stimulate CFTR channels at picomolar concentrations.[1][2] A dose-response curve is essential to determine the half-maximal effective concentration (EC50 or K₀.₅) for your specific experimental conditions. For wild-type CFTR, the K₀.₅ has been reported to be as low as 0.47 ± 0.12 nM.[1][2] For G551D and ΔF508 CFTR, the K₀.₅ is approximately 1.5 nM.[2] It is crucial to note that high concentrations of Ivacaftor can be detrimental to the rescue of some CFTR mutants, like F508del, by destabilizing the protein.[3][4][5]

Q2: Why is there a discrepancy between in vitro and in vivo effective concentrations of Ivacaftor?

A2: Several factors contribute to the difference between effective concentrations in laboratory models and therapeutic doses in patients. Ivacaftor is a hydrophobic molecule and can accumulate in the plasma membrane and within cells, leading to higher local concentrations than in plasma.[4] In vivo, pharmacokinetic and pharmacodynamic properties, including drug absorption, distribution, metabolism, and excretion, play a significant role.[6] Furthermore, patient-specific factors can lead to variability in plasma and cellular concentrations of the drug.[4][6]

Q3: Can in vitro Ivacaftor response predict clinical efficacy?

A3: In vitro models are valuable tools for predicting clinical response to Ivacaftor, particularly for rare CFTR mutations where clinical trials are not feasible.[3][7][8][9] The U.S. Food and Drug Administration (FDA) has expanded the approval of Ivacaftor for certain mutations based on in vitro data demonstrating a sufficient increase in chloride ion transport.[7][10][11] An increase in CFTR-mediated chloride transport of at least 10% of normal function in vitro is considered a threshold that is reasonably likely to predict clinical benefit.[7][11] However, it is important to acknowledge that in vitro systems do not fully recapitulate the complex physiology of a patient.[8]

Q4: What are the standard in vitro models for assessing Ivacaftor efficacy?

A4: The most common in vitro models include:

  • Fischer Rat Thyroid (FRT) cells: These cells are transfected to express specific human CFTR mutations and are widely used for standardized assays.[7][11]

  • Human Bronchial Epithelial (HBE) cells: These primary cells are cultured at an air-liquid interface to form a polarized epithelium that closely mimics the in vivo airway environment.[5][8]

  • Human Nasal Epithelial (HNE) cells: Similar to HBE cells, these are primary cells that provide a good surrogate for bronchial epithelium and are less invasive to collect.[3][8][9]

  • Intestinal Organoids: These three-dimensional structures derived from patient stem cells can be used in assays such as the forskolin-induced swelling (FIS) assay to measure CFTR function.[12]

Troubleshooting Guide

Problem 1: No significant increase in CFTR function observed after Ivacaftor treatment.

Possible Cause Troubleshooting Step
Sub-optimal Ivacaftor Concentration Perform a dose-response experiment with a wide range of Ivacaftor concentrations (e.g., picomolar to micromolar) to determine the optimal dose for your specific cell model and CFTR mutation.[1][2]
Incorrect Assay Conditions Ensure that the CFTR channel is adequately activated. For most assays, this involves stimulation with a cAMP agonist like forskolin (B1673556).[12] Verify the concentration and incubation time of all reagents.
Cell Model Issues Confirm the expression and localization of the CFTR protein in your cell model using methods like Western blotting or immunofluorescence.[7][11] Ensure that the cells have formed a polarized monolayer with high transepithelial electrical resistance (TEER) if using Ussing chambers.
Mutation Insensitivity The specific CFTR mutation you are studying may not be responsive to Ivacaftor potentiation. Review literature specific to that mutation.
Reagent Quality Use a fresh stock of Ivacaftor and other critical reagents. Ensure proper storage and handling to prevent degradation.

Problem 2: High variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent Cell Culture Standardize cell seeding density, passage number, and differentiation time.[13][14] Monitor cell health and morphology regularly.
Pipetting Errors Use calibrated pipettes and consistent pipetting techniques to minimize variability in reagent addition.[14]
Assay Plate Inconsistencies Use high-quality assay plates and ensure they are appropriate for your detection method (e.g., clear plates for absorbance, white or black plates for luminescence/fluorescence).[14]
Edge Effects Be aware of potential "edge effects" in multi-well plates. Consider not using the outer wells or filling them with a buffer to maintain a more uniform environment.

Problem 3: Observed decrease in CFTR function with chronic Ivacaftor exposure.

Possible Cause Troubleshooting Step
Ivacaftor-induced Destabilization High concentrations of Ivacaftor can destabilize some corrector-rescued CFTR mutants (e.g., F508del) and even wild-type CFTR, leading to increased protein turnover and reduced function.[3][5]
Toxicity Assess cell viability at the Ivacaftor concentrations used to rule out cytotoxicity as a confounding factor.
Experimental Design Consider the duration of Ivacaftor exposure. Acute (short-term) and chronic (long-term) exposure can have different effects.[5]

Data Presentation

Table 1: Ivacaftor Potency (K₀.₅) in Different In Vitro Models

CFTR GenotypeIn Vitro ModelK₀.₅ (nM)Reference
Wild-TypeCell-free membrane patches0.47 ± 0.12[1][2]
Wild-TypeCell-free membrane patches (from DMSO stock)0.49 ± 0.15[1][2]
G551DCell-free membrane patches~1.5[2]
ΔF508Cell-free membrane patches~1.5[2]

Table 2: In Vivo Ivacaftor Concentrations in Patients

TherapySample TypeConcentration Range (ng/mL)Reference
Ivacaftor MonotherapyPlasma500 - 2780[4]
Lumacaftor/IvacaftorPlasma29.6 - 256[4]
Tezacaftor/IvacaftorPlasma180 - 635[4]
Ivacaftor MonotherapyNasal Epithelial Cells (0h post-dose)Mean: 605 - 865[6]
Ivacaftor MonotherapyNasal Epithelial Cells (4-6h post-dose)Mean: 636 - 1200[6]

Experimental Protocols

Ussing Chamber Assay for CFTR Function

This protocol measures Ivacaftor's effect on CFTR-mediated chloride secretion in polarized epithelial cells.

Materials:

  • Polarized epithelial cells (e.g., HBE cells) cultured on permeable supports

  • Ussing chamber system

  • Krebs-Bicarbonate Ringer (KBR) solution

  • Amiloride (B1667095) (ENaC inhibitor)

  • Forskolin (adenylyl cyclase activator)

  • Ivacaftor

  • CFTRinh-172 (CFTR inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

Procedure:

  • Cell Culture: Culture cells on permeable supports at an air-liquid interface for at least 3 weeks to ensure differentiation and polarization.

  • Ussing Chamber Setup: Mount the cell culture inserts in the Ussing chambers, separating the apical and basolateral chambers. Fill both chambers with pre-warmed and gassed KBR solution.

  • ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated currents. Wait for the short-circuit current (Isc) to stabilize.

  • CFTR Activation: Add forskolin (e.g., 10 µM) to the basolateral chamber to increase intracellular cAMP and activate CFTR, resulting in an increase in Isc.

  • Ivacaftor Application: Once the forskolin-stimulated Isc has stabilized, add Ivacaftor cumulatively (e.g., from 1 nM to 10 µM) to the apical chamber. A potentiation of the forskolin-stimulated current will be observed.

  • CFTR Inhibition: At the end of the experiment, add CFTRinh-172 (e.g., 10 µM) to the apical chamber to confirm that the measured current is specific to CFTR.

Forskolin-Induced Swelling (FIS) Assay

This is a higher-throughput method to assess CFTR function in 3D intestinal organoid cultures.

Materials:

  • Patient-derived intestinal organoids

  • Culture medium

  • Forskolin

  • Ivacaftor

  • Live-cell imaging dye

  • Confocal microscope

Procedure:

  • Organoid Culture: Culture intestinal organoids in a suitable 3D matrix.

  • Plating: Plate the organoids in a multi-well plate.

  • Ivacaftor Treatment: Pre-incubate the organoids with the desired concentrations of Ivacaftor or vehicle control.

  • Staining: Add a live-cell imaging dye to visualize the organoids.

  • Baseline Imaging: Acquire baseline images (t=0) of the organoids.

  • CFTR Activation: Add forskolin (e.g., 5 µM) to all wells to stimulate CFTR-mediated fluid secretion, which leads to organoid swelling.

  • Time-Lapse Imaging: Acquire images at regular intervals for a defined period (e.g., 1-2 hours).

  • Image Analysis: Use image analysis software to measure the change in the cross-sectional area of the organoids over time. The increase in organoid size is proportional to CFTR function.

Visualizations

Ussing_Chamber_Workflow cluster_steps Experimental Steps cluster_output Measured Output step1 Mount Cells in Ussing Chamber step2 Add Amiloride (Block ENaC) step1->step2 step3 Add Forskolin (Activate CFTR) step2->step3 output Short-Circuit Current (Isc) step2->output Baseline Isc step4 Add Ivacaftor (Potentiate CFTR) step3->step4 step3->output Increased Isc step5 Add CFTRinh-172 (Inhibit CFTR) step4->step5 step4->output Potentiated Isc step5->output Inhibited Isc

Caption: Experimental workflow for the Ussing chamber assay.

FIS_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Culture & Plate Organoids prep2 Pre-incubate with Ivacaftor/Vehicle prep1->prep2 prep3 Stain with Live-Cell Dye prep2->prep3 exp1 Acquire Baseline Image (t=0) prep3->exp1 exp2 Add Forskolin to Stimulate Swelling exp1->exp2 exp3 Time-Lapse Imaging exp2->exp3 analysis1 Measure Change in Organoid Area exp3->analysis1 Troubleshooting_Logic start No Ivacaftor Response q1 Is CFTR Activated? (e.g., with Forskolin) start->q1 q2 Is Ivacaftor Concentration Optimal? q1->q2 Yes sol1 Add cAMP Agonist q1->sol1 No q3 Is the Cell Model Validated? q2->q3 Yes sol2 Perform Dose-Response Curve q2->sol2 No q4 Is the Mutation Known to be Responsive? q3->q4 Yes sol3 Verify CFTR Expression and Localization q3->sol3 No sol4 Consult Literature q4->sol4 No

References

Technical Support Center: Analysis of Ivacaftor and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing the degradation products of Ivacaftor (B1684365). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on known degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for Ivacaftor?

A1: Based on forced degradation studies, Ivacaftor is most susceptible to degradation under alkaline hydrolytic conditions.[1][2][3] It is relatively stable under acidic, neutral hydrolytic, oxidative, thermal, and photolytic stress.[2][3]

Q2: What are the known degradation products of Ivacaftor?

A2: Several degradation products of Ivacaftor have been identified. Under alkaline hydrolysis, four primary degradation products, often denoted as I-IV, have been characterized.[2][3] Another study has reported the identification of five novel degradation products.[4][5] Additionally, two major metabolites, hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6), are formed in vivo through metabolism by CYP3A enzymes.[6]

Q3: What analytical techniques are best suited for analyzing Ivacaftor and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detectors are the most common and effective techniques. Specifically, UPLC-ESI-QTOF-MS has been used for the detailed characterization of degradation products.[2][3]

Q4: Are there any known genotoxic impurities associated with Ivacaftor?

A4: Yes, 2,4-di-tert-butyl-5-nitrophenol (B1387553) has been identified as a potential genotoxic impurity in Ivacaftor.

Data on Ivacaftor Degradation Products

The following table summarizes the available information on the degradation products of Ivacaftor. Please note that detailed structural information and retention times can be highly dependent on the specific chromatographic conditions used.

Degradant/Impurity NameStress Conditionm/z Ratio (if available)Analytical Method
Degradation Product IAlkaline HydrolysisNot specified in publicly available literatureUPLC-ESI-QTOF-MS
Degradation Product IIAlkaline HydrolysisNot specified in publicly available literatureUPLC-ESI-QTOF-MS
Degradation Product IIIAlkaline HydrolysisNot specified in publicly available literatureUPLC-ESI-QTOF-MS
Degradation Product IVAlkaline HydrolysisNot specified in publicly available literatureUPLC-ESI-QTOF-MS
Five Novel Degradation ProductsNot specifiedNot specified in publicly available literatureHPLC-Ion Trap-TOF-MS
Hydroxymethyl-ivacaftor (M1)Metabolism (in vivo)[M+H]⁺ 409.2LC-MS/MS
Ivacaftor-carboxylate (M6)Metabolism (in vivo)[M+H]⁺ 423.2LC-MS/MS
2,4-di-tert-butyl-5-nitrophenolProcess ImpurityNot specifiedLC-MS
De-Alkylated IvacaftorProcess Impurity336.39Not specified
4-Oxo-1,4-dihydroquinoline-3-carboxylic AcidProcess Impurity189.17Not specified
5-Amino-2,4-di-tert-butylphenolProcess Impurity221.34Not specified

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following are detailed protocols for subjecting Ivacaftor to various stress conditions as per ICH guidelines.

1. Alkaline Hydrolysis

  • Reagent: 0.1 N Sodium Hydroxide (NaOH)

  • Procedure:

    • Prepare a stock solution of Ivacaftor in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • In a volumetric flask, add a known volume of the Ivacaftor stock solution.

    • Add an equal volume of 0.1 N NaOH.

    • Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours), monitoring the degradation periodically.

    • After the desired degradation is achieved (typically 5-20%), neutralize the solution with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).

    • Dilute the solution to a suitable concentration with the mobile phase for analysis.

2. Acidic Hydrolysis

  • Reagent: 0.1 N Hydrochloric Acid (HCl)

  • Procedure:

    • Follow the same procedure as for alkaline hydrolysis, but use 0.1 N HCl instead of 0.1 N NaOH.

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH before dilution and analysis.

3. Oxidative Degradation

  • Reagent: 3% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • Prepare a stock solution of Ivacaftor as described above.

    • In a volumetric flask, add a known volume of the Ivacaftor stock solution.

    • Add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for a specified period, protected from light.

    • Monitor the degradation and, once the desired level is reached, dilute to the final concentration with the mobile phase for analysis.

4. Thermal Degradation

  • Procedure:

    • Place solid Ivacaftor powder in a thermostatically controlled oven.

    • Maintain the temperature at a high level (e.g., 105°C) for a specified duration (e.g., 48 hours).

    • Alternatively, prepare a solution of Ivacaftor and reflux it at a high temperature.

    • After exposure, dissolve or dilute the sample in a suitable solvent to the desired concentration for analysis.

5. Photolytic Degradation

  • Procedure:

    • Expose a solution of Ivacaftor (e.g., 1 mg/mL in methanol) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

    • After the exposure period, dilute the sample to the appropriate concentration for analysis.

Analytical Method: UPLC-MS/MS

This method is suitable for the separation and identification of Ivacaftor and its degradation products.

  • Chromatographic System: UPLC system with a tandem mass spectrometer (e.g., QTOF-MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient might start at 10% B, increase to 95% B over several minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration. The specific gradient should be optimized for the best separation of the degradation products.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used for fragmentation analysis (MS/MS).

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC/UPLC analysis of Ivacaftor and its degradation products.

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions The amide group in Ivacaftor can interact with residual silanols on the column. Try a different column with better end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase (if compatible with MS). Adjusting the mobile phase pH might also help.
Extracolumn Volume Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Sample Solvent Effects Dissolve the sample in the initial mobile phase composition or a weaker solvent.

Issue: Fluctuating Retention Times

Possible Cause Solution
Inadequate Column Equilibration Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) with the initial mobile phase before each injection, especially for gradient methods.
Pump Malfunction Check the pump for leaks and ensure proper solvent delivery. Degas the mobile phase to prevent air bubbles.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly.

Issue: Noisy Baseline

Possible Cause Solution
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.
Contaminated Mobile Phase or System Use high-purity solvents and reagents. Flush the system with a strong solvent like isopropanol.
Detector Lamp Issue Check the detector lamp's age and intensity. Replace if necessary.
Precipitation in the Flow Cell If using buffered mobile phases, ensure the buffer is soluble in the organic solvent composition throughout the gradient. Flush the flow cell with an appropriate solvent.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Ivacaftor_Stock Prepare Ivacaftor Stock Solution (1 mg/mL) Alkaline Alkaline Hydrolysis (0.1 N NaOH) Ivacaftor_Stock->Alkaline Acidic Acidic Hydrolysis (0.1 N HCl) Ivacaftor_Stock->Acidic Oxidative Oxidative Degradation (3% H2O2) Ivacaftor_Stock->Oxidative Thermal Thermal Degradation (Heat) Ivacaftor_Stock->Thermal Photolytic Photolytic Degradation (UV/Vis Light) Ivacaftor_Stock->Photolytic Neutralize_Dilute Neutralize (if applicable) and Dilute Samples Alkaline->Neutralize_Dilute Acidic->Neutralize_Dilute Oxidative->Neutralize_Dilute Thermal->Neutralize_Dilute Photolytic->Neutralize_Dilute UPLC_MS UPLC-MS/MS Analysis Neutralize_Dilute->UPLC_MS Data_Acquisition Acquire Full Scan and MS/MS Data UPLC_MS->Data_Acquisition Identify_DPs Identify Potential Degradation Products Data_Acquisition->Identify_DPs Determine_Mass Determine Accurate Mass and Elemental Composition Identify_DPs->Determine_Mass Fragment_Analysis Analyze Fragmentation Patterns Determine_Mass->Fragment_Analysis Propose_Structures Propose Structures of Degradation Products Fragment_Analysis->Propose_Structures

Experimental workflow for Ivacaftor degradation studies.

troubleshooting_guide Start Analytical Issue Encountered Check_Peak_Shape Is the peak shape poor (tailing or fronting)? Start->Check_Peak_Shape Check_Retention_Time Are retention times fluctuating? Check_Peak_Shape->Check_Retention_Time No Reduce_Concentration Reduce sample concentration/ injection volume Check_Peak_Shape->Reduce_Concentration Yes Check_Baseline Is the baseline noisy? Check_Retention_Time->Check_Baseline No Equilibrate_Column Ensure adequate column equilibration time Check_Retention_Time->Equilibrate_Column Yes End Problem Resolved Check_Baseline->End No Degas_Mobile_Phase Degas mobile phase and purge the system Check_Baseline->Degas_Mobile_Phase Yes Change_Column_pH Try a different column or adjust mobile phase pH Reduce_Concentration->Change_Column_pH Check_Tubing Check for and minimize extra-column volume Change_Column_pH->Check_Tubing Check_Tubing->Check_Retention_Time Check_Pump Inspect pump and degas mobile phase Equilibrate_Column->Check_Pump Use_Oven Use a column oven for stable temperature Check_Pump->Use_Oven Use_Oven->Check_Baseline Use_Pure_Solvents Use high-purity solvents and flush the system Degas_Mobile_Phase->Use_Pure_Solvents Check_Lamp Check detector lamp Use_Pure_Solvents->Check_Lamp Check_Lamp->End

Troubleshooting logic for Ivacaftor HPLC analysis.

ivacaftor_mechanism cluster_membrane Apical Membrane of Epithelial Cell CFTR_Closed CFTR Protein Channel (Closed State) Potentiation Potentiates Channel Gating (Increases Open Probability) CFTR_Closed->Potentiation Ivacaftor Action CFTR_Open CFTR Protein Channel (Open State) Chloride_Influx Increased Chloride Ion Transport CFTR_Open->Chloride_Influx Ivacaftor Ivacaftor Binding Binds to CFTR Protein Ivacaftor->Binding Binding->CFTR_Closed Potentiation->CFTR_Open Cellular_Response Restoration of Ion and Water Homeostasis Chloride_Influx->Cellular_Response

Mechanism of action of Ivacaftor on the CFTR protein.

References

Technical Support Center: Addressing Off-Target Effects of Ivacaftor in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ivacaftor (B1684365). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate potential off-target effects of Ivacaftor in your cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Ivacaftor?

A1: Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In individuals with specific CFTR mutations, Ivacaftor facilitates increased chloride ion transport by potentiating the channel-open probability (or gating) of the CFTR protein at the cell surface.[1] This helps to restore the normal flow of salt and water across cell membranes.[1]

Q2: What are the known off-target effects of Ivacaftor observed in cellular assays?

A2: Besides its primary function as a CFTR potentiator, Ivacaftor has been observed to interact with other cellular components. The most well-documented off-target effects include:

  • Inhibition of P-glycoprotein (ABCB1): Ivacaftor has been shown to inhibit the drug efflux pump P-glycoprotein (P-gp), which can affect the intracellular concentration of various compounds.[2][3]

  • Inhibition of Cytochrome P450 (CYP) Enzymes: Ivacaftor is a weak inhibitor of CYP3A and may also interact with other CYP enzymes, such as CYP2C8 and CYP2C9, potentially leading to drug-drug interactions.[4][5]

  • Antimicrobial Activity: Ivacaftor exhibits antibacterial properties, particularly against Staphylococcus aureus and Pseudomonas aeruginosa.[4][6][7][8] Its structural resemblance to quinolone antibiotics has been noted, though its exact antimicrobial mechanism is still under investigation.[4][6]

  • Modulation of the Epithelial Sodium Channel (ENaC): Some studies suggest that Ivacaftor can decrease the activity of ENaC, which could contribute to its therapeutic effect in cystic fibrosis by altering airway surface liquid hydration.[9]

Q3: My experimental results with Ivacaftor are inconsistent or unexpected. What are some common troubleshooting steps?

A3: Inconsistent results can arise from a variety of factors. Here are some initial troubleshooting steps:

  • Confirm On-Target Activity: First, ensure that Ivacaftor is effectively potentiating CFTR in your specific cell system. This can be verified using electrophysiological methods like the Ussing chamber or patch-clamp assays.

  • Assess Cell Health: High concentrations of any compound can lead to cytotoxicity. Perform a dose-response curve and assess cell viability using assays like MTT or trypan blue exclusion to rule out toxicity-related artifacts.

  • Consider Off-Target Effects: If on-target activity and cell health are confirmed, your unexpected results may be due to off-target effects. Refer to the quantitative data in the tables below and consider if your experimental system expresses any of the known off-target proteins.

  • Review Experimental Protocol: Double-check all reagent concentrations, incubation times, and instrument settings. For electrophysiological assays, ensure proper grounding and stable baseline readings.

Troubleshooting Guides

Quantitative Data on Ivacaftor Off-Target Effects

This table summarizes the known off-target interactions of Ivacaftor with corresponding quantitative data from cellular assays.

Off-Target ProteinAssay TypeCell Line/SystemPotency (IC50/EC50)Reference(s)
P-glycoprotein (ABCB1) Hoechst 33342 Transport AssayPurified and reconstituted hP-gpIC50: 0.27 ± 0.05 µM [2][3]
Caco-2 cellsCaco-2IC50: 0.17 µM [2]
Cytochrome P450 3A (CYP3A) Clinical Drug-Drug Interaction StudyHuman subjectsWeak inhibitor[4][5]
Epithelial Sodium Channel (ENaC) Ussing ChamberHuman Bronchial Epithelial CellsDecreased activity observed[9]
Staphylococcus aureus Bioluminescence AssayS. aureusDose-dependent reduction in viability[4][6]
Pseudomonas aeruginosa Planktonic Growth AssayP. aeruginosa (PAO-1 strain)Synergistic activity with ciprofloxacin (B1669076) at 16 µg/mL[7]
Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in identifying and characterizing on-target and off-target effects of Ivacaftor.

This electrophysiological technique measures ion transport across epithelial monolayers.

Objective: To assess the effect of Ivacaftor on CFTR-mediated chloride secretion and ENaC-mediated sodium absorption.

Methodology:

  • Cell Culture: Grow a confluent monolayer of epithelial cells (e.g., human bronchial epithelial cells) on permeable supports.

  • Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Perfuse both chambers with a physiological Ringer's solution and maintain at 37°C, gassed with 95% O2/5% CO2.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • ENaC Inhibition: Add amiloride (B1667095) (an ENaC inhibitor) to the apical chamber to determine the contribution of ENaC to the baseline Isc.

  • CFTR Activation and Potentiation:

    • Add a cAMP agonist (e.g., forskolin) to stimulate CFTR activity.

    • Add Ivacaftor to the apical chamber to assess its potentiating effect on CFTR-mediated Isc.

  • CFTR Inhibition: Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current changes are specific to CFTR.

  • Data Analysis: Analyze the changes in Isc in response to each compound to quantify the activity of ENaC and the potentiation of CFTR by Ivacaftor.

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.

Objective: To confirm the engagement of Ivacaftor with potential off-target proteins.

Methodology:

  • Cell Treatment: Treat intact cells with Ivacaftor or a vehicle control for a defined period.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of Ivacaftor indicates target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to Ivacaftor's mechanism of action and the investigation of its off-target effects.

Ivacaftor_On_Target_Pathway cluster_membrane Apical Membrane CFTR CFTR Channel (Gating Mutation) Chloride_out Chloride Ions (Extracellular) CFTR->Chloride_out Efflux Ivacaftor Ivacaftor Ivacaftor->CFTR Potentiation (Increases Open Probability) PKA PKA PKA->CFTR Phosphorylation ATP ATP ATP->CFTR Binding Chloride_in Chloride Ions (Intracellular) Chloride_in->CFTR Ivacaftor_Off_Target_Pgp cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ABCB1 Extracellular Extracellular Space Pgp->Extracellular Efflux of Substrate Ivacaftor Ivacaftor Ivacaftor->Pgp Inhibition Substrate P-gp Substrate (e.g., other drugs) Substrate->Pgp Binding Intracellular Intracellular Space Substrate->Intracellular Increased Intracellular Concentration CETSA_Workflow A 1. Treat cells with Ivacaftor or Vehicle B 2. Apply heat challenge (temperature gradient) A->B C 3. Lyse cells and separate soluble/insoluble fractions B->C D 4. Quantify target protein in soluble fraction C->D E 5. Analyze data: Compare melting curves D->E Troubleshooting_Logic Start Inconsistent/ Unexpected Results A Is on-target (CFTR) activity confirmed? Start->A B Is cell viability acceptable? A->B Yes D Troubleshoot on-target assay parameters A->D No C Consider off-target effects B->C Yes E Optimize drug concentration and incubation time B->E No F Review experimental protocol for errors C->F

References

Technical Support Center: Enhancing Ivacaftor's In Vivo Bioavailability for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Ivacaftor for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge affecting the in vivo bioavailability of Ivacaftor in preclinical studies?

A1: The primary challenge is Ivacaftor's extremely low aqueous solubility (<0.05 µg/mL), which limits its dissolution and subsequent absorption after oral administration.[1][2][3] As a Biopharmaceutics Classification System (BCS) Class II drug, its bioavailability is rate-limited by its dissolution.[4][5]

Q2: What are the common formulation strategies to improve Ivacaftor's oral bioavailability?

A2: Several advanced formulation strategies have been successfully employed to enhance the solubility and dissolution of Ivacaftor, thereby improving its oral bioavailability. These include:

  • Solid Dispersions: This technique involves dispersing Ivacaftor in an inert carrier matrix at the solid state.[4][6][7] Methods like solvent evaporation and hot-melt extrusion are used to convert the crystalline drug into a more soluble amorphous form.[4][6][7]

  • Co-amorphous Systems: This approach involves combining Ivacaftor with a small molecule excipient (a co-former) to create a single-phase amorphous system, which can enhance dissolution rates.[8]

  • Lipid-Based Formulations: These formulations, such as solid lipid nanoparticles (SLNs) and self-nanoemulsifying drug delivery systems (SNEDDS), can improve the solubility and absorption of lipophilic drugs like Ivacaftor.[1][9][10] SNEDDS, in particular, form nanoemulsions in the gastrointestinal tract, which can bypass the dissolution step and enhance lymphatic transport.[1][2]

Q3: What is the expected oral bioavailability of a standard Ivacaftor suspension in preclinical models?

A3: Preclinical studies in rats have reported the oral bioavailability of an aqueous suspension of Ivacaftor to be approximately 20%.[11][12] This low bioavailability is attributed to its poor solubility.

Q4: How significant is the "food effect" on Ivacaftor's bioavailability?

A4: Ivacaftor exhibits a significant positive food effect, meaning its absorption is considerably increased when administered with fat-containing food.[1][2][11] This is due to the enhanced solubilization of the lipophilic drug in the presence of dietary lipids and bile salts. In preclinical and clinical settings, co-administration with fatty meals can increase bioavailability by 2.5 to 4 times.[2][3]

Q5: What analytical methods are suitable for quantifying Ivacaftor in plasma for preclinical pharmacokinetic studies?

A5: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Ivacaftor and its metabolites in biological matrices like plasma and sputum.[13][14][15][16] These methods offer high sensitivity, selectivity, and accuracy, allowing for the determination of pharmacokinetic parameters.[13][14][15][16] UV spectroscopy can also be used for in vitro dissolution studies and quality control of formulations.[17]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Potential Cause Troubleshooting Steps
Poor drug dissolution 1. Formulation Enhancement: Switch from a simple suspension to an enabling formulation such as a solid dispersion, SLNs, or SNEDDS to improve solubility and dissolution rate.[1][4][6][7][9][10] 2. Particle Size Reduction: If using a crystalline form, consider micronization to increase the surface area for dissolution.
Significant food effect 1. Standardize Feeding Conditions: Ensure consistent administration with or without a high-fat meal to minimize variability between study groups. 2. Utilize Food-Effect Mitigating Formulations: Employ formulations like SNEDDS that have been shown to reduce or eliminate the positive food effect.[1][2]
First-pass metabolism 1. Investigate Alternative Routes: For mechanistic studies, consider parenteral (e.g., intravenous) administration to bypass first-pass metabolism and determine absolute bioavailability.[3] 2. Co-administration with CYP3A4 inhibitors: In specific research contexts, co-administration with a CYP3A4 inhibitor can help elucidate the extent of first-pass metabolism, as Ivacaftor is primarily metabolized by this enzyme.[1][2]
Issue 2: Difficulty in Achieving Target Plasma Concentrations
Potential Cause Troubleshooting Steps
Inadequate dose 1. Dose Escalation Study: Conduct a pilot dose-escalation study with the selected formulation to determine the dose required to achieve the target plasma exposure.
Suboptimal formulation performance 1. In Vitro Dissolution Testing: Perform in vitro dissolution studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to ensure the formulation releases the drug as expected. 2. Formulation Re-optimization: If dissolution is poor, re-optimize the formulation by adjusting the polymer/lipid ratio, surfactant concentration, or manufacturing process parameters.[1][4][7]

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetic Parameters of Ivacaftor Formulations in Rats

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Aqueous Suspension (Fasted)4 mg/kg-5-23.35 (vs. Fed Suspension)[1][2]
Aqueous Suspension (Fed)4 mg/kg---100 (Reference)[1][2]
Oil Solution4 mg/kg-≥ 8-~16.2 (vs. IV)[12]
SNEDDS (Fasted)150 mg-~2.5-153.63 (vs. Fed Suspension)[1][2]
SNEDDS (Fed)150 mg-~2.9-149.89 (vs. Fed Suspension)[1][2]
PLGA Microparticles (SC)---71,6006-fold increase vs. IV[3]

Note: Direct comparison between all studies is challenging due to differences in dosing, analytical methods, and reference formulations.

Experimental Protocols

Protocol 1: Preparation of Ivacaftor Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of Ivacaftor to enhance its dissolution rate.

Materials:

  • Ivacaftor

  • Carrier (e.g., Mannitol, Crospovidone)[4]

  • Methanol

  • Rotary evaporator

  • Sieve (#60)

Procedure:

  • Dissolve Ivacaftor and the selected carrier (e.g., in a 1:3 ratio) in a suitable volume of methanol.[4]

  • Ensure complete dissolution of both components with gentle stirring.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Once the solvent is fully evaporated, a solid mass will be formed.

  • Pulverize the resulting solid mass using a mortar and pestle.

  • Pass the pulverized powder through a #60 sieve to obtain a uniform particle size.[4]

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing of Ivacaftor Formulations

Objective: To assess the in vitro drug release profile of different Ivacaftor formulations.

Materials:

  • Ivacaftor formulation (e.g., solid dispersion, pure drug)

  • Dissolution apparatus (USP Type II - Paddle)

  • Dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer)[4]

  • Syringes and filters

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare the dissolution medium and maintain its temperature at 37 ± 0.5°C.[4]

  • Place a known amount of the Ivacaftor formulation (equivalent to a specific dose) into the dissolution vessel containing 900 mL of the dissolution medium.[1]

  • Set the paddle speed to a specified rate (e.g., 50 rpm).[1]

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Filter the sample immediately to remove any undissolved particles.

  • Analyze the concentration of Ivacaftor in the filtrate using a validated analytical method (HPLC or UV-Vis).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow_for_Improving_Ivacaftor_Bioavailability cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Study Ivacaftor_API Ivacaftor (BCS Class II) Formulation_Strategy Select Formulation Strategy (Solid Dispersion, SNEDDS, etc.) Ivacaftor_API->Formulation_Strategy Preparation Prepare Formulation Formulation_Strategy->Preparation Characterization Physicochemical Characterization Preparation->Characterization Dissolution_Testing In Vitro Dissolution (Biorelevant Media) Characterization->Dissolution_Testing Cell_Permeability Cell Permeability Assays (e.g., Caco-2) Dissolution_Testing->Cell_Permeability Animal_Dosing Animal Dosing (e.g., Rats) Cell_Permeability->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Plasma_Analysis->PK_Analysis

Caption: Workflow for developing and evaluating enhanced bioavailability formulations of Ivacaftor.

Ivacaftor_Signaling_Pathway Ivacaftor Ivacaftor CFTR_Protein Mutated CFTR Protein (at cell membrane) Ivacaftor->CFTR_Protein Binds to Channel_Gating Increased Channel Open Probability CFTR_Protein->Channel_Gating Potentiates Chloride_Transport Enhanced Chloride Ion Transport Channel_Gating->Chloride_Transport Cellular_Response Restoration of Epithelial Surface Hydration Chloride_Transport->Cellular_Response

Caption: Mechanism of action of Ivacaftor as a CFTR potentiator.

References

Technical Support Center: Troubleshooting Ivacaftor Potentiation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ivacaftor (B1684365) potentiation assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and navigate common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high variability in Ivacaftor potentiation assay results?

High variability in Ivacaftor potentiation assays can stem from several factors, including patient-specific characteristics, experimental conditions, and the inherent biology of the CFTR mutation being studied. Inter-individual variability in patients can be significant, with factors such as age and weight influencing the pharmacokinetic parameters of Ivacaftor and its metabolites[1][2]. Cellular and plasma concentrations of Ivacaftor can also differ, with evidence of in vivo accumulation in cells, which can impact assay outcomes[3].

Assay conditions themselves are a major contributor to variability. For instance, in Ussing chamber experiments, the choice of analyzing the average of both nostrils versus the most polarized nostril can affect the sensitivity of detecting changes in chloride and sodium transport[4]. Rigorous standardization of protocols is crucial for ensuring reproducibility[4].

Q2: My Ivacaftor-treated cells show a lower than expected potentiation of CFTR function. What could be the reason?

Several factors could lead to lower than expected potentiation. One critical aspect to consider is the potential for chronic Ivacaftor treatment to negatively impact certain CFTR mutations. For instance, in studies involving the common ΔF508 mutation, chronic administration of Ivacaftor has been shown to cause a dose-dependent reversal of the correction mediated by other drugs like Lumacaftor[5][6]. This is due to Ivacaftor destabilizing the corrected ΔF508 CFTR protein and increasing its turnover rate[5][6].

Another possibility is that the specific CFTR mutation you are studying is not responsive to Ivacaftor. While Ivacaftor is effective for several gating mutations, it is not a universal potentiator[7]. It's also important to ensure that the assay conditions, such as the concentration of Ivacaftor and the activation of CFTR by forskolin (B1673556), are optimal.

Q3: I am observing a paradoxical increase in sweat chloride concentration in my patient-derived cells after Ivacaftor treatment. Is this a known phenomenon?

Yes, this is a documented, albeit unexpected, finding in some cases. Studies have reported that patients with certain residual function CFTR mutations, such as A455E, can exhibit an increase in sweat chloride concentration following Ivacaftor treatment[8][9][10]. The proposed mechanism is that for some unstable CFTR protein variants, Ivacaftor may further destabilize the protein, leading to a decrease in the amount of mature CFTR at the cell membrane[8][9]. This highlights the complex and sometimes unpredictable interactions between CFTR modulators and specific CFTR mutations.

Q4: Can the choice of experimental model (e.g., cell line vs. primary human epithelial cells) influence the outcome of Ivacaftor potentiation assays?

Absolutely. While immortalized cell lines are useful for high-throughput screening, primary human epithelial cells derived from lung transplant tissue are considered a more clinically relevant preclinical model system[11]. Assays using cell lines with ectopically expressed CFTR might not fully recapitulate the complex cellular environment and regulatory pathways present in primary cells. For example, some studies have noted that the response to Ivacaftor in Fischer rat thyroid (FRT) cells expressing a particular variant did not translate to clinical benefit because the primary defect in patients was related to splicing, an aspect not captured in the overexpression model[9].

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Ussing Chamber Results
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent tissue mounting Ensure consistent tension and sealing of the epithelial monolayer in the Ussing chamber inserts.Stable baseline transepithelial resistance and potential difference.
Variable cell culture conditions Standardize cell seeding density, differentiation time, and media composition.More uniform epithelial monolayer properties across experiments.
Inaccurate solution concentrations Prepare fresh solutions for each experiment and verify the concentrations of key reagents like forskolin and Ivacaftor.Consistent and expected physiological responses to agonists and potentiators.
Electrode drift or malfunction Calibrate and maintain electrodes regularly. Ensure proper grounding of the setup.Stable and low-noise baseline recordings.
Issue 2: Low Signal-to-Noise Ratio in YFP-Halide Influx Assays
Potential Cause Troubleshooting Step Expected Outcome
Low YFP expression Optimize transfection efficiency or select a cell clone with higher stable YFP expression.Increased baseline fluorescence and a larger dynamic range for quenching.
High background halide transport Screen different cell lines to find one with low endogenous halide permeability. Optimize assay temperature (e.g., 37°C) to potentially reduce basal transport[12].Slower baseline fluorescence quenching before CFTR activation, leading to a better signal window.
Photobleaching of YFP Minimize exposure of cells to excitation light before and during the assay. Use a neutral density filter if necessary.More stable baseline fluorescence.
Suboptimal iodide concentration Titrate the iodide concentration to achieve maximal quenching without causing cellular toxicity.A rapid and robust decrease in fluorescence upon CFTR activation.

Experimental Protocols

Ussing Chamber Assay for CFTR Function

This protocol is adapted from methodologies used to assess CFTR-mediated ion transport in primary human nasal epithelial (HNE) cells[8][9][10][13].

  • Cell Culture: Culture primary HNE cells on permeable supports for 21-28 days to allow for full differentiation.

  • Chamber Setup: Mount the cell culture inserts in EasyMount Ussing chambers with a water-jacketed heating system to maintain physiological temperature.

  • Equilibration: Equilibrate the mounted cells in the appropriate buffer for 15-20 minutes.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (B1667095) (typically 100 µM) to the apical side to block the epithelial sodium channel (ENaC)[8][9][13].

  • CFTR Activation: Add a cAMP agonist, such as forskolin (typically 20 µM), to the basolateral side to activate CFTR[8][9].

  • Ivacaftor Potentiation: Add Ivacaftor (typically 1 µM) to the apical side and record the change in Isc[8][9].

  • CFTR Inhibition: Add a specific CFTR inhibitor, such as CFTRinh-172 (typically 50 µM), to confirm that the observed current is CFTR-dependent[8][9].

YFP-Halide Influx Assay

This protocol is based on high-throughput screening methods for CFTR modulators[5][12][14][15][16].

  • Cell Seeding: Seed cells co-expressing a halide-sensitive YFP mutant and the CFTR variant of interest into a 96- or 384-well plate.

  • Compound Incubation (for correctors): If testing correctors, incubate the cells with the compound for a specified period (e.g., 24 hours) at the appropriate temperature.

  • Assay Buffer: Replace the culture medium with a chloride-containing buffer.

  • Baseline Fluorescence Reading: Measure the baseline YFP fluorescence using a plate reader.

  • CFTR Activation and Halide Exchange: Simultaneously add a solution containing a CFTR agonist (e.g., forskolin) and a high concentration of iodide to replace the chloride.

  • Kinetic Fluorescence Reading: Immediately begin kinetic fluorescence readings to measure the rate of YFP quenching as iodide enters the cells through activated CFTR channels.

  • Data Analysis: Calculate the initial rate of fluorescence decrease as a measure of CFTR activity.

Visualizations

CFTR_Activation_Pathway CFTR Activation and Ivacaftor Potentiation Pathway GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates CFTR_channel CFTR Channel (Closed) PKA->CFTR_channel Phosphorylates Phosphorylated_CFTR Phosphorylated CFTR (Primed) CFTR_channel->Phosphorylated_CFTR ATP_hydrolysis ATP Binding & Hydrolysis Phosphorylated_CFTR->ATP_hydrolysis Open_CFTR Open CFTR Channel ATP_hydrolysis->Open_CFTR Induces Gating Cl_ion Cl- Efflux Open_CFTR->Cl_ion Allows Ivacaftor Ivacaftor Ivacaftor->Open_CFTR Potentiates (Stabilizes Open State) Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Assay Results Start Unexpected Result Observed Check_Controls Review Positive & Negative Controls Start->Check_Controls Controls_OK Controls Behave as Expected? Check_Controls->Controls_OK Consider_Biology Consider Biological Variables (Cell passage, mutation, etc.) Controls_OK->Consider_Biology Yes Systematic_Error Systematic Error in Assay Setup Controls_OK->Systematic_Error No Investigate_Reagents Check Reagent Preparation & Storage Review_Protocol Review Experimental Protocol for Deviations Investigate_Reagents->Review_Protocol Calibrate_Equipment Calibrate and Check Equipment Review_Protocol->Calibrate_Equipment Calibrate_Equipment->Start Re-run Assay Literature_Search Search Literature for Similar Findings Consider_Biology->Literature_Search Hypothesize_Cause Formulate Hypothesis for Unexpected Result Literature_Search->Hypothesize_Cause Redesign_Experiment Modify Experiment to Test Hypothesis Hypothesize_Cause->Redesign_Experiment End Problem Resolved / Explained Redesign_Experiment->End Systematic_Error->Investigate_Reagents

References

Technical Support Center: Mitigating Inhibitory Effects of Chronic Ivacaftor Exposure In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering the inhibitory effects of chronic Ivacaftor (B1684365) exposure in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in corrector-rescued F508del-CFTR function after prolonged (≥24 hours) co-incubation with Ivacaftor. Is this an expected phenomenon?

A1: Yes, this is a documented in vitro phenomenon. Several studies have reported that chronic exposure to high concentrations of Ivacaftor can decrease the function and stability of F508del-CFTR that has been rescued by correctors like Lumacaftor or Tezacaftor.[1][2][3] This effect is often dose-dependent.[2][4]

Q2: What is the proposed mechanism for this inhibitory effect?

A2: The leading hypothesis is that chronic Ivacaftor exposure destabilizes the corrector-rescued F508del-CFTR protein at the plasma membrane, leading to increased turnover and reduced protein levels.[2][3][5] It may also reduce the folding efficiency of the mutant protein.[2]

Q3: Why do clinical results with Ivacaftor-containing combination therapies show significant benefit if it has this inhibitory effect in vitro?

A3: This discrepancy is a key area of investigation. Several factors may contribute to the difference between in vitro observations and in vivo efficacy:

  • Physiologically Relevant Concentrations: The concentrations of Ivacaftor used in many in vitro studies are often higher than the free plasma concentrations observed in patients.[1][6] Chronic exposure to lower, more clinically relevant concentrations of Ivacaftor may not produce the same inhibitory effect.[6]

  • Increased Constitutive Activity: One hypothesis suggests that prolonged Ivacaftor exposure increases the basal or "constitutive" activity of the CFTR channel. Standard assays using forskolin (B1673556) stimulation might not fully capture this baseline increase, leading to an apparent decrease in maximal stimulated function.[1]

  • Presence of Plasma Proteins: The unbound fraction of Ivacaftor in plasma is very low. The presence of physiological levels of protein in culture media can prevent the inhibitory effects seen at high Ivacaftor concentrations in protein-free media.[6]

Q4: Can the inhibitory effect of chronic Ivacaftor exposure be reversed?

A4: The reversal of the established inhibitory effect within a single experiment has not been extensively documented. Mitigation strategies focus on preventing the effect from occurring in the first place by optimizing experimental conditions.

Q5: Are there any known off-target effects of Ivacaftor that could be influencing our results?

A5: Yes, Ivacaftor has been shown to interact with other cellular components. For instance, it can inhibit the P-glycoprotein (ABCB1) transporter and may influence cellular redox balance and fatty acid metabolism.[7][8][9] While these are important considerations, the primary inhibitory effect on rescued F508del-CFTR is thought to be more directly related to protein stability.

Troubleshooting Guides

Issue 1: Reduced CFTR function in Ussing chamber experiments after chronic co-treatment with a corrector and Ivacaftor.
Possible Cause Troubleshooting Step Rationale
Supratherapeutic Ivacaftor Concentration Titrate Ivacaftor concentration down. Aim for concentrations closer to the clinically reported free plasma levels (e.g., 1.5-8.5 nM, though concentrations up to 100 nM have been used without inhibition in some contexts).[6]High concentrations (>1 µM) of Ivacaftor are known to inhibit corrector-mediated functional rescue in vitro.[4][6]
Absence of Physiological Proteins Supplement cell culture media with physiological concentrations of protein (e.g., 20-40 mg/mL of bovine serum albumin).The high protein binding of Ivacaftor means that in the absence of protein in the media, the free concentration available to the cells is artificially high.[6]
Assay Measures Stimulated Current Only Modify the Ussing chamber protocol to measure baseline (constitutive) current after amiloride (B1667095) addition, before stimulation with forskolin.Chronic Ivacaftor may increase constitutive CFTR activity.[1] A decrease in forskolin-stimulated current could be misinterpreted if an increase in baseline function is not accounted for.
Cell Type and Media Composition Be aware that different cell types (e.g., primary bronchial epithelial cells vs. cell lines) and media compositions can impact results.[1] Consistency is key.These variables can influence baseline CFTR activity and the cellular response to modulators.[1]
Issue 2: Decreased levels of mature (Band C) F508del-CFTR in Western Blots after chronic Ivacaftor exposure.
Possible Cause Troubleshooting Step Rationale
Ivacaftor-Induced Protein Destabilization Reduce the concentration of Ivacaftor used for chronic treatment as described in Issue 1.The inhibitory effect is linked to a decrease in the biochemical stability of the mature, corrected F508del-CFTR protein.[2][3]
High Lipophilicity of Ivacaftor If feasible, consider testing derivatives of Ivacaftor with reduced lipophilicity.Research suggests that the high lipophilicity of Ivacaftor may contribute to the destabilization of membrane-associated proteins.[10] Less lipophilic derivatives have been shown to not attenuate levels of folding-rescued ΔF508-CFTR.[10]

Quantitative Data Summary

Table 1: Effect of Chronic Ivacaftor (VX-770) Exposure on Corrector-Rescued F508del-CFTR Function Data compiled from published reports. Values are illustrative of the observed trends.

Cell TypeCorrectorChronic VX-770 ConcentrationObservationReference
CF HBE (ΔF508/ΔF508)VX-809 (5 µM)1-5 µMDose-dependent decrease in forskolin-stimulated current[3]
CF HBE (ΔF508/ΔF508)VX-809 (3 µM)6.4 µMReduced maximal CFTR-mediated ion currents[1]
CF Bronchial EpithelialVX-809 (1 µM)>1 µMInhibited functional correction[6]
CF Bronchial EpithelialVX-809 (1 µM)100 nMNo reduction in forskolin-stimulated current[6]

Table 2: Ivacaftor (VX-770) Concentration Effects

ParameterConcentrationContextSignificanceReference
In Vitro Inhibition > 1 µMChronic exposure with correctorsOften leads to reduced function and expression of rescued F508del-CFTR.[3][6]
Peak Free Plasma Concentration 1.5 - 8.5 nMIn patients given 250 mg p.o. twice dailyRepresents a more physiologically relevant concentration for in vitro studies.[6]
Cellular Accumulation 51.5 - 9.88 x 10⁴ ng/mLMeasured in nasal biopsy samples from patientsDemonstrates that cellular concentrations can be much higher than plasma concentrations.[11]

Experimental Protocols & Methodologies

Protocol 1: Ussing Chamber Electrophysiology to Assess Constitutive and Stimulated CFTR Function
  • Cell Culture: Culture primary human bronchial epithelial (HBE) cells from F508del homozygous donors on permeable supports at an air-liquid interface (ALI) for at least 3-4 weeks to achieve a differentiated, polarized monolayer.

  • Chronic Drug Treatment: Treat the cultures with your corrector (e.g., 3 µM Tezacaftor + 3 µM Elexacaftor) with and without varying concentrations of Ivacaftor (e.g., 0.1 µM to 5 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber with appropriate Krebs-bicarbonate Ringer solution on both the apical and basolateral sides, maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Measurement of Short-Circuit Current (Isc): a. Clamp the voltage across the epithelium to 0 mV and measure the Isc. b. Baseline Measurement: After the Isc stabilizes, add an epithelial sodium channel (ENaC) inhibitor (e.g., 100 µM amiloride) to the apical chamber. The remaining current provides a measure of constitutive anion secretion. c. Stimulated Measurement: Acutely stimulate CFTR-mediated current by adding a cAMP agonist (e.g., 10 µM forskolin) to the apical and basolateral chambers. d. Potentiation: For wells not chronically treated with Ivacaftor, add an acute dose of Ivacaftor (e.g., 1-10 µM) to assess potentiation. e. Inhibition: Confirm the measured current is CFTR-specific by adding a CFTR inhibitor (e.g., 10 µM CFTRinh-172) at the end of the experiment.

  • Data Analysis: Compare the change in Isc (ΔIsc) after forskolin stimulation between cells chronically treated with the corrector alone versus those co-treated with the corrector and Ivacaftor. Also, compare the stable baseline current after amiloride addition across all conditions to assess changes in constitutive function.[1]

Protocol 2: Western Blotting for Mature and Immature CFTR
  • Cell Lysis: After chronic drug treatment as described above, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8% Tris-glycine gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C. This antibody recognizes both the immature, core-glycosylated (Band B, ~150 kDa) and the mature, complex-glycosylated (Band C, ~170 kDa) forms of CFTR. c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for Band B and Band C. The key metric is the ratio of Band C to Band B (or Band C to total CFTR), which represents the maturation efficiency. Compare this ratio across treatment conditions. A decrease in the Band C/Band B ratio in the presence of chronic Ivacaftor would indicate a negative effect on protein maturation or stability.[2]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Chronic Treatment (24-48h) cluster_analysis Analysis Culture Culture F508del HBE Cells (Air-Liquid Interface) T1 Vehicle (Control) Culture->T1 T2 Corrector (e.g., VX-809) Culture->T2 T3 Corrector + Low [Ivacaftor] Culture->T3 T4 Corrector + High [Ivacaftor] Culture->T4 Assay1 Functional Assay (Ussing Chamber) T1->Assay1 Assay2 Biochemical Assay (Western Blot) T1->Assay2 T2->Assay1 T2->Assay2 T3->Assay1 T3->Assay2 T4->Assay1 T4->Assay2 Signaling_Pathway cluster_0 CFTR Protein Lifecycle cluster_1 Drug Intervention Effects ER Endoplasmic Reticulum (Protein Folding) Golgi Golgi Apparatus (Maturation) ER->Golgi Trafficking PM Plasma Membrane (Mature CFTR - Band C) Golgi->PM Insertion Deg Degradation PM->Deg Corrector Corrector (e.g., Lumacaftor) Corrector->ER Improves folding & trafficking of F508del ChronicIva Chronic High [Ivacaftor] ChronicIva->PM Decreases stability, increases turnover Troubleshooting_Logic Start Reduced CFTR function observed with chronic Corrector + Ivacaftor Q1 Is [Ivacaftor] > 100 nM? Start->Q1 A1_Yes Reduce [Ivacaftor] to physiologically relevant levels (e.g., < 100 nM) Q1->A1_Yes Yes Q2 Is media protein-free? Q1->Q2 No A1_Yes->Q2 A2_Yes Supplement media with physiological levels of protein (e.g., BSA) Q2->A2_Yes Yes Q3 Is constitutive (basal) current measured? Q2->Q3 No A2_Yes->Q3 A3_No Modify protocol to quantify current after amiloride, pre-forskolin Q3->A3_No No End Re-evaluate experiment Q3->End Yes A3_No->End

References

Technical Support Center: Refinement of Ivacaftor Synthesis and Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of Ivacaftor (B1684365).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the synthesis and purification of Ivacaftor.

Q1: What are the most common synthetic routes to Ivacaftor?

A1: The most prevalent synthetic strategies for Ivacaftor involve the coupling of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate with 5-amino-2,4-di-tert-butylphenol (B1521839). Key approaches to the quinoline (B57606) intermediate include the Gould-Jacobs reaction and variations of the Leimgruber-Batcho procedure.[1]

Q2: What are the critical parameters to control during the amide coupling step?

A2: The amide coupling reaction is a crucial step in Ivacaftor synthesis. Critical parameters to control include the choice of coupling reagent (e.g., HATU, HBTU, T3P), the base (e.g., DIPEA, pyridine), solvent (e.g., DMF, 2-MeTHF), reaction temperature, and the purity of the starting materials.[2][3] Moisture should be rigorously excluded to prevent hydrolysis of the activated ester intermediate.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the synthesis.[5] For more quantitative analysis and to assess purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6][7][8][9][10]

Q4: What are the common impurities found in synthetic Ivacaftor?

A4: Impurities can arise from starting materials, side reactions, or degradation. Common process-related impurities may include unreacted starting materials, byproducts from the coupling reaction, and isomers formed during the synthesis of the aniline (B41778) intermediate. One potential genotoxic impurity is 2,4-di-tert-butyl-5-nitrophenol, a precursor to the amine.[6]

Q5: What are the recommended methods for purifying crude Ivacaftor?

A5: The primary method for purifying crude Ivacaftor is crystallization.[11] Various solvent systems, including methanol, ethanol (B145695), acetonitrile (B52724)/water, and acetone/water, have been reported to yield crystalline Ivacaftor with high purity.[4][12][13] Column chromatography can also be employed, particularly for removing closely related impurities, though it may be less practical on an industrial scale.[2][5][14]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of Ivacaftor.

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low yield in Gould-Jacobs reaction Incomplete condensation of aniline and diethyl ethoxymethylenemalonate.Ensure freshly distilled aniline is used. Remove ethanol byproduct under vacuum to drive the reaction to completion.[15]
Suboptimal cyclization temperature.Carefully control the cyclization temperature (typically 240-250 °C). Excessively high temperatures can lead to decomposition. Consider microwave-assisted synthesis for better temperature control and potentially higher yields.[15][16]
Inefficient hydrolysis of the ester.Use a sufficient excess of a strong base (e.g., NaOH) and ensure the reaction goes to completion by heating under reflux for several hours.[15]
Formation of dark, tarry substance in Gould-Jacobs reaction Polymerization or degradation at high temperatures.Optimize the reaction temperature and time. Using a high-boiling inert solvent like diphenyl ether can help maintain a consistent temperature.[17]
Low yield in amide coupling reaction (e.g., with HATU) Presence of moisture in the reaction.Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4]
Impure reagents.Use high-purity coupling agents, carboxylic acid, and amine. Impurities can lead to side reactions.[4]
Steric hindrance of substrates.Increase the reaction time and/or gently heat the reaction (e.g., to 40-50 °C). Consider using a more reactive coupling reagent if necessary.[4]
Incorrect order of reagent addition.Activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine.[4]
Formation of side products in amide coupling Reaction of coupling agent with other nucleophiles.If the substrates contain other nucleophilic groups (e.g., hydroxyl), they may need to be protected prior to the coupling reaction.[4]
Guanidinylation of the amine.This can occur when using an excess of uronium-based coupling reagents like HATU. Use a stoichiometric amount of the coupling reagent.[18]
Purification Troubleshooting
Problem Potential Cause Recommended Solution
"Oiling out" during crystallization The compound is precipitating from the solution above its melting point due to a supersaturated solution cooling too quickly or the presence of impurities.Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to reduce saturation and allow the solution to cool more slowly. Consider using a different solvent system.[12]
Poor recovery from crystallization The compound is too soluble in the chosen solvent at low temperatures.Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (a "good" solvent and an "anti-solvent") can be effective.[19]
Insufficient cooling time.Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.[13][19]
Ineffective removal of impurities by crystallization The impurities have similar solubility profiles to Ivacaftor in the chosen solvent.Try a different crystallization solvent or a sequence of crystallizations from different solvents. For stubborn impurities, column chromatography may be necessary.[12]
Difficulty in obtaining a specific polymorphic form The crystallization conditions (solvent, temperature, cooling rate) are not optimized for the desired polymorph.Carefully control the crystallization parameters. Different polymorphs can be obtained by using different solvent systems and cooling protocols.[20][21]

Section 3: Quantitative Data

The following tables summarize quantitative data from various synthetic and purification methods for Ivacaftor.

Table 1: Comparison of Ivacaftor Synthesis Yields
Synthetic Approach Key Steps Reported Yield Purity (HPLC) Reference
Expeditious SynthesisModified Leimgruber-Batcho39% (overall, 6 steps)99.1%[1]
Vertex Approach (HATU coupling)Gould-Jacobs, HATU coupling71% (coupling step)>99%[2][14]
Alternative ApproachIntramolecular cyclization of an enaminone36% (overall, 5 steps)Not specified[22]
Alternative ApproachAmidation followed by cyclization29% (overall)Not specified[22]
Table 2: Purity of Ivacaftor after Purification
Purification Method Solvent/Mobile Phase Achieved Purity (HPLC) Reference
CrystallizationMethanol>99.5%[11]
Crystallizationn-HeptaneNot specified[20]
RP-HPLCAcetonitrile: Phosphate buffer (45:55 v/v)100.7% (assay)[7]
RP-HPLCPotassium dihydrogen phosphate: Methanol (60:40)99.28% (recovery)[8]

Section 4: Experimental Protocols

Protocol 1: Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol describes the hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate to the corresponding carboxylic acid, a key intermediate in Ivacaftor synthesis.

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • 2N Sodium hydroxide (B78521) solution

  • 2N Hydrochloric acid

  • Deionized water

Procedure:

  • Suspend ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in 2N sodium hydroxide solution.

  • Stir the reaction mixture under reflux for 2 hours.

  • After completion, cool the mixture to room temperature and filter to remove any insoluble material.

  • Acidify the filtrate to a pH of approximately 4 with 2N hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the precipitate several times with deionized water.

  • Dry the solid under vacuum to afford 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]

Protocol 2: Amide Coupling to Synthesize Ivacaftor (HATU-mediated)

This protocol outlines the coupling of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 5-amino-2,4-di-tert-butylphenol using HATU as the coupling agent.

Materials:

  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq)

  • 5-Amino-2,4-di-tert-butylphenol (1.0 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in anhydrous DMF.

  • Add DIPEA to the solution.

  • Add HATU to the reaction mixture and stir at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add 5-amino-2,4-di-tert-butylphenol to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, the crude Ivacaftor can be isolated by aqueous workup and purified by crystallization or column chromatography.[2][23]

Protocol 3: Purification of Ivacaftor by Crystallization

This protocol provides a general procedure for the crystallization of crude Ivacaftor.

Materials:

  • Crude Ivacaftor

  • Crystallization solvent (e.g., acetonitrile/water mixture)

Procedure:

  • Disperse the crude Ivacaftor in the chosen solvent system (e.g., a mixture of acetonitrile and water).

  • Heat the suspension to dissolve the solid completely (e.g., to 80 °C).[13]

  • If necessary, the hot solution can be filtered to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For maximum yield, the mixture can be further cooled in an ice bath or refrigerator for several hours.[13]

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Section 5: Visualizations

Diagram 1: Ivacaftor Synthesis Workflow

Ivacaftor_Synthesis cluster_quinoline Quinoline Intermediate Synthesis cluster_aniline Aniline Intermediate Synthesis Aniline Aniline Gould_Jacobs Gould-Jacobs Reaction Aniline->Gould_Jacobs Malonic_Ester Diethyl ethoxymethylenemalonate Malonic_Ester->Gould_Jacobs Quinoline_Ester Ethyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate Gould_Jacobs->Quinoline_Ester Hydrolysis Hydrolysis Quinoline_Ester->Hydrolysis Quinoline_Acid 4-Oxo-1,4-dihydro- quinoline-3-carboxylic acid Hydrolysis->Quinoline_Acid Amide_Coupling Amide Coupling Quinoline_Acid->Amide_Coupling Phenol 2,4-Di-tert-butylphenol Nitration Nitration Phenol->Nitration Nitro_Phenol 2,4-Di-tert-butyl-5-nitrophenol Nitration->Nitro_Phenol Reduction Reduction Nitro_Phenol->Reduction Aniline_Intermediate 5-Amino-2,4-di-tert-butylphenol Reduction->Aniline_Intermediate Aniline_Intermediate->Amide_Coupling Crude_Ivacaftor Crude Ivacaftor Amide_Coupling->Crude_Ivacaftor Purification Purification (Crystallization) Crude_Ivacaftor->Purification Pure_Ivacaftor Pure Ivacaftor Purification->Pure_Ivacaftor

Caption: A simplified workflow for the synthesis of Ivacaftor.

Diagram 2: Troubleshooting Low Yield in Amide Coupling

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Moisture Ensure Anhydrous Conditions Check_Reagents->Check_Moisture Pure Impure_Reagents Purify Starting Materials Check_Reagents->Impure_Reagents Impure Optimize_Conditions Optimize Reaction Conditions Check_Moisture->Optimize_Conditions Dry Moisture_Present Dry Solvents & Use Inert Atmosphere Check_Moisture->Moisture_Present Moisture Suspected Consider_Alternatives Consider Alternative Reagents/Methods Optimize_Conditions->Consider_Alternatives Optimized Suboptimal_Params Increase Reaction Time/ Temperature or Change Order of Addition Optimize_Conditions->Suboptimal_Params Suboptimal Alternative_Needed Use a More Reactive Coupling Reagent Consider_Alternatives->Alternative_Needed Success Yield Improved Impure_Reagents->Success Moisture_Present->Success Suboptimal_Params->Success Alternative_Needed->Success

Caption: A decision tree for troubleshooting low yields in the amide coupling step.

References

Strategies to prevent Ivacaftor precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting Ivacaftor (B1684365) precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing Ivacaftor stock solutions?

A1: Ivacaftor is a crystalline solid with low aqueous solubility. For creating stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 25 mg/mL.[1] Ethanol (B145695) can also be used, but the solubility is significantly lower, at about 0.1 mg/mL.[1] Some sources indicate solubility in ethanol up to 5 mM (~1.96 mg/mL) and in DMSO up to 100 mM (~39.25 mg/mL).[2] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used, achieving a concentration of 5 mg/mL, though sonication is recommended.[3]

Q2: What is the recommended storage condition for solid Ivacaftor and its stock solutions?

A2: Solid Ivacaftor is stable for at least four years when stored at -20°C.[1][4] Stock solutions should also be stored at -20°C or -80°C to ensure stability and prevent solvent evaporation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation.[5]

Q3: How can I identify Ivacaftor precipitation in my stock solution?

A3: Precipitation can be identified visually. Look for any cloudiness, turbidity, or the formation of visible solid particles or crystals in the solution. A stable stock solution should be clear and free of any particulate matter.

Q4: Can I use an Ivacaftor stock solution that shows signs of precipitation?

A4: It is not recommended to use a stock solution with visible precipitation. The presence of precipitate indicates that the actual concentration of dissolved Ivacaftor is lower than intended, which will lead to inaccurate experimental results. The precipitate should be redissolved before use.

Troubleshooting Guide

Issue: My Ivacaftor stock solution has precipitated.

Q1: What are the common causes of Ivacaftor precipitation?

A1: Several factors can lead to the precipitation of Ivacaftor from a stock solution:

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of Ivacaftor, causing it to precipitate out of the solution. This is particularly relevant when solutions are moved from room temperature to colder storage conditions.

  • Solvent Evaporation: Over time, especially if the container is not sealed properly, the solvent can evaporate, leading to an increase in the concentration of Ivacaftor beyond its solubility limit.

  • Introduction of an "Anti-solvent": The addition of a liquid in which Ivacaftor is not soluble (like water or aqueous buffers) can cause it to precipitate. Ivacaftor is practically insoluble in aqueous media over a pH range of 3.0 to 7.5.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can disrupt the solution's stability and promote the formation of crystals.

Q2: How can I redissolve precipitated Ivacaftor in my stock solution?

A2: To redissolve precipitated Ivacaftor, you can try the following steps:

  • Warming the Solution: Gently warm the solution in a water bath at 37°C. This will increase the solubility of Ivacaftor and may help to redissolve the precipitate.

  • Sonication: Place the vial in a sonicator bath. The ultrasonic waves can help to break up the precipitate and facilitate its redissolution.[3]

  • Vortexing: Vigorously vortex the solution to mechanically aid in the redissolution process.

If these steps do not resolve the issue, it may be necessary to add a small amount of fresh solvent to the solution. However, be aware that this will alter the final concentration of your stock solution.

Q3: What are the best practices to prevent Ivacaftor precipitation in the future?

A3: To minimize the risk of precipitation, follow these guidelines:

  • Use High-Quality Solvents: Ensure that the solvents you use are anhydrous and of high purity.

  • Proper Storage: Store stock solutions at a constant temperature of -20°C or -80°C.

  • Aliquot Solutions: Divide your stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Seal Vials Tightly: Use vials with secure caps (B75204) to prevent solvent evaporation.

  • Avoid Aqueous Contamination: Be careful not to introduce any water or aqueous buffers into your stock solution. When diluting into aqueous media for experiments, add the stock solution to the aqueous buffer and mix immediately and thoroughly.

Data Presentation

Table 1: Solubility of Ivacaftor in Various Solvents

SolventApproximate Solubility (mg/mL)Approximate Solubility (mM)Reference(s)
DMSO25 - 39.25~64 - 100[1][2]
DMF~25~64[1]
Ethanol0.1 - 1.96~0.25 - 5[1][2]
Acetonitrile1.78~4.5[7]
Acetone27.87~71[7]
MethanolNot specifiedNot specified[7]
IsopropanolNot specifiedNot specified[7]
Water (pH 3.0-7.5)< 0.001Practically Insoluble[6]

Molecular Weight of Ivacaftor: 392.5 g/mol

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Ivacaftor Stock Solution in DMSO

  • Materials:

    • Ivacaftor (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of solid Ivacaftor to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of Ivacaftor. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.925 mg of Ivacaftor.

    • Add the weighed Ivacaftor to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution vigorously until the Ivacaftor is completely dissolved. The solution should be clear.

    • If necessary, sonicate the vial for a few minutes to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Quality Control Check for Ivacaftor Stock Solution

  • Materials:

    • Ivacaftor stock solution

    • Microscope

    • Microscope slides and coverslips

  • Procedure:

    • Remove one aliquot of the Ivacaftor stock solution from the freezer and allow it to thaw at room temperature.

    • Visually inspect the solution for any signs of cloudiness or particulate matter.

    • Pipette a small drop of the solution onto a clean microscope slide and place a coverslip over it.

    • Examine the slide under a microscope at various magnifications.

    • A high-quality stock solution will appear as a clear liquid with no visible crystals or precipitate. The presence of any crystalline structures indicates that precipitation has occurred.

Visualizations

Ivacaftor_Precipitation_Troubleshooting start Precipitation Observed in Ivacaftor Stock Solution check_cause Identify Potential Cause start->check_cause temp_change Temperature Fluctuation? check_cause->temp_change evaporation Solvent Evaporation? check_cause->evaporation contamination Aqueous Contamination? check_cause->contamination freeze_thaw Repeated Freeze-Thaw? check_cause->freeze_thaw redissolve Attempt to Redissolve temp_change->redissolve evaporation->redissolve contamination->redissolve freeze_thaw->redissolve warm Warm Gently (37°C) redissolve->warm sonicate Sonicate redissolve->sonicate vortex Vortex Vigorously redissolve->vortex success Precipitate Redissolved warm->success Successful failure Precipitate Persists warm->failure Unsuccessful sonicate->success Successful sonicate->failure Unsuccessful vortex->success Successful vortex->failure Unsuccessful prevention Implement Preventative Measures success->prevention consider_discard Consider Discarding or Adding Fresh Solvent (Note Concentration Change) failure->consider_discard consider_discard->prevention aliquot Aliquot Stock Solutions prevention->aliquot proper_storage Ensure Proper Storage (-20°C or -80°C, Tightly Sealed) prevention->proper_storage use_anhydrous Use High-Purity Anhydrous Solvents prevention->use_anhydrous

Caption: Troubleshooting workflow for Ivacaftor stock solution precipitation.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Ivacaftor and Other CFTR Potentiators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the clinical and preclinical efficacy of Ivacaftor (B1684365), the first-in-class CFTR potentiator, against other investigational and next-generation potentiators. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to highlight the performance of these molecules in restoring cystic fibrosis transmembrane conductance regulator (CFTR) protein function.

Introduction to CFTR Potentiators

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel.[1][2] These mutations can lead to defects in protein production, trafficking, or function at the cell surface.[2] CFTR potentiators are a class of drugs that aim to restore the function of CFTR channels that are present on the cell surface but have defective gating (i.e., a reduced open probability).[2][3][4] By binding to the CFTR protein, these molecules increase the likelihood of the channel being in an open state, thereby enhancing the transport of chloride ions.[1][2]

Ivacaftor (VX-770, Kalydeco®) was the first CFTR potentiator to be approved for clinical use and has shown significant benefits for individuals with specific CFTR gating mutations, such as the G551D mutation.[2][5][6] This breakthrough has spurred the development of a pipeline of new potentiators with potentially improved efficacy, pharmacokinetic profiles, or applicability to a wider range of CFTR mutations.[1][7] This guide will compare Ivacaftor with other notable CFTR potentiators, including GLPG1837 (Sonlicaftor), Deutivacaftor (VX-561), and Icenticaftor (B608049).

Comparative Efficacy Data

The efficacy of CFTR potentiators is primarily assessed by their ability to improve lung function, measured as the percent predicted forced expiratory volume in one second (ppFEV1), and to reduce sweat chloride concentration, a direct biomarker of CFTR function.[8] The following tables summarize key quantitative data from clinical and preclinical studies.

Table 1: Clinical Efficacy Comparison of CFTR Potentiators
PotentiatorCFTR MutationChange in ppFEV1Change in Sweat Chloride (mmol/L)Reference
Ivacaftor G551D~10-12% improvement~ -50[8][9]
Deutivacaftor (in combination with Vanzacaftor and Tezacaftor)F508del/Minimal Function or F508del/F508delNon-inferior to Elexacaftor/Tezacaftor/IvacaftorGreater reductions compared to Elexacaftor/Tezacaftor/Ivacaftor[8]
GLPG1837 (Sonlicaftor) G551DReturned to pre-washout levels after decline~ -29[8]

Note: Direct head-to-head clinical trial data for monotherapy of next-generation potentiators versus Ivacaftor is limited. Deutivacaftor data is from a triple combination therapy.

Table 2: Preclinical Efficacy of Ivacaftor vs. Icenticaftor
PotentiatorExperimental ModelKey FindingReference
Ivacaftor Corrector-rescued F508del CFTR (single-channel measurements)Increased CFTR function, but destabilized F508del protein[10]
Icenticaftor Corrector-rescued F508del CFTR (single-channel measurements)Increased CFTR function without destabilizing F508del protein[10]
Ivacaftor Primary F508del cultures (Ussing chamber)48-hour treatment with Elexacaftor/Tezacaftor plus Ivacaftor led to a decrease in CFTR function[10]
Icenticaftor Primary F508del cultures (Ussing chamber)48-hour treatment with Elexacaftor/Tezacaftor plus Icenticaftor led to increased CFTR function[10]

Signaling Pathways and Mechanism of Action

CFTR channel activity is primarily regulated by the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway.[3] Hormonal stimulation of G-protein coupled receptors leads to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. Elevated cAMP activates PKA, which then phosphorylates the Regulatory (R) domain of the CFTR protein.[3] This phosphorylation event is a prerequisite for ATP to bind to the nucleotide-binding domains (NBDs) and trigger the conformational changes that open the channel pore.[3] CFTR potentiators are thought to act as allosteric modulators, binding directly to the CFTR protein to stabilize the open-channel conformation, thereby increasing the channel open probability (Po).[1]

CFTR_Potentiation_Pathway cluster_cell Epithelial Cell GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP_cAMP ATP PKA_active Active PKA cAMP->PKA_active Activates PKA_inactive Inactive PKA PKA_inactive->PKA_active CFTR_closed CFTR (Closed) PKA_active->CFTR_closed Phosphorylates (R-domain) CFTR_open CFTR (Open) CFTR_closed->CFTR_open ATP Binding & Hydrolysis CFTR_open->CFTR_closed Gate Closure ADP_Pi ADP + Pi Cl_out Cl- CFTR_open->Cl_out Efflux Potentiator CFTR Potentiator (e.g., Ivacaftor) Potentiator->CFTR_open Stabilizes Open State ATP_hydrolysis ATP Cl_in Cl- Cl_in->CFTR_open

CFTR potentiation signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of CFTR potentiators.

Forskolin-Induced Swelling (FIS) of Airway Organoids

The FIS assay is a functional, high-throughput method to assess CFTR activity in vitro.[11][12] Organoids, three-dimensional self-organizing structures derived from stem cells, are used to model the airway epithelium.

Protocol:

  • Organoid Culture: Human bronchial epithelial cells are cultured in a Matrigel matrix to form organoids.[13]

  • Pre-treatment (Optional): To assess the efficacy of CFTR correctors, organoids can be pre-treated with corrector compounds (e.g., VX-809) for a specified period (e.g., 24 hours).[11]

  • Assay Initiation: The culture medium is replaced with a solution containing forskolin (B1673556), an adenylyl cyclase activator that increases intracellular cAMP.[11] This solution may also contain a CFTR potentiator (e.g., genistein) and an ENaC inhibitor (e.g., amiloride) to maximize chloride efflux and minimize sodium influx.[11]

  • Imaging: Bright-field images of the organoids are captured at baseline (Time 0) and at subsequent time points (e.g., every 15-20 minutes for up to 8 hours).[11][13]

  • Data Analysis: The change in the cross-sectional area of the organoids over time is measured. Swelling is indicative of CFTR-dependent chloride and water secretion into the organoid lumen.[11] The area under the curve (AUC) is often calculated as a measure of CFTR function.[12]

FIS_Workflow start Start: Airway Epithelial Cells culture Culture in Matrigel to form organoids start->culture pretreat Optional: Pre-treat with CFTR corrector culture->pretreat assay Add Forskolin +/- Potentiator pretreat->assay image_t0 Image at Time 0 assay->image_t0 image_tx Image at subsequent time points image_t0->image_tx analysis Quantify organoid swelling (Area Change) image_tx->analysis end End: CFTR Function Assessment analysis->end

Forskolin-Induced Swelling (FIS) assay workflow.
Nasal Potential Difference (NPD) Measurement

NPD is an in vivo electrophysiological measurement that assesses ion transport across the nasal epithelium and is a valuable tool for diagnosing CF and evaluating the efficacy of CFTR-targeted therapies.[14][15][16]

Protocol:

  • Electrode Placement: A measuring electrode is placed on the surface of the nasal mucosa, typically on the inferior turbinate, and a reference electrode is placed on the subcutaneous layer of the forearm.[17] The potential difference is measured using a high-impedance voltmeter.[17]

  • Perfusion of Solutions: The nasal mucosa is sequentially perfused with a series of solutions to isolate different ion transport pathways:

    • Ringer's solution: To establish a baseline potential difference.

    • Amiloride-containing solution: To block the epithelial sodium channel (ENaC) and measure sodium absorption. In CF, there is an exaggerated response to amiloride (B1667095) due to ENaC hyperactivity.[17]

    • Chloride-free solution: To create a gradient that drives chloride secretion.

    • Isoproterenol-containing solution: To stimulate CFTR-mediated chloride secretion via the cAMP pathway. The change in potential difference upon stimulation reflects CFTR function.[15]

  • Data Recording and Analysis: The potential difference is continuously recorded throughout the perfusion sequence. The magnitude of the changes in response to each solution provides a quantitative measure of sodium and chloride transport.

Ussing Chamber Assay

The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues mounted as a flat sheet.

Protocol:

  • Cell Culture: Primary human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface to form a polarized monolayer.

  • Tissue Mounting: The cell culture insert is mounted between two halves of an Ussing chamber, separating the apical and basolateral sides.

  • Electrophysiological Measurement: The transepithelial voltage is clamped to zero, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

  • Pharmacological Manipulation: Compounds are added sequentially to the apical and/or basolateral chambers to stimulate or inhibit specific ion channels. For example, amiloride is added to the apical side to block ENaC, followed by the addition of forskolin and a potentiator to the apical side to measure CFTR-mediated chloride secretion. Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.[18]

Conclusion

Ivacaftor has revolutionized the treatment of cystic fibrosis for individuals with specific gating mutations, demonstrating significant and sustained clinical benefits. The development of next-generation CFTR potentiators, such as Deutivacaftor and Icenticaftor, holds promise for further improving therapeutic outcomes. Deutivacaftor, as part of a triple combination therapy, has shown non-inferiority to the current standard of care with potential for improved pharmacokinetics.[8][19] Preclinical data suggests that Icenticaftor may offer an advantage over Ivacaftor by enhancing the function of corrector-rescued F508del-CFTR without causing protein destabilization.[10] The continued investigation and head-to-head comparison of these compounds using robust experimental models, such as organoid swelling assays and in vivo electrophysiological measurements, are crucial for advancing personalized medicine in cystic fibrosis.

References

A Comparative Guide to Analytical Methods for Ivacaftor Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Ivacaftor, a key therapeutic agent in the management of cystic fibrosis. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document presents a side-by-side analysis of two prominent techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering insights into their performance characteristics and the experimental protocols that underpin them.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of a validated RP-HPLC method and an LC-MS/MS method for the quantification of Ivacaftor. These methods have been selected from published, peer-reviewed studies to represent common approaches in the field.

ParameterRP-HPLC MethodLC-MS/MS Method
Linearity Range 30 - 70 µg/mL[1]0.01 - 10.0 mg/L (equivalent to 10 - 10,000 ng/mL)[2][3]
Correlation Coefficient (r²) 0.997[1]>0.9997[2][3]
Accuracy (% Recovery) Not explicitly stated as % recovery, but in good agreement with label claim[1]Within-run: 99.7% - 116% at LLOQ; 95.8% - 112.9% for other concentrations. Between-run: similar to within-run.[2][3]
Precision (%RSD) < 2%[1]Within-run and Between-run: < 12.7% at LLOQ; < 6.7% for higher concentrations[2][3]
Limit of Detection (LOD) Not explicitly stated0.259 µg/mL (for a similar HPLC method)[4]
Lower Limit of Quantification (LLOQ) 30 µg/mL[1]0.01 mg/L (10 ng/mL)[2][3]
Sample Type Tablet dosage forms[1]Plasma and Sputum[2][3]

Experimental Protocols

RP-HPLC Method for Tablet Dosage Forms

This method is designed for the quantification of Ivacaftor in pharmaceutical tablets.

Chromatographic Conditions: [1]

Sample Preparation: [1]

  • Standard and sample solutions are prepared by dissolving the tablet powder in the mobile phase to achieve concentrations within the linear range.

LC-MS/MS Method for Plasma and Sputum

This highly sensitive method is suitable for determining Ivacaftor concentrations in biological matrices, which is essential for pharmacokinetic and clinical studies.[2][3]

Sample Pre-treatment: [2][3]

  • A small sample volume (20 µL) of plasma or sputum is used.

  • Protein precipitation is performed by adding a solution containing an internal standard.

Liquid Chromatography: [2][3]

  • Total Run Time: 6 minutes

Tandem Mass Spectrometry: [2][3]

  • The method enables the simultaneous quantification of Ivacaftor and its main metabolites.

Visualizing the Workflow: Cross-Validation of Analytical Methods

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods, a critical process to ensure consistency and reliability when transferring methods between laboratories or employing different analytical techniques.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion DefineObjective Define Objective & Acceptance Criteria SelectMethods Select Methods for Comparison DefineObjective->SelectMethods PrepareSamples Prepare Standard & QC Samples SelectMethods->PrepareSamples AnalyzeSamplesA Analyze Samples (Method A) PrepareSamples->AnalyzeSamplesA AnalyzeSamplesB Analyze Samples (Method B) PrepareSamples->AnalyzeSamplesB CompareData Compare Datasets AnalyzeSamplesA->CompareData AnalyzeSamplesB->CompareData StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman) CompareData->StatisticalAnalysis AssessBias Assess Bias & Agreement StatisticalAnalysis->AssessBias ReportFindings Report Findings & Conclusion on Interchangeability AssessBias->ReportFindings

Caption: General workflow for the cross-validation of two analytical methods.

Conclusion

Both RP-HPLC and LC-MS/MS are powerful techniques for the quantification of Ivacaftor. The choice of method depends on the specific application. RP-HPLC is a robust and cost-effective method suitable for quality control of pharmaceutical dosage forms where high concentrations are expected.[1] In contrast, the LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical applications, such as therapeutic drug monitoring and pharmacokinetic studies in complex biological matrices like plasma and sputum.[2][3][5] The validation data presented demonstrates that both methods are linear, accurate, and precise within their respective validated ranges. The cross-validation of such methods is essential to ensure data integrity and comparability across different studies and laboratories.

References

Ivacaftor vs. Placebo in N-of-1 Clinical Trials for Rare CFTR Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ivacaftor versus placebo in the context of N-of-1 clinical trials for individuals with cystic fibrosis (CF) harboring rare CFTR mutations. The content is supported by experimental data from published research, with a focus on individualized treatment effects.

Data Presentation: Quantitative Outcomes in N-of-1 Trials

N-of-1 trials, where a single patient serves as their own control, are a powerful methodology for assessing treatment efficacy in rare diseases. In a series of randomized, double-blind, placebo-controlled N-of-1 trials for CF patients with residual CFTR function, the in vivo response to Ivacaftor was primarily assessed by changes in sweat chloride concentration, a key biomarker of CFTR protein function.[1][2]

The following table summarizes the individual responses to Ivacaftor compared to placebo from a notable N-of-1 study series. A decrease in sweat chloride concentration indicates improved CFTR function.

Subject IDCFTR GenotypeBaseline Sweat Chloride (mmol/L)Change in Sweat Chloride with Ivacaftor (mmol/L)Change in Sweat Chloride with Placebo (mmol/L)Net Change (Ivacaftor vs. Placebo)
1R1070W/F508del105-40.8Not Reported-40.8
2G542X/3849+10kbC->T89-19.3Not Reported-19.3
32789+5G->A/F508del92-14.8Not Reported-14.8
4A455E/F508del102+23.8Not Reported+23.8
5A455E/Another mutation98+27.3Not Reported+27.3*
6F508del/F508del108No significant changeNo significant changeNo significant change
7F508del/F508del112No significant changeNo significant changeNo significant change

*P < 0.01 for the change with Ivacaftor compared to baseline.

In another N-of-1 study focusing on lung function, treatment with Ivacaftor for two weeks resulted in a statistically significant improvement in percent predicted forced expiratory volume in 1 second (ppFEV1) compared to placebo. The absolute change from the cycle baseline in ppFEV1 favored Ivacaftor by 2.3 percentage points.

Experimental Protocols

The methodologies employed in these N-of-1 trials are crucial for the interpretation of the results. Below are detailed protocols for the key experiments cited.

N-of-1 Trial Design and Intervention

A series of randomized, double-blinded, placebo-controlled N-of-1 trials were conducted with a crossover design.[1]

  • Participants : Individuals with CF aged 8 years and older with evidence of residual CFTR function (e.g., intermediate sweat chloride concentration, pancreatic sufficiency, or mild bronchiectasis).[1]

  • Run-in Period : A two-week run-in period was implemented before the trial to ensure clinical stability of the participants.[1]

  • Randomization and Blinding : Subjects were randomized to one of two treatment sequences: Ivacaftor followed by placebo, or placebo followed by Ivacaftor. The randomization schedule was computer-generated and concealed from both study personnel and participants. Ivacaftor (150 mg) and matching placebo capsules were administered orally twice daily.[1]

  • Treatment Periods : Each treatment period (Ivacaftor or placebo) lasted for 14 days.[1] In some N-of-1 trial designs, a washout period is included between treatment periods to minimize carryover effects.[3][4]

In Vivo Outcome Measures
  • Sweat Chloride Concentration :

    • Collection : Sweat collection was performed using quantitative pilocarpine (B147212) iontophoresis, adhering to the guidelines from the Cystic Fibrosis Foundation and the Clinical and Laboratory Standards Institute (CLSI) document C34-A2.[5][6] A weak electrical current is used to deliver pilocarpine to a small area of the skin to induce sweating.[7] The sweat is then collected onto a filter paper, gauze, or in a Macroduct coil.[5][7]

    • Analysis : The chloride concentration in the collected sweat is measured. A level greater than or equal to 60 mmol/L is consistent with a diagnosis of CF, while levels between 30-59 mmol/L are considered intermediate.[7]

  • Pulmonary Function Tests (FEV1) :

    • Procedure : Spirometry was performed to measure the forced expiratory volume in 1 second (FEV1), a key indicator of lung function.[8] Patients are instructed to take a deep breath in and then exhale as forcefully and completely as possible into a spirometer.

    • Data Expression : FEV1 is often expressed as a percentage of the predicted value for an individual of the same age, height, sex, and ethnicity (ppFEV1).

In Vitro Analysis of CFTR Function
  • Human Nasal Epithelial (HNE) Cell Culture :

    • Sample Collection : HNE cells were obtained from participants via nasal brushing.[1]

    • Cell Culture : The collected cells were then cultured to form a polarized epithelium on permeable supports.

  • Chloride Current Measurement :

    • Ussing Chamber Assay : The cultured HNE cells were mounted in an Ussing chamber to measure ion transport.

    • Stimulation : The cells were treated with a cocktail of compounds to stimulate CFTR-mediated chloride secretion, and the change in short-circuit current (a measure of chloride transport) was recorded before and after the addition of Ivacaftor.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams were created using the DOT language.

G cluster_enrollment Phase 1: Enrollment & Baseline cluster_treatment Phase 2: Crossover Treatment Periods cluster_sequence1 Sequence A cluster_sequence2 Sequence B cluster_assessment Phase 3: Outcome Assessment P Patient with Rare CFTR Mutation RB Baseline Assessment (Sweat Chloride, FEV1) P->RB R Randomization RB->R I1 Period 1: Ivacaftor (2 weeks) R->I1 Group 1 P2 Period 1: Placebo (2 weeks) R->P2 Group 2 W1 Washout (optional) I1->W1 P1 Period 2: Placebo (2 weeks) W1->P1 A1 Assess Outcomes (Sweat Chloride, FEV1) after each period P1->A1 W2 Washout (optional) P2->W2 I2 Period 2: Ivacaftor (2 weeks) W2->I2 I2->A1 C Compare Intra-individual Ivacaftor vs. Placebo Effect A1->C

N-of-1 Crossover Trial Workflow

CFTR_Pathway cluster_membrane Apical Cell Membrane cluster_cytosol Cytosol CFTR CFTR Protein NBD1 R-Domain NBD2 TMDs Cl- Efflux Cl- Efflux CFTR->Cl- Efflux Channel Gating (Opening) PKA PKA PKA->CFTR:r Phosphorylation ATP ATP ATP->CFTR:n Binding ATP->CFTR:n2 Binding Ivacaftor Ivacaftor Ivacaftor->CFTR:t Potentiation (Increases Open Probability)

Ivacaftor's Effect on the CFTR Signaling Pathway

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Ivacaftor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of Ivacaftor (B1684365), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The following sections detail the experimental data supporting its efficacy, the methodologies used in key experiments, and visual representations of its mechanism of action and the drug development workflow.

Quantitative Data Summary

The efficacy of Ivacaftor has been demonstrated through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments, providing a clear comparison of its effects in laboratory settings and in clinical trials.

Table 1: In Vitro Efficacy of Ivacaftor
Assay TypeCell/Model SystemCFTR MutationParameterValueReference
Patch ClampCell-free membrane patchesWild-TypeK₀.₅~1.5 nM[1]
Patch ClampCell-free membrane patchesG551DK₀.₅~1.5 nM[1]
Patch ClampCell-free membrane patchesΔF508K₀.₅~1.5 nM[1]
ElectrophysiologyFischer rat thyroid (FRT) cellsG551D, G178R, S549N, S549R, G551S, G970R, G1244E, S1251N, S1255P, G1349DCFTR PotentiationPotentiated multiple mutant forms[2]
Hoechst 33342 Transport AssayPurified human P-glycoprotein (hP-gp)N/AIC₅₀0.27 ± 0.05 µM[3]
Table 2: In Vivo Efficacy of Ivacaftor (Clinical Trials)
Study Population (CFTR Mutation)Duration of TreatmentParameterMean Change from BaselineReference
G551D (≥6 years old)1.5 yearsppFEV₁+4.8 percentage points[4]
G551D (Adults)1.5 yearsppFEV₁+7.4 percentage points[4]
G551D (Children)1.5 yearsppFEV₁+2.8 percentage points[4]
G551D (Adults)5.5 yearsppFEV₁+4.3 percentage points[4]
G551DPhase 3 studiesSweat Chloride~ -50 mmol/L[5]
R117H (≥18 years old)24 weeksppFEV₁+5.0 percentage points[6]
R117H24 weeksSweat Chloride-24.0 mmol/L[6]
G551D or R117H48 hoursSweat ChlorideSignificant reduction[7]
G551D or R117H48 hoursppFEV₁Significant increase[7]

Correlation Between In Vitro and In Vivo Data

A key aspect of drug development is establishing a correlation between in vitro activity and in vivo clinical benefit. For Ivacaftor, a statistically significant correlation has been observed between the reduction in sweat chloride levels (an in vivo biomarker of CFTR function) and improvements in lung function (ppFEV₁) when data from multiple clinical studies are combined[8]. However, this correlation is more predictive on a population basis rather than for individual patients[8][9]. Studies on human nasal epithelial (HNE) cultures have also shown that an increase in chloride current in vitro in response to Ivacaftor may predict a decrease in sweat chloride concentration in vivo[10][11].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Ussing Chamber Assay

The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues.

  • Cell Culture: Human bronchial epithelial (HBE) cells are cultured on permeable supports to form a polarized monolayer with tight junctions.

  • Corrector Incubation (if applicable): For mutations affecting protein trafficking, cells are pre-incubated with a CFTR corrector for 24-48 hours.

  • Assay Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with a physiological Ringer's solution, warmed to 37°C, and continuously gassed.

  • Measurement:

    • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

    • Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

    • Forskolin and IBMX are added to stimulate CFTR-mediated chloride secretion.

    • Ivacaftor is then added to the apical chamber to potentiate the CFTR channel, and the change in Isc is recorded.

Patch-Clamp Assay

This technique allows for the direct measurement of the activity of individual ion channels.

  • Cell Preparation: Cells expressing the CFTR channel of interest are used.

  • Electrode Placement: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane. A tight seal is formed between the pipette and the membrane.

  • Recording Configurations:

    • Whole-cell: The membrane patch within the pipette is ruptured, allowing for the measurement of currents from the entire cell membrane.

    • Excised-patch (inside-out or outside-out): A small patch of the membrane is detached from the cell, allowing for the study of channel activity in an isolated system.

  • Measurement: The current flowing through the CFTR channels is recorded in response to different stimuli, such as the application of ATP and PKA to activate the channel, followed by the addition of Ivacaftor to measure its potentiating effect on channel open probability.

Forskolin-Induced Swelling (FIS) Assay in Organoids

This assay provides a functional readout of CFTR activity in a 3D cell culture model.

  • Organoid Culture: Intestinal or airway organoids are derived from patient biopsies and cultured in a basement membrane matrix.

  • Assay Preparation: Mature organoids are seeded in 96-well plates.

  • Drug Incubation: For corrector testing, organoids are pre-incubated with the corrector compound. For potentiator testing, the compound is added at the time of the assay.

  • Swelling Induction: Forskolin, an adenylyl cyclase activator, is added to the culture medium. This increases intracellular cAMP levels, leading to the activation of CFTR and subsequent chloride and fluid secretion into the organoid lumen, causing them to swell.

  • Imaging and Quantification: The swelling of the organoids is monitored over time using live-cell imaging. The increase in the cross-sectional area of the organoids is quantified as a measure of CFTR function.

Visualizations

The following diagrams illustrate the CFTR signaling pathway and the experimental workflow for evaluating Ivacaftor's efficacy.

CFTR_Potentiation_by_Ivacaftor cluster_cell Epithelial Cell cluster_membrane Apical Membrane CFTR_Channel Mutated CFTR Channel (Gating Defect) Chloride_Ion_Out Chloride Ion Efflux CFTR_Channel->Chloride_Ion_Out 6. Potentiated Gating ATP ATP ATP->CFTR_Channel 4. Binds to NBDs PKA PKA (Protein Kinase A) PKA->CFTR_Channel 3. Phosphorylates R-Domain cAMP cAMP cAMP->PKA 2. Activates AC Adenylyl Cyclase AC->cAMP Converts ATP G_Protein G Protein G_Protein->AC Receptor Receptor Receptor->G_Protein Ligand Ligand Ligand->Receptor 1. Activation Ivacaftor Ivacaftor Ivacaftor->CFTR_Channel 5. Binds and increases channel open probability Chloride_Ion_In Cl- Chloride_Ion_In->CFTR_Channel

Figure 1. Mechanism of CFTR potentiation by Ivacaftor.

Ivacaftor_Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Identify Potentiators) Patch_Clamp Patch-Clamp Assays (Single-channel activity) HTS->Patch_Clamp Ussing_Chamber Ussing Chamber Assays (Epithelial ion transport) HTS->Ussing_Chamber Organoids Organoid Swelling Assays (Functional readout) HTS->Organoids Data_Analysis_InVitro Data Analysis: EC50, Potentiation Patch_Clamp->Data_Analysis_InVitro Ussing_Chamber->Data_Analysis_InVitro Organoids->Data_Analysis_InVitro Animal_Models Animal Models (Preclinical safety & efficacy) Data_Analysis_InVitro->Animal_Models IVIVC Correlation Clinical_Trials Human Clinical Trials (Phase I, II, III) Animal_Models->Clinical_Trials Endpoints Primary & Secondary Endpoints: Sweat Chloride, ppFEV1, BMI Clinical_Trials->Endpoints Data_Analysis_InVivo Data Analysis: Clinical Efficacy & Safety Endpoints->Data_Analysis_InVivo Regulatory_Approval Regulatory Approval Data_Analysis_InVivo->Regulatory_Approval Submission

References

A Preclinical Head-to-Head Comparison of Ivacaftor and Tezacaftor in Cystic Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key cystic fibrosis transmembrane conductance regulator (CFTR) modulators, Ivacaftor (a potentiator) and Tezacaftor (a corrector), in preclinical models. While direct head-to-head studies with quantitative comparisons are not prevalent in publicly available literature due to their distinct and complementary mechanisms of action, this document synthesizes available preclinical data to offer a comprehensive overview of their individual performance and roles in restoring CFTR function.

Executive Summary

Ivacaftor and Tezacaftor represent two distinct classes of CFTR modulators that address different molecular defects underlying cystic fibrosis (CF). Ivacaftor acts as a potentiator , increasing the channel open probability of CFTR protein that is already present at the cell surface. In contrast, Tezacaftor is a corrector that aids in the proper folding and trafficking of mutated CFTR protein, thereby increasing the quantity of CFTR at the cell surface. Their preclinical evaluation has predominantly focused on characterizing these individual activities and their synergistic effects, particularly for the F508del mutation, the most common cause of CF.

Data Presentation

The following tables summarize the preclinical performance of Ivacaftor and Tezacaftor based on available in vitro data. It is important to note that these data are compiled from various studies and do not represent a direct side-by-side comparison within a single experiment.

Table 1: Preclinical Efficacy of Ivacaftor (Potentiator)

ParameterPreclinical ModelMutationEffectQuantitative Data (Example)
CFTR Channel GatingFischer Rat Thyroid (FRT) cells expressing mutant CFTRG551DIncreased channel open probabilityPotentiated multiple mutant CFTR forms with defects in channel function[1]
Chloride TransportHuman Bronchial Epithelial (HBE) cellsG551D/F508delIncreased CFTR-mediated chloride secretionAddition of Ivacaftor increased chloride ion secretion from 0-5% to 35-50% of non-CF HBE cells
F508del-CFTR StabilityIn vitro modelsF508delCan destabilize corrector-rescued F508del-CFTR at high concentrationsStudies suggest a negative impact on the stability of F508del-CFTR[2]

Table 2: Preclinical Efficacy of Tezacaftor (Corrector)

ParameterPreclinical ModelMutationEffectQuantitative Data (Example)
CFTR Protein MaturationIn vitro cell modelsF508delIncreased mature (Band C) CFTR proteinFacilitates the cellular processing and trafficking of F508del-CFTR[3]
CFTR TraffickingIn vitro cell modelsF508delIncreased CFTR protein at the cell surfaceIncreases the amount of CFTR protein at the cell surface
Chloride Transport (in combination with a potentiator)Human Bronchial Epithelial (HBE) cells from CF lungsF508delIncreased transepithelial chloride transportTezacaftor in combination with Ivacaftor enhances chloride transport

Signaling and Mechanistic Pathways

The distinct mechanisms of Ivacaftor and Tezacaftor are crucial to understanding their roles in CF therapy. Tezacaftor first rescues the misfolded F508del-CFTR protein from degradation in the endoplasmic reticulum, allowing it to traffic to the cell membrane. Once at the cell surface, Ivacaftor can then potentiate the function of this rescued CFTR channel.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_misfolded Misfolded F508del-CFTR Degradation Proteasomal Degradation F508del_misfolded->Degradation Default Pathway Corrected_CFTR Correctly Folded F508del-CFTR F508del_misfolded->Corrected_CFTR Correction Tezacaftor Tezacaftor Tezacaftor->Corrected_CFTR Trafficking Trafficking Corrected_CFTR->Trafficking Processing Membrane_CFTR F508del-CFTR at Membrane Trafficking->Membrane_CFTR Insertion Functional_CFTR Functional CFTR Channel Membrane_CFTR->Functional_CFTR Potentiation Ivacaftor Ivacaftor Ivacaftor->Functional_CFTR Ion_Transport Cl- Transport Functional_CFTR->Ion_Transport Increased Gating

Figure 1: Mechanism of action for Tezacaftor and Ivacaftor.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of CFTR modulators are provided below.

Ussing Chamber Assay for CFTR Function

The Ussing chamber assay is a critical tool for measuring ion transport across epithelial tissues. It provides a functional readout of CFTR activity.

cluster_prep Cell Culture & Preparation cluster_assay Ussing Chamber Measurement cluster_analysis Data Analysis Culture Culture HBE cells on permeable supports Treatment Treat with Tezacaftor (corrector) for 24-48 hours Culture->Treatment Mount Mount cell monolayer in Ussing chamber Treatment->Mount Equilibrate Equilibrate with Ringer's solution Mount->Equilibrate Baseline Measure baseline short-circuit current (Isc) Equilibrate->Baseline Amiloride Add Amiloride (ENaC inhibitor) Baseline->Amiloride Forskolin (B1673556) Add Forskolin (cAMP agonist to activate CFTR) Amiloride->Forskolin Ivacaftor Add Ivacaftor (potentiator) Forskolin->Ivacaftor Inhibitor Add CFTR inhibitor (e.g., CFTRinh-172) Ivacaftor->Inhibitor Measure_Isc Measure change in Isc after each addition Inhibitor->Measure_Isc Compare Compare Isc changes between treated and untreated cells Measure_Isc->Compare

Figure 2: Experimental workflow for the Ussing chamber assay.

Methodology:

  • Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for F508del-CFTR) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

  • Corrector Treatment: Cells are incubated with Tezacaftor (typically 1-10 µM) for 24-48 hours to allow for the correction of F508del-CFTR trafficking.

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in Ussing chambers. Both the apical and basolateral sides are bathed in symmetrical Ringer's solution, warmed to 37°C, and gassed with 95% O2/5% CO2.

  • Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is measured.

  • Pharmacological Modulation:

    • Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.

    • Forskolin is added to both chambers to raise intracellular cAMP levels and activate CFTR.

    • Ivacaftor is then added to the apical chamber to potentiate the activity of the rescued CFTR.

    • Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to forskolin and Ivacaftor is calculated and compared between Tezacaftor-treated and vehicle-treated cells to determine the efficacy of the corrector and potentiator.

Western Blot for CFTR Protein Maturation

Western blotting is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus. An increase in the Band C to Band B ratio indicates successful correction.

cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Culture Culture cells expressing F508del-CFTR Treatment Treat with Tezacaftor for 24-48 hours Culture->Treatment Lysis Lyse cells and quantify protein Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane to prevent non-specific binding Transfer->Block Primary_Ab Incubate with primary anti-CFTR antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Quantify_Bands Quantify intensity of Band B and Band C Detect->Quantify_Bands Calculate_Ratio Calculate Band C / Band B ratio Quantify_Bands->Calculate_Ratio Compare Compare ratios between treated and untreated samples Calculate_Ratio->Compare

Figure 3: Western blot experimental workflow.

Methodology:

  • Cell Culture and Treatment: Cells expressing F508del-CFTR are treated with Tezacaftor or a vehicle control for 24-48 hours.

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for CFTR.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: A chemiluminescent substrate is added, and the light emitted from the HRP-catalyzed reaction is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to immature (Band B) and mature (Band C) CFTR are quantified, and the ratio of Band C to Band B is calculated to assess the degree of correction.

Conclusion

In preclinical models, Ivacaftor and Tezacaftor demonstrate distinct but essential activities for the rescue of F508del-CFTR. Tezacaftor acts upstream to increase the amount of CFTR protein at the cell surface, a prerequisite for the subsequent action of Ivacaftor, which enhances the channel's function. The preclinical data, while not from direct head-to-head comparative studies, consistently support their complementary roles. Understanding these individual contributions is fundamental for the rational design of combination therapies aimed at maximizing the restoration of CFTR function in patients with cystic fibrosis. Future preclinical studies directly comparing the efficacy of novel correctors and potentiators against established molecules like Tezacaftor and Ivacaftor will be crucial for the continued development of more effective CF treatments.

References

Revolutionizing Cystic Fibrosis Treatment: A Comparative Guide to Validating Biomarkers for Ivacaftor Response in Patient-Derived Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the advent of CFTR modulators like Ivacaftor has marked a paradigm shift in cystic fibrosis (CF) treatment. However, predicting individual patient response to these targeted therapies remains a critical challenge. This guide provides an objective comparison of leading patient-derived cell models and assays used to validate biomarkers for Ivacaftor efficacy, supported by experimental data and detailed protocols.

The limitations of traditional clinical trial models for rare CFTR mutations have underscored the urgent need for reliable in vitro tools that can predict therapeutic benefit. Patient-derived cells, which capture the genetic and physiological diversity of the CF population, have emerged as powerful platforms for personalized medicine. This guide delves into the performance of key biomarker assays, offering a comprehensive resource for selecting the most appropriate models for preclinical and clinical research.

Comparative Analysis of In Vitro Biomarker Assays for Ivacaftor Response

The following table summarizes quantitative data from various studies utilizing patient-derived cell models to assess Ivacaftor's efficacy. These assays measure the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, the target of Ivacaftor.

Assay TypePatient-Derived ModelKey Endpoint MeasuredIvacaftor-Induced ChangeCorrelation with Clinical OutcomeReference(s)
Electrophysiology Primary Human Nasal Epithelial (HNE) CellsChange in CFTR-mediated chloride current (ΔIsc) in Ussing chamberSignificant increase in chloride current.Strong correlation with decreased sweat chloride concentration (r = 0.84, R² = 0.70, P < 0.02) and moderate correlation with improved FEV1pp (r = 0.71, R² = 0.51, P = 0.05).[1][2][1][2]
Primary Human Bronchial Epithelial (HBE) CellsChange in CFTR-mediated chloride current (ΔIeq) in Ussing chamberSignificant increase in forskolin-activated currents.Considered a reliable predictor of in vivo benefit for CFTR modulators.[3]
Organoid Swelling Assay Patient-Derived Intestinal OrganoidsForskolin-Induced Swelling (FIS), measured as Area Under the Curve (AUC)Significant increase in organoid swelling (AUC).Strong correlation with long-term FEV1pp decline and reduced risk of pancreatic insufficiency, liver disease, and diabetes.[4] Strong correlation with nasal organoid FIS (r = 0.9689, P = 0.0003).[5][4][5][6]
Patient-Derived Nasal OrganoidsForskolin-Induced Swelling (FIS)Significant increase in organoid swelling.Parallels clinical response and correlates with short-circuit current measurements.[7] Strong correlation with intestinal organoid FIS.[5][5][7]

Experimental Workflows and Signaling Pathways

To visualize the methodologies and biological processes involved in validating Ivacaftor response, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Ivacaftor_Response_Validation cluster_patient Patient Patient CF Patient NasalBrush Nasal Brushing Patient->NasalBrush provides sample RectalBiopsy Rectal Biopsy Patient->RectalBiopsy provides sample HNECulture Primary Human Nasal Epithelial (HNE) Cell Culture NasalBrush->HNECulture generates OrganoidCulture Intestinal or Nasal Organoid Culture RectalBiopsy->OrganoidCulture generates UssingChamber Ussing Chamber (Electrophysiology) HNECulture->UssingChamber tested in FISAssay Forskolin-Induced Swelling (FIS) Assay OrganoidCulture->FISAssay tested in ChlorideCurrent Change in Chloride Current (ΔIsc) UssingChamber->ChlorideCurrent measures OrganoidSwelling Organoid Swelling (AUC) FISAssay->OrganoidSwelling measures

Figure 1. Experimental workflow for validating Ivacaftor response.

CFTR_Activation_Pathway cluster_cell Epithelial Cell Ivacaftor Ivacaftor (CFTR Potentiator) CFTR Mutated CFTR Protein (at cell membrane) Ivacaftor->CFTR binds to and increases open probability ChlorideEfflux Chloride Efflux (Increased CFTR function) CFTR->ChlorideEfflux facilitates ATP ATP ATP->CFTR binds to PKA Protein Kinase A (PKA) PKA->CFTR phosphorylates cAMP cAMP cAMP->PKA activates AdenylateCyc Adenylate Cyclase AdenylateCyc->cAMP produces Forskolin (B1673556) Forskolin Forskolin->AdenylateCyc activates

Figure 2. Signaling pathway of Ivacaftor and Forskolin action on CFTR.

Detailed Experimental Protocols

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

Objective: To quantify CFTR function by measuring the swelling of intestinal organoids in response to a CFTR activator (forskolin).

Materials:

  • Patient-derived intestinal organoids cultured in Matrigel

  • Culture medium

  • Forskolin (10 mM stock in DMSO)

  • Calcein green AM (optional, for live-cell imaging)

  • 96-well plate

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

Protocol:

  • Organoid Plating: Seed intestinal organoids in Matrigel domes in a 96-well plate and culture until they form a distinct lumen.

  • Drug Incubation: Treat organoids with Ivacaftor (or vehicle control) at the desired concentration for 24-48 hours prior to the assay.

  • Staining (Optional): If using a fluorescent dye for visualization, incubate organoids with Calcein green AM for 30-60 minutes.

  • Assay Initiation: Add forskolin to the culture medium to a final concentration of 0.8 µM to 5 µM.[8][9]

  • Image Acquisition: Immediately begin acquiring images of the organoids every 10-15 minutes for 1-2 hours using a live-cell imaging system.

  • Data Analysis: Quantify the change in the cross-sectional area of the organoids over time. The Area Under the Curve (AUC) is calculated to represent the total swelling response.[6][8]

Ussing Chamber Electrophysiology with Primary Human Nasal or Bronchial Epithelial Cells

Objective: To measure CFTR-mediated ion transport across a polarized epithelial cell monolayer.

Materials:

  • Primary human nasal or bronchial epithelial cells cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI)

  • Ussing chamber system

  • Ringer's solution

  • Amiloride (B1667095) (to block epithelial sodium channels, ENaC)

  • Forskolin (to activate CFTR)

  • CFTRinh-172 (a CFTR inhibitor, for confirming specificity)

  • Ivacaftor

Protocol:

  • Cell Culture: Culture primary epithelial cells on permeable supports until a differentiated, polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Chamber Setup: Mount the cell culture insert in the Ussing chamber, separating the apical and basolateral chambers, each filled with Ringer's solution and maintained at 37°C.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • ENaC Inhibition: Add amiloride to the apical chamber to block sodium absorption and isolate chloride secretion.

  • CFTR Activation: Add forskolin to the basolateral chamber to stimulate CFTR-mediated chloride secretion, and record the change in Isc.

  • Ivacaftor Potentiation: Add Ivacaftor to the apical and/or basolateral chamber and measure the further increase in Isc, representing the potentiation of CFTR function.

  • CFTR Inhibition: Add CFTRinh-172 to the apical chamber to confirm that the measured current is specific to CFTR.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to forskolin and Ivacaftor to quantify CFTR function.

Conclusion

The validation of biomarkers for Ivacaftor response using patient-derived cells is a rapidly advancing field that holds immense promise for personalized medicine in cystic fibrosis. Both electrophysiological assays on primary airway epithelial cells and organoid swelling assays have demonstrated a strong correlation with clinical outcomes, making them valuable tools for predicting drug efficacy.

  • Primary Airway Epithelial Cells in Ussing Chambers provide a direct, quantitative measure of ion transport and are considered a gold standard for assessing CFTR function.[3] However, the availability of bronchial tissue is limited, and the assay is relatively low-throughput.

  • Patient-Derived Organoids (Intestinal and Nasal) offer a more scalable and less invasive approach. The Forskolin-Induced Swelling assay is a robust and reproducible method that has shown excellent correlation with clinical disease progression.[4] The strong correlation observed between nasal and intestinal organoid responses suggests that the more accessible nasal-derived organoids can be a reliable surrogate for studying CFTR function.[5]

The choice of which model and assay to use will depend on the specific research question, available resources, and the need for throughput. For detailed mechanistic studies, Ussing chamber experiments with primary airway cells remain invaluable. For higher-throughput screening and prediction of clinical response in a larger number of patients, particularly those with rare mutations, the organoid-based assays are proving to be a powerful and predictive platform. As these technologies continue to evolve, they will undoubtedly play an increasingly crucial role in the development and clinical application of CFTR modulators, bringing us closer to the goal of effective, personalized treatment for all individuals with cystic fibrosis.

References

Safety Operating Guide

Safeguarding Researchers: A Guide to Handling Ivacaftor Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive safety protocols are paramount for laboratory professionals handling Ivacaftor benzenesulfonate (B1194179). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.

When working with Ivacaftor benzenesulfonate, a compound used in the development of therapeutics, adherence to strict safety measures is non-negotiable. The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes. Understanding the potential hazards is the first step in mitigating risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate the use of specific personal protective equipment. The Globally Harmonized System (GHS) classifications for the active component, Ivacaftor, include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation[1]. Some safety data also indicates a suspected risk of damaging fertility or the unborn child[2].

To mitigate these risks, the following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields are required to prevent eye contact which can cause serious irritation[1].

  • Hand Protection: Chemical-resistant protective gloves must be worn to avoid skin contact, which can cause irritation[1][3].

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to prevent respiratory tract irritation[1]. Work should be conducted in a well-ventilated area, or outdoors if feasible[1].

  • Body Protection: An impervious lab coat or protective clothing is necessary to protect the skin[1][3].

HazardGHS Hazard StatementRequired Personal Protective Equipment
Acute Oral ToxicityH302: Harmful if swallowedDo not eat, drink or smoke when using this product[1].
Skin Corrosion/IrritationH315: Causes skin irritationProtective gloves, Impervious clothing[1][3].
Serious Eye Damage/IrritationH319: Causes serious eye irritationSafety goggles with side-shields[1][3].
Respiratory Tract IrritationH335: May cause respiratory irritationSuitable respirator, Use in a well-ventilated area[1].
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn childWear protective gloves/protective clothing/eye protection/face protection[2].

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is crucial for laboratory safety.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace in a well-ventilated area, such as a chemical fume hood. Have an accessible safety shower and eye wash station[1].

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray[1]. When weighing or transferring the powder, do so carefully to minimize dust generation.

  • Post-Handling: Wash hands thoroughly after handling the compound[1]. Clean any contaminated surfaces and equipment by scrubbing with alcohol[1].

Emergency Procedures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1][3].

  • If on Skin: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation persists[1][3].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately[1][3].

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all contaminated materials, including disposable PPE and absorbent materials used for spills, in a designated, labeled, and sealed container.

  • Disposal: Dispose of the container and its contents in accordance with local, state, and federal regulations for chemical waste[1]. Do not allow the product to enter drains, water courses, or the soil[1].

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ivacaftor benzenesulfonate
Reactant of Route 2
Reactant of Route 2
Ivacaftor benzenesulfonate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。